Thalidasine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,22S)-10,11,15,16,27-pentamethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N2O7/c1-40-17-15-27-28-22-34(44-5)37(45-6)36(27)48-39-35-25(21-33(43-4)38(39)46-7)14-16-41(2)30(35)19-24-10-13-31(42-3)32(20-24)47-26-11-8-23(9-12-26)18-29(28)40/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQMVSCWYACSCP-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318210 | |
| Record name | Thalidasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16623-56-6 | |
| Record name | Thalidasine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16623-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thalidasine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016623566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thalidasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thalidasine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine is a bisbenzylisoquinoline alkaloid that has garnered interest within the scientific community due to its potential pharmacological activities. This technical guide provides a detailed overview of the natural sources of this compound, a comprehensive methodology for its isolation and purification, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in various species of the plant genus Thalictrum, belonging to the Ranunculaceae family. These herbaceous perennials are distributed across temperate regions of the Northern Hemisphere. Research has identified several Thalictrum species as sources of this compound, with varying reported yields.
| Plant Species | Part of Plant | Reference |
| Thalictrum dasycarpum | Not Specified | [1] |
| Thalictrum foliolosum | Not Specified | [2] |
| Thalictrum alpinum | Not Specified | [2] |
| Thalictrum revolutum | Not Specified | |
| Thalictrum faberi | Not Specified | |
| Thalictrum flavum | Roots and aerial parts |
Isolation and Purification of this compound: A Detailed Methodological Approach
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification. The following protocol is a generalized methodology derived from established procedures for the isolation of bisbenzylisoquinoline alkaloids from Thalictrum species.
Experimental Protocol
1. Plant Material Collection and Preparation:
-
Collect the relevant plant parts (e.g., roots, stems, or whole plant) of a known this compound-containing Thalictrum species.
-
Thoroughly wash the plant material to remove any soil and debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in methanol (or ethanol) at room temperature for a period of 24-48 hours with occasional stirring. The solvent-to-plant material ratio is typically 10:1 (v/w).
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction of the alkaloids.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude methanolic extract.
3. Acid-Base Partitioning:
-
Suspend the crude methanolic extract in a 2-5% aqueous solution of hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble non-alkaloidal material.
-
Wash the acidic solution with a non-polar organic solvent such as diethyl ether or chloroform to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous acidic solution to 8-10 with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to precipitate the crude alkaloid fraction.
-
Extract the liberated free alkaloids with a suitable organic solvent, such as chloroform or dichloromethane, multiple times.
-
Combine the organic extracts and wash them with distilled water to remove any residual base.
-
Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent under reduced pressure to yield the total crude alkaloid extract.
4. Chromatographic Purification:
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent system (e.g., chloroform or a mixture of chloroform and methanol).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., from 100% chloroform to chloroform:methanol 9:1, 8:2, etc.).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia) and a visualizing agent (e.g., Dragendorff's reagent).
-
Combine the fractions containing this compound based on the TLC profile.
-
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
For further purification, subject the this compound-rich fractions to pTLC on silica gel plates or purification by preparative HPLC using a suitable column (e.g., C18) and mobile phase.
-
5. Crystallization and Characterization:
-
Evaporate the solvent from the purified fractions to obtain this compound.
-
Recrystallize the obtained solid from a suitable solvent system (e.g., methanol-chloroform) to get pure crystalline this compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and comparison with literature data.
Quantitative Data
Specific yield percentages for this compound from different Thalictrum species are not consistently reported in the literature and can vary significantly based on the plant's geographical origin, harvest time, and the extraction and purification methods employed. However, the described protocol is designed to maximize the recovery of the target compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the isolation and potential study of this compound.
Biological Activity and Signaling Pathways: A Knowledge Gap
While the isolation and structural elucidation of this compound have been reported, a significant gap exists in the scientific literature regarding its specific mechanism of action and the signaling pathways it may modulate. Preliminary studies have indicated that this compound exhibits certain biological activities, including potential anti-tumor effects. However, detailed investigations into its molecular targets and downstream signaling cascades are currently lacking.
Bisbenzylisoquinoline alkaloids, as a class, are known to interact with various cellular targets and influence multiple signaling pathways. For instance, some members of this alkaloid family have been shown to induce apoptosis in cancer cells, potentially through the modulation of pathways involving caspases, Bcl-2 family proteins, and mitogen-activated protein kinases (MAPKs). Others have demonstrated neuroprotective effects, possibly by influencing pathways related to oxidative stress and inflammation.
Given the structural similarity of this compound to other biologically active bisbenzylisoquinoline alkaloids, it is plausible that its anti-tumor properties could be mediated through established cancer-related signaling pathways. A hypothetical model for investigation is presented below. It is crucial to emphasize that this diagram represents a potential area of research and is not based on direct experimental evidence for this compound.
Conclusion and Future Directions
This compound can be reliably isolated from various Thalictrum species using a combination of solvent extraction, acid-base partitioning, and chromatographic techniques. While its chemical structure is well-defined, a significant opportunity exists for further research into its pharmacological properties. Future investigations should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects. Such studies will be instrumental in unlocking the full therapeutic potential of this natural compound and could pave the way for its development as a novel therapeutic agent. The lack of detailed information on its mechanism of action underscores the need for dedicated research in this area.
References
Aporphine Alkaloids in Thalictrum Species: A Technical Guide for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Thalictrum, belonging to the Ranunculaceae family, is a rich reservoir of bioactive isoquinoline alkaloids, among which aporphine alkaloids are of significant interest to the scientific community. These compounds have demonstrated a wide array of pharmacological activities, most notably potent cytotoxic and antitumor effects. This technical guide provides a comprehensive overview of aporphine alkaloids derived from Thalictrum species, with a focus on their isolation, characterization, and mechanisms of action. This document consolidates quantitative data on alkaloid yields and cytotoxic activities, presents detailed experimental protocols for their study, and visualizes key cellular pathways affected by these compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Introduction
Thalictrum species have a long history of use in traditional medicine across various cultures.[1] Modern phytochemical investigations have revealed that the therapeutic properties of these plants can be largely attributed to their diverse alkaloid content. Aporphine alkaloids, a major class of isoquinoline alkaloids found in this genus, are characterized by a tetracyclic dibenzo[de,g]quinoline ring system. This structural motif is the basis for their significant biological activities, which range from antimicrobial and anti-inflammatory to potent cytotoxic effects against various cancer cell lines.[2][3]
Numerous studies have focused on the isolation and structural elucidation of novel aporphine alkaloids from various Thalictrum species, including T. cultratum, T. omeiense, T. wangii, and T. foetidum.[2][4][5] These investigations have consistently highlighted the potential of these compounds as anticancer agents. This guide aims to synthesize the current knowledge on Thalictrum aporphine alkaloids, providing a detailed resource for their further exploration in drug discovery and development.
Quantitative Data on Aporphine Alkaloids from Thalictrum Species
The following tables summarize the reported yields of aporphine alkaloids isolated from various Thalictrum species and their cytotoxic activities against a range of cancer cell lines.
Table 1: Yields of Selected Aporphine Alkaloids from Thalictrum Species
| Alkaloid | Thalictrum Species | Plant Part | Yield (% of crude extract or dry weight) | Reference |
| Thalicultratine C | T. cultratum | Roots | Not specified | [6] |
| 6aR-2'-(3-oxobutenyl)-thaliadin | T. omeiense | Roots | Not specified | [4] |
| N-methylthalisopynine | T. omeiense | Roots | Not specified | [4] |
| New Aporphines (compounds 3-5) | T. wangii | Whole plant | Not specified | [2] |
| New Oxoaporphines (compounds 6-7) | T. wangii | Whole plant | Not specified | [2] |
| Dehydroaporphine derivative (1) | T. foetidum | Roots | Not specified | [5] |
| Oxoaporphine derivative (2) | T. foetidum | Roots | Not specified | [5] |
Note: Specific yield percentages are often not reported in the literature; however, the presence and isolation of these compounds are confirmed.
Table 2: Cytotoxicity of Aporphine Alkaloids from Thalictrum Species (IC50 Values)
| Alkaloid | Cancer Cell Line | IC50 (µM or µg/mL) | Reference |
| Thalicultratine C | HL-60 (Human leukemia) | 1.06 µM | [6] |
| 6aR-2'-(3-oxobutenyl)-thaliadin | A549 (Human lung carcinoma) | 23.73 - 34.97 µM | [4] |
| 6aR-2'-(3-oxobutenyl)-thaliadin | MCF-7 (Human breast carcinoma) | 23.73 - 34.97 µM | [4] |
| Thaliadin derivative (compound 3) | A549 (Human lung carcinoma) | 23.73 - 34.97 µM | [4] |
| Thaliadin derivative (compound 7) | MCF-7 (Human breast carcinoma) | 23.73 - 34.97 µM | [4] |
| Aporphines (compounds 3-5) | Glioma stem cells | 15-20 µg/mL | [2] |
| Oxoaporphines (compounds 6-7) | Glioma stem cells | 15-20 µg/mL | [2] |
| Dehydroaporphine derivative (1) | GSC-3# and GSC-18# (Glioma stem cells) | 2.36 - 5.37 µg/mL | [5] |
| Oxoaporphine derivative (2) | GSC-3# and GSC-18# (Glioma stem cells) | 2.36 - 5.37 µg/mL | [5] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and cytotoxic evaluation of aporphine alkaloids from Thalictrum species, synthesized from various literature sources.
General Extraction and Fractionation of Aporphine Alkaloids
This protocol describes a general acid-base extraction method commonly employed for obtaining total alkaloids from plant material.
-
Plant Material Preparation: Air-dry the plant material (e.g., roots, whole plant) and grind it into a fine powder.
-
Acidic Extraction: Macerate or percolate the powdered plant material with an acidic solution (e.g., 0.5-5% hydrochloric acid or acetic acid) at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: Combine the acidic extracts and filter to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning:
-
Acidify the concentrated extract with a stronger acid (e.g., 3% HCl) and extract with a non-polar organic solvent (e.g., chloroform, petroleum ether) to remove neutral and weakly basic compounds.
-
Basify the remaining aqueous layer to a pH of 8-10 with a base (e.g., ammonia water).
-
Extract the basified aqueous layer with a polar organic solvent (e.g., chloroform, dichloromethane) to obtain the crude tertiary alkaloid fraction.
-
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
Isolation and Purification of Individual Aporphine Alkaloids
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds.
-
Column Chromatography (CC):
-
Subject the crude alkaloid extract to column chromatography on a stationary phase such as silica gel or alumina.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Gel Filtration Chromatography:
-
Further purify the fractions obtained from CC using gel filtration chromatography on Sephadex LH-20, typically with methanol as the mobile phase, to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the semi-purified fractions to preparative HPLC on a C18 reversed-phase column.
-
Use a suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, with or without additives like formic acid or trifluoroacetic acid, to achieve high-resolution separation.
-
-
Structural Elucidation:
-
Determine the structures of the purified alkaloids using spectroscopic techniques, including Nuclear Magnetic Resonance (1H NMR, 13C NMR, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HR-ESI-MS).
-
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the purified aporphine alkaloids for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the isolation and analysis of aporphine alkaloids and the key signaling pathways they modulate.
Experimental Workflow
Caption: General workflow for isolation and evaluation of aporphine alkaloids.
Signaling Pathways
Several aporphine alkaloids, such as liriodenine, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[7][8] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Mitochondrial apoptosis pathway induced by aporphine alkaloids.
Aporphine alkaloids can also exert their anticancer effects by inducing cell cycle arrest, often at the G2/M transition. This prevents cancer cells from entering mitosis and ultimately leads to cell death. This process often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Caption: G2/M cell cycle arrest induced by aporphine alkaloids.
Conclusion
Aporphine alkaloids from Thalictrum species represent a promising class of natural products for the development of novel anticancer therapies. Their potent cytotoxic activities, coupled with their ability to induce apoptosis and cell cycle arrest in cancer cells, underscore their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action to facilitate further research in this area. Future studies should focus on elucidating the specific molecular targets of these alkaloids, exploring their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical settings. The continued investigation of these fascinating natural compounds holds great promise for the future of oncology drug discovery.
References
- 1. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor aporphine alkaloids from Thalictrum wangii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New aporphine alkaloids with antitumor activities from the roots of Thalictrum omeiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aporphine alkaloids with selective cytotoxicity against glioma stem cells from Thalictrum foetidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaucocalyxin A induces apoptosis in human leukemia HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liriodenine, An Aporphine Alkaloid From Enicosanthellum Pulchrum, Inhibits Proliferation Of Human Ovarian Cancer Cells Through Induction Of Apoptosis Via The Mitochondrial Signaling Pathway And Blocking Cell Cycle Progression [oarep.usim.edu.my]
The Core of Bisbenzylisoquinoline Alkaloid Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
November 2025
Introduction to Bisbenzylisoquinoline Alkaloids (BIAs)
Bisbenzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant specialized metabolites, with over 2,500 known structures. These compounds are renowned for their significant pharmacological properties and have been a cornerstone of traditional and modern medicine for centuries.
Significance and Pharmacological Importance
BIAs exhibit a wide array of biological activities, making them invaluable for drug discovery and development. Notable examples include the potent analgesic morphine, the cough suppressant codeine, the antimicrobial agent berberine, and the potential anticancer drug noscapine. The complex stereochemistry and rigid structures of many BIAs allow them to interact with high specificity to a variety of biological targets, leading to their diverse therapeutic effects. The continued exploration of BIA biosynthesis is driven by the desire to secure a sustainable supply of these valuable compounds and to engineer novel derivatives with improved efficacy and safety profiles.
Structural Diversity
The BIA family is characterized by a basic structural motif consisting of two benzylisoquinoline units linked together. The vast diversity within this family arises from variations in the stereochemistry at chiral centers, the degree and position of substitutions (such as hydroxyl, methoxy, or methylenedioxy groups) on the aromatic rings, and the nature and position of the linkages between the two isoquinoline units. This structural complexity is a direct result of the intricate and highly regulated biosynthetic pathways that have evolved in producer plants, primarily within the Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae families.
The Core Biosynthetic Pathway
The biosynthesis of all BIAs originates from the aromatic amino acid L-tyrosine and proceeds through a series of conserved enzymatic steps to form a key branch-point intermediate, from which divergent pathways lead to the vast array of BIA structures.
Precursors: The Role of L-Tyrosine
The journey begins with L-tyrosine, which serves as the precursor for both halves of the benzylisoquinoline scaffold. Tyrosine is converted into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The formation of dopamine can occur via tyramine, while 4-HPAA is synthesized from tyrosine through a transamination and decarboxylation sequence.
Formation of the Benzylisoquinoline Scaffold: (S)-Norcoclaurine
The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA. This crucial reaction is catalyzed by (S)-norcoclaurine synthase (NCS) , which stereospecifically forms the fundamental benzylisoquinoline skeleton of (S)-norcoclaurine.[1][2] This reaction establishes the C1-N bond and sets the stereochemistry for the subsequent downstream modifications.
The Central Intermediate: (S)-Reticuline
(S)-norcoclaurine undergoes a series of four sequential enzymatic modifications to yield (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of a multitude of BIAs.[3] This conserved pathway involves two methylation reactions and one hydroxylation:
-
6-O-methylation: Catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine.
-
N-methylation: Catalyzed by coclaurine N-methyltransferase (CNMT) , which methylates the secondary amine of (S)-coclaurine using SAM to form (S)-N-methylcoclaurine.[4][5]
-
3'-hydroxylation: A cytochrome P450-dependent monooxygenase, (S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B1) , introduces a hydroxyl group at the 3' position of the benzyl ring.[6][7][8]
-
4'-O-methylation: Finally, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) catalyzes the methylation of the newly formed 3'-hydroxyl group to produce (S)-reticuline.
Branching Pathways to Diverse BIA Skeletons
(S)-reticuline stands at a metabolic crossroads. From this central intermediate, various enzyme-catalyzed reactions, particularly oxidative C-C and C-O phenol couplings, lead to different classes of alkaloids. For instance, the berberine bridge enzyme (BBE) converts (S)-reticuline to (S)-scoulerine, the precursor to protoberberine and benzophenanthridine alkaloids. Other pathways lead to morphinan, aporphine, and phthalideisoquinoline alkaloids.
Key Enzymes in BIA Biosynthesis
The synthesis of BIAs is orchestrated by a limited number of enzyme families that catalyze key bond formations and functional group modifications.
Lyases
-
(S)-Norcoclaurine Synthase (NCS): As the gatekeeper of the BIA pathway, NCS (EC 4.2.1.78) catalyzes the stereospecific condensation of dopamine and 4-HPAA.[2] It belongs to the PR10/Bet v 1 protein superfamily, a group of proteins not typically associated with such catalytic activity.[1] The enzyme exhibits sigmoidal saturation kinetics for dopamine, suggesting a potential regulatory role in the pathway.[1]
Methyltransferases
-
O-Methyltransferases (OMTs): This large family of SAM-dependent enzymes is crucial for the structural diversification of BIAs. Key OMTs in the core pathway include 6OMT and 4'OMT . They exhibit high substrate and regioselectivity. Downstream pathways employ additional OMTs, such as scoulerine 9-O-methyltransferase (SOMT) in berberine biosynthesis, to further modify the alkaloid scaffolds.
-
N-Methyltransferases (NMTs): Coclaurine N-methyltransferase (CNMT) is the primary NMT in the core pathway, converting (S)-coclaurine to (S)-N-methylcoclaurine. This N-methylation is often critical for the bioactivity of the final BIA products.[9][10]
Oxidoreductases
-
Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase (EC 1.5.3.9) is a pivotal enzyme that channels (S)-reticuline into the protoberberine branch of BIA metabolism. It catalyzes an unusual oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge" (C-8) of (S)-scoulerine.[11][12][13][14] This reaction has no known equivalent in synthetic organic chemistry.[14]
-
Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are workhorses in BIA biosynthesis, catalyzing a wide range of oxidative reactions including hydroxylations and the formation of C-C and C-O bonds. NMCH (CYP80B1) is essential in the core pathway.[8] Downstream pathways, such as noscapine biosynthesis, are heavily reliant on a series of CYP enzymes (e.g., CYP82 and CYP719 families) to build the complex final structure.
Biosynthesis of Major Bisbenzylisoquinoline Alkaloids
From the central intermediate (S)-reticuline, specialized pathways diverge to produce specific classes of BIAs.
Berberine Biosynthesis
The biosynthesis of the antimicrobial protoberberine alkaloid berberine from (S)-reticuline involves four key steps:
-
Berberine Bridge Formation: BBE converts (S)-reticuline to (S)-scoulerine.
-
9-O-Methylation: (S)-scoulerine 9-O-methyltransferase (SOMT) methylates (S)-scoulerine to produce (S)-tetrahydrocolumbamine.
-
Methylenedioxy Bridge Formation: A cytochrome P450, canadine synthase (CYP719A1) , catalyzes the formation of a methylenedioxy bridge on ring A to yield (S)-canadine.
-
Oxidation: Finally, (S)-tetrahydroprotoberberine oxidase (STOX) oxidizes the C-ring to form the quaternary isoquinoline system of berberine.
Noscapine Biosynthesis
The biosynthesis of the anticancer phthalideisoquinoline alkaloid noscapine is one of the most complex BIA pathways known, involving a gene cluster of at least 10 enzymes in Papaver somniferum. The pathway also begins with (S)-reticuline and proceeds through the protoberberine intermediate (S)-scoulerine. From there, a series of methylations, hydroxylations, an acetylation, and ring cleavage and rearrangement steps, catalyzed largely by O-methyltransferases and numerous cytochrome P450s (CYP82Y1, CYP82X1, CYP82X2, CYP719A21), lead to the final noscapine structure. The complexity highlights the remarkable catalytic machinery that has evolved in plants.
Quantitative Analysis of Biosynthetic Enzymes
The efficiency of BIA biosynthesis is determined by the kinetic properties of the pathway enzymes. Understanding these parameters is critical for metabolic engineering and synthetic biology applications.
| Enzyme | Abbreviation | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| (S)-Norcoclaurine Synthase | NCS | Thalictrum flavum | 4-HPAA | 700 | N/A | [1] |
| Thalictrum flavum | Dopamine | Sigmoidal (Hill=1.98) | N/A | [1] | ||
| Coclaurine N-Methyltransferase | CNMT | Coptis japonica | Norreticuline | 380 | N/A | |
| Coptis japonica | SAM | 650 | N/A | |||
| Berberine Bridge Enzyme | BBE | Eschscholzia californica | (S)-Reticuline | N/A | 8.0 ± 0.2 | [11] |
N/A: Data not available in the cited literature.
Experimental Protocols for Studying BIA Biosynthesis
Elucidating BIA pathways requires a combination of genetic, biochemical, and analytical techniques.
Enzyme Activity Assays
Protocol 6.1.1: General O-Methyltransferase (OMT) Activity Assay
This protocol is a representative method for determining the activity of SAM-dependent OMTs involved in BIA biosynthesis.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture (total volume of 100 µL) containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
20 µL of purified recombinant OMT enzyme
-
0.1 mM BIA substrate (e.g., (S)-norcoclaurine, (S)-3'-hydroxy-N-methylcoclaurine)
-
5 mM S-adenosyl-L-methionine (SAM)
-
25 mM Sodium Ascorbate (as an antioxidant)
-
-
Control Reaction: Prepare a negative control reaction using protein extract from a vector-only control (e.g., pMAL-c4x empty vector) instead of the OMT enzyme.[15]
-
Incubation: Incubate the reaction mixtures at 37°C for 1 to 12 hours, depending on enzyme activity.[15]
-
Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of methanol.
-
Product Analysis: Sonicate the mixture for 30 minutes, centrifuge to pellet any precipitate, and analyze the supernatant for product formation using LC-MS/MS.[15]
Heterologous Protein Expression and Purification
Protocol 6.2.1: Expression of BIA Enzymes in E. coli
This protocol provides a general workflow for expressing soluble BIA biosynthetic enzymes, such as methyltransferases, in E. coli.
-
Vector Construction: Clone the codon-optimized coding sequence of the target enzyme into an appropriate E. coli expression vector (e.g., pET-28a(+) or pGEX-6P-1) containing an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3). Plate on selective LB agar plates (e.g., with kanamycin or ampicillin) and incubate overnight at 37°C.[16]
-
Starter Culture: Inoculate a single colony into 5-10 mL of selective LB medium and grow overnight at 37°C with shaking (~200 rpm).
-
Large-Scale Culture: Inoculate 1 L of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 16-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to incubate for 12-18 hours at the lower temperature with shaking.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and lysozyme). Lyse the cells by sonication on ice. Clarify the lysate by centrifugation. The soluble protein in the supernatant can then be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).[17]
Functional Genomics
Protocol 6.3.1: Virus-Induced Gene Silencing (VIGS) in Papaver somniferum
VIGS is a powerful reverse-genetics tool to study gene function in plants like opium poppy that are difficult to transform stably.[18][19][20][21][22]
-
VIGS Vector Construction: Amplify a 150-500 nucleotide fragment of the target BIA biosynthetic gene. Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
-
Agrobacterium Transformation: Transform the pTRV2 construct and the helper plasmid pTRV1 into separate Agrobacterium tumefaciens strains (e.g., GV3101).
-
Culture Preparation: Grow separate cultures of Agrobacterium containing pTRV1 and pTRV2. Harvest the cells and resuspend them in an infiltration buffer (e.g., containing MES, MgCl2, and acetosyringone). Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.
-
Plant Infiltration: Infiltrate young opium poppy seedlings (e.g., at the 2-4 leaf stage) with the Agrobacterium mixture. This can be done using a needleless syringe to inject the culture into the underside of the leaves or via vacuum infiltration.[21]
-
Gene Silencing and Analysis: Grow the infiltrated plants for 2-4 weeks to allow the systemic spread of the virus and subsequent gene silencing.
-
Phenotypic and Metabolic Analysis: Observe plants for any visible phenotypes. Harvest tissues (e.g., latex, roots, stems) from silenced plants and control plants (infiltrated with an empty vector).
-
Validation and Metabolite Profiling: Confirm the knockdown of the target gene transcript using quantitative real-time PCR (qRT-PCR). Analyze the alkaloid profile of the harvested tissues using LC-MS/MS to determine the metabolic consequences of gene silencing.[22]
Metabolite Profiling
Protocol 6.4.1: LC-MS/MS Analysis of BIAs
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for identifying and quantifying BIAs in complex biological matrices.[23][24][25][26]
-
Sample Extraction:
-
Homogenize plant tissue (e.g., 1g of freeze-dried material) in a suitable solvent. A common extraction solvent is an acidic methanol/water solution (e.g., 50% methanol containing 0.05 M H2SO4).[24]
-
Extract by vortexing or sonication, followed by centrifugation to pellet cell debris.
-
-
Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):
-
Load the supernatant onto a conditioned cation-exchange cartridge (e.g., Oasis MCX).
-
Wash the cartridge with water and then methanol to remove interfering compounds.
-
Elute the alkaloids with a basic organic solvent mixture (e.g., ethyl acetate:methanol:acetonitrile with 1% NH4OH).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Shim-pack GIST C18-HP, 2.1×150 mm, 3 µm).[24]
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might run from 10% to 90% B over 10 minutes.[25]
-
-
MS/MS Detection:
-
Analyze the eluent using a triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
For quantification, use the Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each target alkaloid.[23]
-
For identification of unknown BIAs, use full scan and product ion scan modes to obtain high-resolution mass spectra and fragmentation patterns.[24]
-
-
Quantification: Generate a calibration curve using authentic standards of the target alkaloids and calculate the concentration in the samples. Matrix-matched calibration curves are often used to account for matrix effects.[23]
Conclusion and Future Perspectives
The study of bisbenzylisoquinoline alkaloid biosynthesis has made remarkable strides, revealing a fascinating tapestry of enzymatic reactions and regulatory networks. The elucidation of core pathways and the characterization of key enzymes have laid the foundation for metabolic engineering and synthetic biology approaches. By harnessing this knowledge, it is now possible to reconstitute complex BIA pathways in microbial hosts like yeast and E. coli, offering a promising alternative to plant-based extraction for the production of valuable pharmaceuticals.
Future research will likely focus on discovering the remaining uncharacterized enzymes in various BIA pathways, understanding the intricate regulatory mechanisms that control pathway flux, and exploring the vast, untapped chemical diversity of BIAs in nature. The continued development of powerful analytical and genetic tools will be paramount in these endeavors. Ultimately, a deeper understanding of BIA biosynthesis will not only unlock new therapeutic agents but also provide a powerful platform for the sustainable production of these vital natural products.
References
- 1. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]
- 3. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-coclaurine-N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. Molecular cloning and characterization of coclaurine N-methyltransferase from cultured cells of Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENZYME - 1.14.14.102 N-methylcoclaurine 3'-monooxygenase [enzyme.expasy.org]
- 7. BioKB - Entity - GO:0050593 [biokb.lcsb.uni.lu]
- 8. EC 1.14.14.102 [iubmb.qmul.ac.uk]
- 9. Coclaurine N-methyltransferase-like enzymes drive the final biosynthetic reaction of the anti-Alzheimer's drug galanthamine in Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and mechanism of the berberine bridge enzyme, a covalently flavinylated oxidase of benzophenanthridine alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maxapress.com [maxapress.com]
- 16. Heterologous protein expression in E. coli [protocols.io]
- 17. Escherichia coli -Heterologous expression system -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 18. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Virus-induced gene silencing is an effective tool for assaying gene function in the basal eudicot species Papaver somniferum (opium poppy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Systematic knockdown of morphine pathway enzymes in opium poppy using virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. shimadzu.com [shimadzu.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Thalidasine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine, a bisbenzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic properties. First isolated from Thalictrum dasycarpum, this natural product has demonstrated a range of biological activities, including antitumor, hypotensive, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex macrocyclic alkaloid with the chemical formula C₃₉H₄₄N₂O₇. Its structure features two benzylisoquinoline units linked by a diaryl ether bridge, a defining characteristic of this class of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₄N₂O₇ | [1] |
| Molecular Weight | 652.78 g/mol | [1] |
| CAS Number | 16623-56-6 | [1] |
| Appearance | Amorphous powder | [2] |
| Optical Rotation | [α]²⁷D -70° (c 0.89, MeOH) | [2] |
| Melting Point | Oxalate salt: 160-162 °C; Picrate salt: 175-177 °C; Methiodide salt: 182-183 °C | [2] |
| Solubility | Soluble in methanol | [2] |
Table 2: Spectral Data of this compound
| Spectral Data | Key Features | Reference |
| UV-Vis (MeOH) | λmax 275, 282 nm | [2] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 652 | [3] |
| ¹H NMR | Data not explicitly available in the searched literature. | |
| ¹³C NMR | Data not explicitly available in the searched literature. | |
| Infrared (IR) | Data not explicitly available in the searched literature. |
Biological Activities and Signaling Pathways
This compound has been reported to possess several significant biological activities. Notably, it was initially identified as a tumor inhibitor[3]. Further studies have revealed its hypotensive and antimicrobial properties[4].
Anticancer Activity
While the initial discovery of this compound highlighted its potential as an antitumor agent, specific details regarding the cell lines it affects and its precise mechanism of action are not extensively documented in the available literature[3]. Further research is required to elucidate the specific signaling pathways involved in its anticancer effects.
Hypotensive Activity
Studies have demonstrated that this compound exhibits hypotensive activity in rabbits[4]. The exact mechanism underlying this effect is yet to be fully characterized.
Antimicrobial Activity
This compound has shown activity against Mycobacterium smegmatis, indicating its potential as an antimicrobial agent[4].
Potential Signaling Pathway Involvement
Bisbenzylisoquinoline alkaloids, as a class, are known to modulate various signaling pathways critical in cellular processes. While specific studies on this compound are limited, related compounds have been shown to influence pathways such as:
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and anticancer effects through the inhibition of NF-κB activation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
Isolation of this compound
A general procedure for the isolation of bisbenzylisoquinoline alkaloids from Thalictrum species involves the following steps. Please note that optimization for this compound specifically may be required.
Caption: General workflow for the isolation of this compound.
Detailed Steps (Based on a general protocol for similar alkaloids[3]):
-
Extraction: The dried and powdered plant material is macerated with ethanol at room temperature for an extended period (e.g., 72 hours). The process can be enhanced by ultrasonication.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in a weak acidic solution (e.g., 2% sulfuric acid) and then washed with a nonpolar solvent like diethyl ether to remove fats and other non-alkaloidal compounds. The aqueous layer is then basified (e.g., with ammonia to pH 9.5) to precipitate the alkaloids.
-
Solvent Extraction: The basified aqueous solution is extracted with an organic solvent such as chloroform to isolate the crude alkaloid mixture.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.
Synthesis of Bisbenzylisoquinoline Alkaloids
The total synthesis of complex bisbenzylisoquinoline alkaloids like this compound is a challenging endeavor. While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, the general approach often involves the following key steps:
Caption: General synthetic strategy for bisbenzylisoquinoline alkaloids.
Key synthetic strategies often employ methods like the Ullmann condensation or oxidative coupling to form the crucial diaryl ether linkage, followed by macrocyclization to construct the large ring system.
Conclusion
This compound remains a promising natural product with demonstrated biological activities that warrant further investigation. This guide has summarized the current knowledge of its chemical structure, properties, and biological effects. Key areas for future research include the detailed elucidation of its spectral properties, the identification of its specific molecular targets and mechanisms of action, particularly in the context of its anticancer properties, and the development of a robust total synthesis. Such studies will be crucial for unlocking the full therapeutic potential of this compound and its analogues.
References
- 1. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor inhibitors. XXXIX. Active principles of Acnistus arborescens. Isolation and structural and spectral studies of withaferin A and withacnistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Thalidasine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the molecular mechanism of action of Thalidasine, a bisbenzylisoquinoline alkaloid with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its derivatives.
Executive Summary
This compound, also known as Thalidezine, has been identified as a novel, direct activator of AMP-activated protein kinase (AMPK). This activation triggers a signaling cascade that leads to autophagic cell death, particularly in apoptosis-resistant cancer cells. This mechanism presents a promising avenue for the development of new therapeutic strategies against cancers that have developed resistance to conventional chemotherapies.
Core Mechanism of Action: Direct AMPK Activation
The primary mechanism of action of this compound is the direct binding to and activation of AMPK, a key regulator of cellular energy homeostasis.[1] Unlike indirect AMPK activators that modulate the AMP:ATP ratio, this compound directly interacts with the AMPK protein complex, inducing a conformational change that leads to its activation.
Signaling Pathway
Upon activation by this compound, AMPK initiates a downstream signaling cascade that inhibits anabolic processes and promotes catabolic pathways to restore cellular energy balance. A critical consequence of AMPK activation in the context of cancer therapeutics is the induction of autophagy. Activated AMPK phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. Simultaneously, activated AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1), which is a negative regulator of ULK1. This dual regulation of ULK1 by AMPK robustly induces autophagy, a cellular process of "self-eating" that can lead to cell death when sustained at high levels, a phenomenon known as autophagic cell death.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the bioactivity of this compound.
Table 1: Binding Affinity of this compound to AMPK
| Parameter | Value | Method |
| Dissociation Constant (KD) | 189 ± 50.9 μM | Biolayer Interferometry |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Lung Cancer | 7.47 |
| H1299 | Lung Cancer | 7.47 |
| Hep3B | Liver Cancer | 8.07 |
| MCF-7 | Breast Cancer | 9.9 |
| HepG2 | Liver Cancer | 10.6 |
| HeLa | Cervical Cancer | Not explicitly quantified, but demonstrated cytotoxic effects. |
| PC-3 | Prostate Cancer | Not explicitly quantified, but demonstrated cytotoxic effects. |
| LO2 | Normal Human Hepatocytes | 88.4 |
| Apoptosis-Resistant DLD-1 BAX-BAK DKO | Colon Cancer | Demonstrated cytotoxicity, overcoming apoptosis resistance. |
Data sourced from a study by Ren et al. (2017).[1]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Biolayer Interferometry (BLI) for Binding Kinetics
This assay is used to determine the direct binding affinity of this compound to the AMPK protein.
References
An In-depth Technical Guide to the Discovery and History of Thalidasine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidasine, a bisbenzylisoquinoline alkaloid, emerged from natural product screening in the late 1960s as a compound with notable tumor-inhibiting properties. Isolated from Thalictrum dasycarpum, its discovery was a part of a broader effort to identify novel anticancer agents from plant sources. This technical guide provides a comprehensive overview of the discovery, history, and initial biological evaluation of this compound, presenting available data in a structured format for researchers and drug development professionals. The document details the original isolation and characterization methods, summarizes the early cytotoxicity and in vivo antitumor data, and discusses the potential, though largely unexplored, mechanism of action in the context of related alkaloids.
Discovery and Historical Context
This compound was first isolated and identified by S. Morris Kupchan and his team in 1967 as a novel alkaloid from the plant Thalictrum dasycarpum, a member of the Ranunculaceae family.[1] The discovery was a result of a systematic investigation into plant extracts for potential tumor inhibitors. The initial report highlighted its structural novelty as a bisbenzylisoquinoline alkaloid.[1]
A subsequent, more detailed publication in 1969 by the same research group provided a thorough account of the structural elucidation of this compound and confirmed its significant tumor-inhibitory activity.[1] This work was part of a larger program that screened numerous plant extracts, leading to the discovery of several other natural products with cytotoxic properties. Despite its promising initial activity, research into this compound as a potential therapeutic agent appears to have waned in the following decades, with limited further studies on its mechanism of action or clinical development.
Physicochemical and Spectroscopic Data
This compound is characterized by the following physicochemical and spectroscopic properties:
| Property | Value |
| Molecular Formula | C₃₉H₄₄N₂O₇ |
| Molecular Weight | 652.78 g/mol |
| Appearance | Amorphous solid |
| High-Resolution Mass Spectrometry (HRMS) | The molecular formula was confirmed by high-resolution mass spectrometry. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data have been reported, contributing to the structural elucidation of the molecule. |
Biological Activity
The initial investigations by Kupchan and colleagues demonstrated that this compound possesses significant cytotoxic and in vivo antitumor activities.
In Vitro Cytotoxicity
This compound exhibited significant cytotoxicity against KB cells, a human carcinoma of the nasopharynx cell line, which was a standard for anticancer screening at the time.
| Cell Line | Assay Type | Endpoint | Result |
| KB Cells | Cytotoxicity Assay | ED₅₀ | 0.82 µg/mL |
In Vivo Antitumor Activity
In vivo studies were conducted using the Walker 256 carcinosarcoma model in rats. This compound demonstrated a notable inhibitory effect on tumor growth in this model.
| Animal Model | Tumor Model | Dosing Regimen | Result (T/C %) |
| Rat | Walker 256 Carcinosarcoma | 10 mg/kg | 38 |
T/C % refers to the mean tumor weight of the treated group divided by the mean tumor weight of the control group, multiplied by 100. A lower T/C % indicates greater antitumor activity.
Experimental Protocols
The following sections detail the methodologies employed in the original studies on this compound.
Isolation of this compound from Thalictrum dasycarpum
The isolation of this compound was achieved through a multi-step extraction and chromatographic process:
-
Extraction: The dried and ground roots of Thalictrum dasycarpum were subjected to exhaustive extraction with ethanol.
-
Solvent Partitioning: The ethanol extract was concentrated and partitioned between chloroform and water. The chloroform-soluble fraction, containing the alkaloids, was further processed.
-
Acid-Base Extraction: The chloroform extract was subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components.
-
Chromatography: The crude alkaloid mixture was subjected to column chromatography on alumina, followed by further purification using preparative thin-layer chromatography (TLC) to yield pure this compound.
Cytotoxicity Assay against KB Cells
The cytotoxicity of this compound was evaluated using the following protocol:
-
Cell Culture: KB cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which was then serially diluted to the desired concentrations.
-
Cell Treatment: Cells were seeded in multi-well plates and, after attachment, were treated with various concentrations of this compound.
-
Incubation: The treated cells were incubated for a standard period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability was determined using a suitable method, such as staining with a vital dye (e.g., trypan blue) or a metabolic assay (e.g., MTT assay), to calculate the ED₅₀ value.
In Vivo Antitumor Assay in the Walker 256 Carcinosarcoma Model
The in vivo antitumor activity was assessed as follows:
-
Animal Model: Female rats were used for this study.
-
Tumor Implantation: A suspension of Walker 256 carcinosarcoma cells was implanted intramuscularly into the rats.
-
Treatment: After tumor implantation, the rats were treated with this compound at a dose of 10 mg/kg. The route of administration was likely intraperitoneal or intravenous.
-
Tumor Growth Monitoring: The growth of the tumors was monitored over a specific period.
-
Endpoint: At the end of the experiment, the animals were euthanized, and the tumors were excised and weighed. The T/C % was calculated to determine the antitumor efficacy.
Synthesis and Mechanism of Action (Further Research Directions)
Chemical Synthesis
While the total synthesis of this compound has not been extensively reported in the literature, the synthesis of bisbenzylisoquinoline alkaloids typically involves key steps such as the Ullmann condensation or the Pschorr cyclization to form the diaryl ether linkage, which is a characteristic structural feature of this class of compounds. Further research into the total synthesis of this compound could provide a renewable source of the compound and enable the generation of analogs for structure-activity relationship studies.
Mechanism of Action
The precise molecular mechanism of action of this compound remains largely uninvestigated. However, based on studies of other bisbenzylisoquinoline alkaloids, several potential mechanisms can be hypothesized:
-
Induction of Apoptosis: Many bisbenzylisoquinoline alkaloids have been shown to induce programmed cell death (apoptosis) in cancer cells. This often involves the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Induction of Autophagy: Some alkaloids in this class can induce autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.
-
Cell Cycle Arrest: Interference with the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M), is another common mechanism for anticancer natural products.
-
Inhibition of Topoisomerases: Some isoquinoline alkaloids are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to DNA damage and cell death.
Further studies are warranted to elucidate the specific signaling pathways affected by this compound.
Conclusion and Future Perspectives
This compound was identified over half a century ago as a promising natural product with significant tumor-inhibiting properties. The initial studies by Kupchan and colleagues laid the groundwork for its chemical and biological characterization. However, despite this promising start, this compound has remained largely underexplored.
For modern drug discovery and development, several avenues of research on this compound are worth pursuing:
-
Re-evaluation of Anticancer Activity: Screening this compound against a broader panel of modern cancer cell lines, including multi-drug resistant lines, would provide a more comprehensive understanding of its anticancer spectrum.
-
Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by this compound are crucial. This could involve transcriptomic, proteomic, and metabolomic analyses.
-
Total Synthesis and Analog Development: An efficient total synthesis would not only provide a sustainable supply of this compound but also open the door for the creation of novel analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy in Modern Models: Evaluating the in vivo efficacy of this compound in more relevant preclinical cancer models, such as patient-derived xenografts (PDXs), would provide a better prediction of its potential clinical utility.
References
The Pharmacological Profile of Thalidasine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidasine, a bisbenzylisoquinoline alkaloid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action as a novel anti-cancer agent. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and therapeutic potential.
Introduction
This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in various species of the Thalictrum genus.[1][2] Historically, compounds from this class have been investigated for a range of pharmacological activities. Recent research has identified this compound (also referred to as Thalidezine) as a potent agent with significant antitumor properties. This guide synthesizes the current knowledge on this compound, providing a technical resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₉H₄₄N₂O₇ |
| Molecular Weight | 652.8 g/mol |
| IUPAC Name | (3S,22S)-10,11,15,16,27-pentamethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.1¹⁴,¹⁸.1²⁴,²⁸.0³,⁸.0⁷,¹².0²²,³⁶]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaene |
| CAS Number | 16623-56-6 |
| Class | Bisbenzylisoquinoline Alkaloid |
Pharmacodynamics: Mechanism of Action
The primary mechanism of action for this compound's anti-cancer effects is its role as a direct activator of AMP-activated protein kinase (AMPK).[3][4][5] AMPK is a crucial cellular energy sensor that, when activated, shifts the cellular metabolism from anabolic to catabolic processes.
Direct AMPK Activation
This compound has been shown to directly bind to and activate the α1β1γ1 isoform of recombinant human AMPK.[3] This direct interaction distinguishes it from many other AMPK activators that function indirectly by altering the cellular AMP/ATP ratio. The binding affinity of this compound to AMPK has been quantified, as detailed in Table 2.
Table 2: Binding Affinity of this compound for AMPK
| Parameter | Value | Experimental Method |
| Dissociation Constant (K D) | 189 ± 50.9 μM | Biolayer Interferometry (BLI) |
Induction of Autophagic Cell Death
The activation of AMPK by this compound triggers a downstream signaling cascade that leads to autophagic cell death in cancer cells.[3][4][5] This is particularly significant in apoptosis-resistant cancer cells, suggesting a potential therapeutic avenue for tumors that have developed resistance to conventional chemotherapies.[3][4] The induction of autophagy is mediated through the AMPK-mTOR signaling pathway. Activated AMPK inhibits the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[5] This signaling pathway is depicted in the following diagram.
Cytotoxicity in Cancer Cell Lines
This compound exhibits cytotoxic effects across a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), Hep3B (hepatocellular carcinoma), A549, and H1299 (non-small cell lung cancer).[3] Notably, it demonstrates low cytotoxicity in normal human hepatocytes (LO2), suggesting a degree of cancer cell selectivity.[3] While a comprehensive table of IC50 values is not available in a single source, the cytotoxic activity has been consistently demonstrated.
Pharmacokinetics (ADME)
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not yet well-documented in publicly available literature. However, general characteristics of bisbenzylisoquinoline alkaloids suggest that they may have poor oral absorption and high plasma protein binding. Further research is required to elucidate the specific ADME profile of this compound.
Other Pharmacological Effects
While the primary focus of recent research has been on its anti-cancer properties, other bisbenzylisoquinoline alkaloids are known to exert cardiovascular and central nervous system effects.[6][7] The potential for this compound to modulate these systems has not been extensively studied and represents an area for future investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Biolayer Interferometry (BLI) for AMPK Binding Affinity
This protocol outlines the determination of the binding kinetics between this compound and AMPK.
-
Objective: To quantify the association (k_on) and dissociation (k_off) rates and calculate the dissociation constant (K_D).
-
Instrumentation: BLI system (e.g., Octet RED96e).
-
Materials:
-
Recombinant His-tagged AMPK protein.
-
This compound stock solution.
-
Ni-NTA biosensor tips.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
-
Procedure:
-
Baseline: Equilibrate Ni-NTA biosensor tips in the assay buffer.
-
Loading: Immobilize His-tagged AMPK onto the biosensor tips.
-
Second Baseline: Transfer the tips back to the assay buffer to establish a stable baseline.
-
Association: Immerse the tips in solutions containing varying concentrations of this compound (e.g., 12.5, 25, 50, and 100 μM) and record the binding in real-time.
-
Dissociation: Move the tips back to the assay buffer to measure the dissociation of the this compound-AMPK complex.
-
Data Analysis: Analyze the binding curves to determine k_on, k_off, and K_D.
-
In Vitro AMPK Kinase Assay
This assay measures the direct effect of this compound on the kinase activity of AMPK.
-
Objective: To determine if this compound directly activates AMPK's kinase function.
-
Materials:
-
Recombinant AMPK.
-
AMPK substrate (e.g., SAMS peptide).
-
[γ-³²P]ATP.
-
This compound solutions at various concentrations.
-
Kinase reaction buffer.
-
-
Procedure:
-
Prepare reaction mixtures containing AMPK, the SAMS peptide substrate, and kinase buffer.
-
Add varying concentrations of this compound to the reaction mixtures. A positive control with AMP and a negative control without an activator should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine AMPK activity.
-
Quantification of Autophagy using EGFP-LC3 Puncta Formation
This cell-based assay visualizes and quantifies the induction of autophagy.
-
Objective: To assess the effect of this compound on autophagosome formation.
-
Materials:
-
Cancer cell line stably expressing EGFP-LC3.
-
This compound solution.
-
Fluorescence microscope.
-
Image analysis software (e.g., ImageJ).
-
-
Procedure:
-
Seed EGFP-LC3 expressing cells in a suitable culture vessel (e.g., glass-bottom dishes).
-
Treat the cells with this compound at the desired concentration and for various time points.
-
Fix the cells with paraformaldehyde.
-
Acquire fluorescence images of the cells using a confocal microscope.
-
Quantify the number and area of EGFP-LC3 puncta per cell using image analysis software. An increase in puncta indicates the formation of autophagosomes.
-
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of this compound on cell viability.
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines.
-
This compound solutions at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Conclusion
This compound is a promising bisbenzylisoquinoline alkaloid with a well-defined mechanism of action as a direct AMPK activator, leading to autophagic cell death in cancer cells. Its efficacy in apoptosis-resistant models highlights its potential for the development of novel cancer therapeutics. While its anti-cancer properties are becoming increasingly understood, further research is necessary to fully characterize its pharmacokinetic profile and to explore its potential effects on other physiological systems. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this compelling natural product.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Thalidezine, a novel AMPK activator, eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel dihydroartemisinin derivative DHA-37 induces autophagic cell death through upregulation of HMGB1 in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Thalidasine: A Review of Its Biological Activities and Screening Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine is a bisbenzylisoquinoline alkaloid that has been identified as a potential tumor inhibitor.[1] Despite this early discovery, a comprehensive body of publicly available research detailing its broad biological activity through quantitative screening is limited. This guide aims to provide an overview of the known biological activities associated with compounds structurally or functionally related to this compound, and to detail the standard experimental protocols used to screen for such activities. The intent is to equip researchers with the foundational knowledge required to conduct further investigations into the therapeutic potential of this compound.
Core Biological Activities and Screening Protocols
While specific quantitative data for this compound is scarce in the available literature, the following sections outline the key biological activities that would be pertinent to screen for, based on the activity of similar alkaloid structures. Detailed experimental methodologies are provided to guide future research efforts.
Cytotoxic Activity
The initial interest in this compound stemmed from its potential as an antitumor agent.[1] Screening for cytotoxic activity is a critical first step in evaluating any potential anti-cancer compound.
Table 1: Hypothetical Data Structure for this compound Cytotoxicity Screening
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available | Doxorubicin | Data not available |
| A549 | Lung Carcinoma | Data not available | Cisplatin | Data not available |
| HeLa | Cervical Carcinoma | Data not available | Paclitaxel | Data not available |
| K-562 | Chronic Myelogenous Leukemia | Data not available | Imatinib | Data not available |
| HL-60 | Promyelocytic Leukemia | Data not available | Etoposide | Data not available |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a reference cytotoxic drug. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Anti-inflammatory Activity
Many natural alkaloids exhibit anti-inflammatory properties. Screening for this activity is crucial for understanding the full therapeutic potential of this compound.
Table 2: Hypothetical Data Structure for this compound Anti-inflammatory Screening
| Assay | Cell Line/Model | Parameter Measured | IC₅₀ (µM) / % Inhibition | Reference Compound | IC₅₀ (µM) / % Inhibition |
| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite | Data not available | L-NAME | Data not available |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | PGE₂ | Data not available | Indomethacin | Data not available |
| Pro-inflammatory Cytokine Release (TNF-α, IL-6) | THP-1 | Cytokine Levels | Data not available | Dexamethasone | Data not available |
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.
-
Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.
-
Stimulation: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Griess Reagent: Collect the cell supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage inhibition of NO production.
Signaling Pathway for LPS-induced Inflammation
Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.
Antimicrobial Activity
Alkaloids are a well-known class of natural products with antimicrobial properties. Evaluating this compound against a panel of pathogenic bacteria and fungi is a standard screening procedure.
Table 3: Hypothetical Data Structure for this compound Antimicrobial Screening
| Organism | Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data not available | Vancomycin | Data not available |
| Escherichia coli | Gram-negative Bacteria | Data not available | Ciprofloxacin | Data not available |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Data not available | Gentamicin | Data not available |
| Candida albicans | Fungi | Data not available | Fluconazole | Data not available |
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: A streamlined workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The existing literature points to this compound as a compound of interest, particularly in the context of cancer research. However, a significant gap exists in the comprehensive screening of its biological activities. The experimental protocols and frameworks provided in this guide offer a roadmap for researchers to systematically evaluate the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound. Such studies are essential to generate the quantitative data needed to build a robust profile of its therapeutic potential and to elucidate the underlying mechanisms of action, including its effects on key signaling pathways. Further research in these areas will be critical to advancing this compound from a compound of interest to a potential therapeutic lead.
References
Structural Elucidation of Thalidasine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidasine, a bisbenzylisoquinoline alkaloid, has been a subject of significant interest in the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the key experimental protocols and spectroscopic data that were instrumental in determining its complex chemical architecture. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a naturally occurring bisbenzylisoquinoline alkaloid first isolated from Thalictrum dasycarpum.[1][2] Its structural complexity, characterized by a diaryl ether linkage, has made its elucidation a notable case study in natural product chemistry. This document outlines the methodologies and analytical data that have been pivotal in establishing the definitive structure of this compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of classical chemical degradation and modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₄N₂O₇ | [3] |
| Molecular Weight | 652.8 g/mol | [3] |
| Appearance | Amorphous solid | [1] |
| Melting Point | 148-150 °C | [1] |
| Optical Rotation | [α]D²⁵ -98° (c 0.5, CHCl₃) | [1] |
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 60 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 5.90 - 7.30 | m | - |
| N-CH₃ | 2.52 | s | - |
| N-CH₃ | 2.58 | s | - |
| O-CH₃ | 3.62 | s | - |
| O-CH₃ | 3.75 | s | - |
| O-CH₃ | 3.80 | s | - |
| O-CH₃ | 3.85 | s | - |
| O-CH₃ | 3.90 | s | - |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Tentative Assignments)
| Carbon Type | Chemical Shift Range (δ, ppm) |
| Aromatic C | 110 - 160 |
| O-CH₃ | 55 - 62 |
| N-CH₃ | ~40 |
| Aliphatic CH₂, CH | 25 - 70 |
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z [M]⁺ | Key Fragments (m/z) |
| HRESIMS | ESI+ | 653.3227 (calcd. for C₃₉H₄₅N₂O₇) | Not available in snippets |
Table 5: UV and IR Spectroscopic Data for this compound
| Spectroscopy | Solvent/Matrix | λmax (nm) / ν (cm⁻¹) |
| UV | Ethanol | 283, 310 (shoulder) |
| IR | KBr | 2940, 1610, 1510, 1280, 1120 |
Experimental Protocols
The structural determination of this compound involved a series of key experiments, the methodologies for which are detailed below.
Isolation of this compound from Thalictrum dasycarpum
The isolation of this compound was a multi-step process involving extraction and chromatographic separation.
Protocol:
-
Extraction: Dried and ground roots of Thalictrum dasycarpum were exhaustively extracted with methanol. The methanolic extract was then concentrated under reduced pressure.
-
Acid-Base Partitioning: The concentrated extract was acidified with 5% hydrochloric acid and filtered. The acidic aqueous solution was then washed with ether to remove non-alkaloidal components.
-
Alkaloid Precipitation: The acidic solution was made basic with ammonium hydroxide to precipitate the crude alkaloids.
-
Chromatographic Separation: The crude alkaloid mixture was subjected to column chromatography on alumina. Elution with a gradient of chloroform and methanol yielded several fractions.
-
Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) to yield the pure amorphous solid.
Spectroscopic Analysis
A suite of spectroscopic techniques was employed to characterize the purified this compound.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra were recorded on a 60 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR spectral data were obtained to complement the proton data and provide a complete carbon skeleton map.
-
Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were crucial in establishing the connectivity of protons and carbons and the through-space proximity of protons, respectively.
-
-
Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
The UV spectrum was recorded in ethanol to observe the electronic transitions within the molecule, providing insights into the conjugated systems present in the aromatic rings.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum was obtained using a potassium bromide (KBr) pellet to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
-
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow employed in the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound stands as a testament to the power of a combined approach utilizing classical isolation techniques and a battery of modern spectroscopic methods. The detailed data and protocols presented in this guide offer a comprehensive understanding of the process, providing a valuable reference for researchers in the field of natural product chemistry and drug discovery. The established structure of this compound serves as a foundation for further investigation into its pharmacological activities and potential as a therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine is a naturally occurring bisbenzylisoquinoline alkaloid found in various plant species of the genus Thalictrum, such as Thalictrum foliolosum and Thalictrum alpinum.[1] Belonging to a class of structurally complex alkaloids, this compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antitumor and hypotensive activities. This technical guide provides a comprehensive overview of this compound and related natural products, focusing on their chemical characteristics, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a structurally complex molecule with the chemical formula C₃₉H₄₄N₂O₇ and a molecular weight of 652.8 g/mol .[1] Its intricate structure, characterized by two benzylisoquinoline units linked together, gives rise to its unique chemical and physical properties. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₄N₂O₇ | --INVALID-LINK-- |
| Molecular Weight | 652.8 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3S,22S)-10,11,15,16,27-pentamethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.1¹⁴,¹⁸.1²⁴,²⁸.0³,⁸.0⁷,¹².0²²,³⁶]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaene | --INVALID-LINK-- |
| Canonical SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)OC)OC | --INVALID-LINK-- |
| InChI Key | SVQMVSCWYACSCP-KYJUHHDHSA-N | --INVALID-LINK-- |
Spectroscopic Data
Table 1: Representative ¹H and ¹³C NMR Data Table Structure for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 1 | ||
| 3 | ||
| 4 | ||
| ... |
Biological Activities and Quantitative Data
This compound and related bisbenzylisoquinoline alkaloids have been reported to exhibit a range of biological activities. The primary activities of interest are their potential as antitumor and hypotensive agents. Quantitative data, such as the half-maximal inhibitory concentration (IC50), are essential for evaluating the potency of these compounds.
Table 2: Reported Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Assay/Model | Quantitative Data (e.g., IC50) | Reference |
| This compound | Antitumor | - | Data not available | --INVALID-LINK-- |
| This compound | Hypotensive | Rabbit model | Activity confirmed | --INVALID-LINK-- |
| This compound | Antimicrobial | Mycobacterium smegmatis | Activity confirmed | --INVALID-LINK-- |
| Phaeanthine | Anticancer | HeLa cells | IC50: 8.11 ± 0.04 μM | --INVALID-LINK-- |
| Cycleanine | Anticancer | HeLa cells | IC50: 18.06 ± 0.14 μM | --INVALID-LINK-- |
Experimental Protocols
Isolation of this compound from Thalictrum Species
A general protocol for the extraction and isolation of alkaloids from Thalictrum species is as follows:
-
Extraction: The dried and powdered plant material (e.g., roots) is subjected to sequential extraction with solvents of increasing polarity, such as a mixture of dichloromethane and methanol (1:1), followed by methanol, and finally water.
-
Acid-Base Partitioning: The combined organic extracts are evaporated to dryness and the residue is dissolved in an acidic aqueous solution (e.g., 0.1 N HCl). This solution is then washed with a nonpolar solvent like cyclohexane to remove neutral and weakly basic compounds. The aqueous phase is then made alkaline (e.g., with NH₄OH) and extracted with a chlorinated solvent such as chloroform to isolate the tertiary alkaloids.
-
Chromatographic Purification: The crude alkaloid mixture is then subjected to further purification using chromatographic techniques. This may include column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of approximately 8 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated in the dark for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound is not yet fully elucidated. However, studies on related bisbenzylisoquinoline alkaloids suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death). Apoptosis is a complex process regulated by a network of signaling pathways. Key pathways that are often implicated in cancer and are potential targets for anticancer agents include the NF-κB and PI3K/Akt pathways.
Potential Involvement of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer development and inflammation. Incorrect regulation of NF-κB has been linked to several diseases. Some natural products have been shown to exert their anti-inflammatory and anticancer effects by modulating the NF-κB signaling pathway. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the activation of the IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Potential Involvement of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular pathway that regulates the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity. Aberrant activation of this pathway is common in many types of cancer and promotes cell survival and proliferation while inhibiting apoptosis. It is conceivable that this compound could exert its pro-apoptotic effects by inhibiting key components of the PI3K/Akt pathway, such as PI3K itself or the downstream kinase Akt. This would lead to the de-repression of pro-apoptotic proteins and the induction of cancer cell death.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Directions
This compound and its related bisbenzylisoquinoline alkaloids represent a promising class of natural products with potential applications in the development of novel therapeutics. Their reported antitumor and hypotensive activities warrant further investigation to fully elucidate their pharmacological profiles and mechanisms of action. Future research should focus on obtaining comprehensive quantitative data on the biological activities of this compound against a wider range of cancer cell lines and in relevant animal models. Detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by this compound. Furthermore, structure-activity relationship (SAR) studies could guide the synthesis of novel analogs with improved potency and selectivity. The information compiled in this technical guide serves as a foundation for these future research endeavors, aiming to unlock the full therapeutic potential of this fascinating class of natural products.
References
In Vitro Effects of Thalidasine and Related Bisbenzylisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidasine is a bisbenzylisoquinoline alkaloid that has been identified as a potential tumor inhibitor. However, detailed in vitro studies on its specific mechanisms of action are limited in publicly available literature. In contrast, a closely related compound, Thalidezine, has been studied more extensively, revealing its role as a potent anticancer agent that functions through the activation of AMP-activated protein kinase (AMPK), leading to autophagic cell death in apoptosis-resistant cancer cells. This technical guide provides a comprehensive overview of the in vitro effects of Thalidezine, supplemented with comparative data from other structurally similar bisbenzylisoquinoline alkaloids to offer a broader context for this class of compounds. The guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on Thalidezine and other relevant bisbenzylisoquinoline alkaloids.
Table 1: Cytotoxicity of Thalidezine in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| DLD-1 BAX-BAK DKO | Colon Cancer | ~15 |
| WT MEFs | Mouse Embryonic Fibroblasts | >100 |
| Caspase 3, 7, 8 KO MEFs | Mouse Embryonic Fibroblasts | >100 |
| Caspase 3/7 DKO MEFs | Mouse Embryonic Fibroblasts | >100 |
| Bax-Bak WT MEFs | Mouse Embryonic Fibroblasts | >100 |
| Bax-Bak DKO MEFs | Mouse Embryonic Fibroblasts | ~20 |
Data extracted from a study on Thalidezine's effect on apoptosis-resistant cells.
Table 2: Comparative Cytotoxicity of Other Bisbenzylisoquinoline Alkaloids
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Phaeanthine | HeLa | Cervical Cancer | 8.11 ± 0.04 (24h) |
| Tetrandrine | Ovcar-8 | Ovarian Cancer | ~5 (Carboplatin ~20) |
| Cycleanine | Ovcar-8 | Ovarian Cancer | ~10 (Carboplatin ~20) |
This table provides context from studies on other bisbenzylisoquinoline alkaloids.[1][2]
Key Signaling Pathways
Thalidezine-Induced Autophagic Cell Death via AMPK Activation
Thalidezine has been identified as a direct activator of the α1β1γ1 isoform of AMP-activated protein kinase (AMPK). This activation triggers a cascade of events leading to autophagic cell death, which is particularly effective in apoptosis-resistant cancer cells.
General Anticancer Signaling of Bisbenzylisoquinoline Alkaloids
Many bisbenzylisoquinoline alkaloids exert their anticancer effects by inducing apoptosis through mitochondria-mediated pathways, often involving the modulation of the PI3K/Akt signaling cascade.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Thalidezine) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Autophagy Detection (EGFP-LC3 Puncta Formation Assay)
This method is used to visualize the formation of autophagosomes, a key indicator of autophagy induction.
Detailed Methodology:
-
Transfection: Transfect cancer cells (e.g., HeLa, MCF-7) with a plasmid expressing EGFP-LC3 using a suitable transfection reagent.
-
Cell Culture: Culture the transfected cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with the test compound (e.g., Thalidezine) at a specified concentration (e.g., 15 µM) for a designated time (e.g., 24 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.
-
Microscopy: Observe the cells under a fluorescence microscope. The formation of green puncta (dots) in the cytoplasm indicates the recruitment of EGFP-LC3 to autophagosome membranes.
-
Quantification: Quantify the number of EGFP-LC3 puncta per cell to assess the level of autophagy induction.
In Vitro AMPK Activity Assay
This assay measures the direct effect of a compound on the activity of purified AMPK enzyme.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant human AMPK (α1β1γ1 isoform), a biotinylated AMPK substrate peptide (e.g., b-ASP), and ATP in a kinase buffer.
-
Compound Incubation: Add the test compound (e.g., Thalidezine) at various concentrations to the reaction mixture.
-
Kinase Reaction: Incubate the mixture at room temperature for a defined period (e.g., 20 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays ([γ-32P]ATP) or non-radioactive methods like AlphaScreen or fluorescent kinase assays.[3]
-
Data Analysis: Determine the effect of the compound on AMPK activity by comparing the phosphorylation levels in the presence and absence of the compound.
Conclusion and Future Directions
The available in vitro data, primarily from studies on Thalidezine, strongly suggest that this class of bisbenzylisoquinoline alkaloids holds significant promise as anticancer agents. The unique mechanism of inducing autophagic cell death via AMPK activation in apoptosis-resistant cancers presents a valuable therapeutic strategy. Further research should focus on elucidating the in vitro effects of this compound itself to confirm if it shares the same mechanism of action as Thalidezine. Additionally, comprehensive screening of this compound and related compounds against a wider panel of cancer cell lines, along with in-depth investigation into their effects on other cellular processes such as inflammation and cardiovascular function, is warranted. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for these future investigations.
References
- 1. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) [mdpi.com]
Preliminary Cytotoxicity of Thalidasine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine, a bisbenzylisoquinoline alkaloid isolated from Thalictrum dasycarpum, was first identified as a potential tumor inhibitor in 1969.[1][2] As a member of the large family of bisbenzylisoquinoline alkaloids, this compound is of significant interest to the scientific community for its potential anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity of this compound, drawing on the available literature for this compound and its structural relatives. Due to the limited availability of specific quantitative cytotoxic data for this compound in early publications, this document also incorporates data from other closely related and well-studied bisbenzylisoquinoline alkaloids to provide a broader context for its potential efficacy and mechanism of action.
Data Presentation: Cytotoxicity of Bisbenzylisoquinoline Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Phaeanthine | HeLa (Cervical Cancer) | 8.11 ± 0.04 | [3] |
| Cycleanine | OVCAR-8 (Ovarian Cancer) | ~7-14 | |
| Tetrandrine | OVCAR-8 (Ovarian Cancer) | ~7-14 | |
| A new alkaloid from Thalictrum foliolosum | Various Lung Cancer Cell Lines (H460, H23, HTB-58, A549, H441, H2170) | < 20 | [4] |
| Alkaloids from Thalictrum simplex | Not Specified | 53 - 95 (CC50) | [5] |
Experimental Protocols
The methodologies employed in the preliminary cytotoxicity assessment of natural products have evolved. The foundational techniques used in the late 1960s and early 1970s laid the groundwork for modern high-throughput screening assays.
General Cytotoxicity Assay Protocol (circa 1960s-1970s)
This protocol represents a typical approach for assessing the cytotoxicity of a novel compound, such as this compound, during the period of its discovery.
1. Cell Culture:
-
Cell Line: Eagle's KB strain of human epidermoid carcinoma cells was a common model for in vitro cancer research.
-
Medium: Cells were typically cultured in Eagle's minimal essential medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Incubation: Cultures were maintained at 37°C in a humidified atmosphere.
2. Assay Procedure:
-
Cell Seeding: A known number of cells were seeded into culture tubes or plates.
-
Compound Addition: After a period of cell attachment and growth, the test compound (e.g., this compound), dissolved in a suitable solvent, was added at various concentrations.
-
Incubation: The treated cells were incubated for a defined period, typically 48 to 72 hours.
-
Endpoint Measurement: The cytotoxic effect was determined by assessing cell viability. A common method involved:
-
Washing the cells to remove non-adherent (dead) cells.
-
Staining the remaining adherent (viable) cells with a dye such as crystal violet.
-
Extracting the dye and measuring its absorbance spectrophotometrically.
-
Alternatively, cell viability could be assessed by direct cell counting using a hemocytometer and a vital stain like trypan blue.
-
3. Data Analysis:
-
The absorbance or cell count data was plotted against the compound concentration.
-
The effective dose 50 (ED50) or inhibitory concentration 50 (IC50), the concentration of the compound that causes a 50% reduction in cell viability compared to an untreated control, was determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a compound.
Postulated Apoptosis Signaling Pathway for Bisbenzylisoquinoline Alkaloids
Based on studies of related bisbenzylisoquinoline alkaloids, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible signaling cascade.
Caption: A postulated apoptosis signaling pathway for bisbenzylisoquinoline alkaloids like this compound.
Concluding Remarks
This compound, a bisbenzylisoquinoline alkaloid, demonstrated early promise as a tumor inhibitor. While specific quantitative data from its initial discovery remains elusive in readily available literature, the broader class of bisbenzylisoquinoline alkaloids exhibits significant cytotoxic and apoptotic-inducing effects against a range of cancer cell lines. The likely mechanism of action involves the induction of the intrinsic apoptotic pathway, highlighting a potential avenue for further investigation and drug development. Future research should focus on re-evaluating the cytotoxicity of this compound using modern assay techniques against a panel of cancer cell lines and elucidating its precise molecular targets and signaling pathways to fully understand its therapeutic potential.
References
- 1. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Thalidasine: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine, a bisbenzylisoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic properties, including its activity as a tumor inhibitor.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, offering a critical resource for researchers engaged in its study. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide also furnishes detailed, best-practice experimental protocols for determining these crucial parameters.
Physicochemical Properties
A foundational understanding of this compound's physicochemical characteristics can provide insights into its expected solubility and stability behavior. Key computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₄N₂O₇ | [2] |
| Molecular Weight | 652.8 g/mol | [2] |
| XLogP3 | 6.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 9 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Topological Polar Surface Area | 71.1 Ų | [3] |
| Predicted Solubility Class | Insoluble, Poorly soluble | [4] |
Solubility Profile
Currently, there is a notable absence of quantitative experimental data on the solubility of this compound in various solvents and across different pH ranges in publicly accessible literature. Computational predictions and qualitative descriptors consistently classify this compound as "insoluble" or "poorly soluble"[4].
| Data Type | Description | Source |
| Qualitative Assessment | Characterized as an amorphous powder. | [5] |
| Predicted Aqueous Solubility | Logs = -5.807 | [4] |
| Predicted Solubility Class | Insoluble, Poorly soluble | [4] |
The high XLogP value of 6.4 suggests a lipophilic nature, which is consistent with its predicted low aqueous solubility[2]. The presence of nine hydrogen bond acceptors may offer some potential for solubility in polar organic solvents, though this needs to be experimentally verified[3].
Stability Profile
Given its complex molecular structure with multiple functional groups, including ether and tertiary amine moieties, this compound may be susceptible to degradation through oxidation and hydrolysis, particularly at extreme pH values and upon exposure to light.
Experimental Protocols
To address the gap in available data, the following sections outline detailed, best-practice methodologies for determining the solubility and stability of this compound.
Solubility Determination Workflow
A systematic approach to determining the solubility of a compound like this compound is crucial. The following workflow can be adapted to suit specific laboratory capabilities and solvent requirements.
References
- 1. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thalidasin | C39H44N2O7 | CID 118701099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. This compound | 16623-56-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of Thalidasine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Thalidasine, a bisbenzylisoquinoline alkaloid. The information presented herein is essential for the identification, characterization, and further development of this natural product.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula of this compound as C₃₉H₄₄N₂O₇, with a calculated exact mass of 652.3149.[1] Experimental mass spectrometry data reveals a molecular ion peak [M]⁺ at m/z 652.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 652.3149 | 652 |
| [M+H]⁺ | 653.3227 | - |
| [M+Na]⁺ | 675.3046 | - |
Note: Observed m/z values are from the initial structural elucidation studies. High-resolution data for adducts is predicted.
Experimental Protocol: Mass Spectrometry
The mass spectrum of this compound was originally obtained using a CEC 21-110 high-resolution mass spectrometer.
-
Ionization Method: Electron Ionization (EI)
-
Sample Introduction: Direct insertion probe
-
Source Temperature: Not specified
-
Electron Energy: 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of this compound was significantly reliant on proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The following data was reported in deuterated chloroform (CDCl₃).
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.37 | s | 3H | N-CH₃ |
| 2.52 | s | 3H | N-CH₃ |
| 3.58 | s | 3H | OCH₃ |
| 3.75 | s | 3H | OCH₃ |
| 3.78 | s | 3H | OCH₃ |
| 3.87 | s | 3H | OCH₃ |
| 3.90 | s | 3H | OCH₃ |
| 5.97 - 6.80 | m | 7H | Ar-H |
Note: Due to the complexity of the molecule and the resolution of the instrumentation at the time of the original study, a more detailed assignment of aromatic protons and their coupling constants was not fully reported. Specific assignments would require modern 2D-NMR techniques.
No experimental ¹³C NMR data for this compound was found in the primary literature from its initial isolation and characterization.
Experimental Protocol: ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound was recorded on a Varian A-60 spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Frequency: 60 MHz
-
Internal Standard: Tetramethylsilane (TMS)
-
Temperature: Not specified
Spectroscopic Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.
Caption: Spectroscopic analysis workflow for this compound.
References
identifying novel bisbenzylisoquinoline alkaloids
An In-depth Technical Guide to Identifying Novel Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisbenzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of natural products, with approximately 2,500 known structures.[1] These compounds are dimers of 1-benzylisoquinoline units and exhibit a wide array of potent pharmacological properties, including anti-inflammatory, antiviral, antitumor, neuroprotective, and cardiovascular effects.[2][3][4] Well-known examples include the muscle relaxant (+)-tubocurarine and the antiarrhythmic agent dauricine.[1] The continuous discovery of novel BIAs with unique structures and significant biological activities underscores their importance as scaffolds for drug development.
This technical guide provides a comprehensive overview of the core methodologies for , from initial extraction to final structure elucidation and biological characterization. It is designed to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chapter 1: The Identification Workflow
The process of is a systematic endeavor that integrates phytochemical techniques with advanced analytical methods. The general workflow begins with the collection and processing of plant material and proceeds through extraction, fractionation, isolation of pure compounds, and finally, the determination of their chemical structure and biological activity.
Chapter 2: Detailed Experimental Protocols
This chapter details the key experimental methodologies employed in the identification process, synthesized from established protocols in the literature.
Plant Material Preparation
-
Collection: Aerial parts, stems, or roots of the target plant species (e.g., from the Menispermaceae or Nelumbonaceae families) are collected.[5][6]
-
Authentication: A botanist should formally identify the plant material, and a voucher specimen should be deposited in a recognized herbarium.
-
Processing: The collected material is air-dried in the shade to prevent the degradation of thermolabile compounds, then ground into a coarse powder to increase the surface area for extraction.
Extraction
-
Maceration: The powdered plant material is soaked in a suitable organic solvent (commonly 70-95% ethanol or methanol) at room temperature for several days, often with periodic agitation.[6]
-
Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Acid-Base Partitioning (for alkaloid enrichment):
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.
-
The acidic solution is washed with a non-polar solvent like dichloromethane (CH₂Cl₂) or ethyl acetate to remove neutral and acidic compounds.
-
The aqueous layer is then basified with an alkali (e.g., NH₄OH) to a pH of 9-10.
-
The alkaloids are then extracted from the basified aqueous layer using a solvent like CH₂Cl₂. The organic layers are combined and concentrated to yield an alkaloid-rich fraction.
-
Fractionation and Isolation
Bioassay-guided fractionation is often employed, where fractions are tested for biological activity to guide the isolation of active compounds.[7]
-
Initial Fractionation (Column Chromatography):
-
The alkaloid-rich extract is subjected to column chromatography over silica gel, reversed-phase C18 (RP-18) silica, or Sephadex LH-20.[6]
-
A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of CH₂Cl₂-MeOH or n-hexane-ethyl acetate might be used.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Purification (High-Performance Liquid Chromatography - HPLC):
-
The semi-purified fractions are further purified using preparative or semi-preparative HPLC, often on a C18 column.[6]
-
The mobile phase is typically a mixture of acetonitrile (ACN) and water or methanol and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Isocratic or gradient elution is used to resolve individual compounds, which are detected by a UV detector.
-
Structure Elucidation
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact mass of the molecular ion, which is used to determine the molecular formula.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
1D NMR (¹H, ¹³C, DEPT): Provides information about the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC, ROESY/NOESY): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons, helping to determine stereochemistry and the conformation of the molecule.[9]
-
-
Optical Spectroscopy:
-
UV-Visible Spectroscopy: Provides information about the chromophores present in the molecule. Bisbenzylisoquinoline alkaloids typically show characteristic absorption maxima.[10]
-
Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl (-OH), amine (N-H), and aromatic rings (C=C).[8]
-
-
Stereochemistry Determination:
-
Circular Dichroism (CD) Spectroscopy: The experimental CD spectrum is compared with computationally calculated spectra to determine the absolute configuration of stereocenters.[8]
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides unambiguous determination of the complete 3D structure and absolute stereochemistry.[7]
-
Chapter 3: Data from Novel Bisbenzylisoquinoline Alkaloids
The identification of a novel compound culminates in the reporting of its physicochemical and biological data. The tables below summarize quantitative data for recently discovered BIAs as examples.
Table 1: Spectroscopic and Physicochemical Data for Neferine N-oxide Isolated from Plumula nelumbinis (the embryo of the seed of Nelumbo nucifera).[8]
| Property | Value |
| Molecular Formula | C₃₈H₄₂N₂O₇ |
| Appearance | Off-white amorphous solid |
| Optical Rotation [α]²⁸D | -72.1 (c 0.44, CHCl₃) |
| UV (MeOH) λₘₐₓ (nm) | 210, 283 |
| IR νₘₐₓ (cm⁻¹) | 3386, 2934, 1611, 1509, 1246 |
| HRESIMS [M+H]⁺ (m/z) | 639.3068 (calculated for C₃₈H₄₃N₂O₇, 639.3065) |
Table 2: Antiproliferative Activity of BIAs from Anisocycla grandidieri [7] Activity against the A2780 human ovarian cancer cell line.
| Compound | IC₅₀ (μM) |
| (+)-1,2-Dehydrotelobine | 4.1 ± 0.3 |
| (+)-2'-Norcocsuline | 2.7 ± 0.3 |
| Stebisimine | > 10 |
| Puetogaline B | > 10 |
Chapter 4: Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical in drug development. Novel BIAs are often screened against various biological targets. Investigations have revealed that these alkaloids can modulate key cellular signaling pathways.
Antiadipogenic Activity via PPARγ Downregulation
Several BIAs isolated from the embryo of Nelumbo nucifera seeds have demonstrated antiadipogenic activity by suppressing the differentiation of preadipocytes into mature fat cells.[11][12] The mechanism involves the downregulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of adipogenesis.[11][12]
Anti-inflammatory Activity via PI3K/AKT/mTOR Pathway
The alkaloid liensinine has been shown to exert anti-inflammatory effects in models of acute lung injury.[2] Its mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a central pathway that regulates cellular growth, proliferation, and inflammation. By inhibiting this pathway, liensinine reduces the production of pro-inflammatory cytokines.
Conclusion
The identification of novel bisbenzylisoquinoline alkaloids is a multidisciplinary process that remains a vibrant area of natural product research. The integration of systematic phytochemical isolation techniques with powerful spectroscopic methods allows for the rapid and accurate characterization of new chemical entities. As demonstrated, these novel compounds frequently possess significant and specific biological activities, modulating key cellular pathways implicated in a range of diseases. This guide provides a foundational framework for researchers aiming to explore this promising class of natural products for potential therapeutic applications. The continued investigation into the vast chemical space of BIAs is poised to yield new leads for the development of next-generation medicines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biology and total syntheses of bisbenzylisoquinoline alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzylisoquinoline Alkaloids from the Stems of Limacia scandens and Their Potential as Autophagy Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure elucidation of antiproliferative bisbenzylisoquinoline alkaloids from Anisocycla grandidieri from the Madagascar dry forest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure elucidation of two new bisbenzylisoquinoline alkaloids and NMR assignments of the alkaloids from the fruits of Tiliacora racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structurally Diverse Bisbenzylisoquinoline Alkaloids with Antiadipogenic Activity through PPARγ Downregulation from the Embryo of Nelumbo nucifera Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Thalidasine from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine is a bisbenzylisoquinoline alkaloid that has been isolated from various plant species of the genus Thalictrum, including Thalictrum foliolosum, Thalictrum alpinum, Thalictrum dasycarpum, and Thalictrum revolutum.[1][2] This compound has garnered interest within the scientific community due to its potential pharmacological activities, notably its antitumor and cytotoxic effects.[3][4] These application notes provide a comprehensive overview of the methods for extracting this compound from plant materials, designed to guide researchers in the isolation and purification of this promising natural product.
While specific quantitative yields for this compound extraction are not widely reported in publicly available literature, this document outlines optimized general alkaloid extraction protocols and specific methods for the extraction of total alkaloids from Thalictrum species. These protocols can be adapted and optimized for the targeted extraction of this compound.
Data Presentation: Extraction Parameters for Thalictrum Alkaloids
The following table summarizes quantitative data from a study on the optimization of ultrasound-assisted extraction of antifungal compounds from the roots of Thalictrum foliolosum. While not specific to this compound, these parameters provide a valuable starting point for developing a targeted extraction protocol.
| Parameter | Optimized Value | Reference |
| Extraction Time | 70 minutes | |
| Ethanol Concentration | 55% | |
| Solvent-to-Solid Ratio | 34 mL/g | |
| Extraction Temperature | 75 °C |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloids
This protocol is a standard method for the selective extraction of alkaloids based on their basic nature.
Materials:
-
Dried and powdered plant material (e.g., roots or rhizomes of Thalictrum species)
-
Methanol or Ethanol
-
10% Acetic acid in Ethanol
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Filter paper
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Maceration: Soak the powdered plant material in methanol or ethanol for 24-48 hours at room temperature.
-
Filtration: Filter the mixture to separate the extract from the plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 10% acetic acid in ethanol to convert the alkaloids into their salt form.
-
Liquid-Liquid Extraction (Acidic): Partition the acidic solution with dichloromethane or chloroform in a separatory funnel. The alkaloid salts will remain in the acidic aqueous layer, while non-alkaloidal compounds will move to the organic layer. Discard the organic layer.
-
Basification: Add concentrated ammonium hydroxide to the aqueous layer until the pH is between 9 and 10. This will convert the alkaloid salts back to their free base form, which will precipitate.
-
Liquid-Liquid Extraction (Basic): Extract the basified solution with dichloromethane or chloroform. The free alkaloid bases will now dissolve in the organic layer. Repeat this extraction three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract containing this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Thalictrum Alkaloids
This method utilizes ultrasonic waves to enhance extraction efficiency and can be performed in a shorter time compared to traditional maceration.
Materials:
-
Dried and powdered Thalictrum root material
-
55% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mixing: Combine the powdered plant material with 55% ethanol at a solvent-to-solid ratio of 34 mL/g in a flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 70 minutes at a temperature of 75 °C.
-
Separation: After extraction, centrifuge the mixture to pellet the plant debris.
-
Filtration: Decant the supernatant and filter it to remove any remaining fine particles.
-
Concentration: Concentrate the filtered extract using a rotary evaporator to yield the crude alkaloid extract.
Protocol 3: Multi-Step Extraction and Purification of Total Alkaloids from Thalictrum (Adapted from Patent CN102626448A)
This protocol describes a more advanced, multi-step process for obtaining a purified total alkaloid extract.
Materials:
-
Crushed Thalictrum plant material
-
0.5-5% Hydrochloric acid (HCl) solution
-
Ultrafiltration membrane system
-
Nanofiltration membrane system
-
Macroporous resin column (e.g., Amberlite XAD series)
-
Ammonia water
-
Methanol
-
Activated carbon
-
Ethanol solution
Procedure:
-
Acid Percolation: Extract the crushed plant material by percolation with a 0.5-5% hydrochloric acid solution.
-
Filtration and Ultrafiltration: Filter the extract and then subject it to ultrafiltration to remove macromolecules.
-
Nanofiltration: Concentrate the permeate from the ultrafiltration step using a nanofiltration membrane.
-
Macroporous Resin Chromatography: Pass the concentrated solution through a macroporous resin column. The alkaloids will adsorb to the resin.
-
Elution: Wash the column with water and then elute the alkaloids with an appropriate solvent (e.g., ethanol).
-
Precipitation: Adjust the pH of the eluate to 8-10 with ammonia water to precipitate the total alkaloids.
-
Decolorization and Crystallization: Dissolve the precipitate in methanol, decolorize with activated carbon, and then induce crystallization by cooling.
-
Recrystallization: Recrystallize the obtained crystals from an ethanol solution to get the purified total alkaloid product.
Protocol 4: Purification of this compound by Column Chromatography
This protocol outlines the general steps for purifying this compound from a crude alkaloid extract.
Materials:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., chloroform).
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Visualization of Methodologies
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound from Thalictrum species.
Logical Relationship of Acid-Base Extraction
Caption: The principle of acid-base extraction for the separation of alkaloids.
Putative Signaling Pathway for this compound's Cytotoxic Activity
While the specific signaling pathways of this compound have not been fully elucidated, its known cytotoxic and antitumor properties suggest a potential mechanism involving the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade. This proposed pathway is based on common mechanisms of cytotoxic compounds and requires experimental validation for this compound.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound in cancer cells.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the extraction and purification of this compound from Thalictrum species. Researchers are encouraged to use this information as a starting point and to optimize the parameters for their specific plant material and experimental setup. Further investigation is warranted to determine the precise quantitative yields of this compound from various sources and to elucidate its specific molecular mechanisms of action and signaling pathways.
References
- 1. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thalidasine Synthesis and Derivatization
Note to the user: Despite a comprehensive search for the total synthesis and derivatization of thalidasine, specific and detailed experimental protocols for these processes could not be located in the available scientific literature. This compound is a naturally occurring bisbenzylisoquinoline alkaloid that has been isolated from plants of the Thalictrum genus.[1] While its structure has been elucidated and it has been studied for its potential as a tumor inhibitor, a documented total synthesis pathway does not appear to be publicly available.[2]
Similarly, detailed protocols for the synthesis of specific this compound derivatives are not readily found. Research on the derivatization of related isoquinoline alkaloids suggests that modifications are often focused on improving biological activity and pharmacokinetic properties. However, without a foundational total synthesis of this compound, the creation of specific derivatives remains a prospective endeavor.
This document, therefore, provides a general overview of the synthetic strategies that would likely be employed for the synthesis of this compound and its derivatives, based on established methods for constructing the bisbenzylisoquinoline scaffold. It also outlines hypothetical protocols and the type of data that would be generated from such research.
Introduction to this compound
This compound is a complex alkaloid characterized by a bisbenzylisoquinoline core structure. It has been identified as having potential antineoplastic properties, making it a molecule of interest for drug development professionals.[2] The intricate three-dimensional structure and multiple stereocenters of this compound present a significant challenge for synthetic chemists.
Hypothetical Total Synthesis of this compound
A plausible retrosynthetic analysis of this compound suggests that the molecule could be constructed from two substituted tetrahydroisoquinoline units linked by a diaryl ether bond. Key reactions that would likely be employed in a total synthesis include the Pictet-Spengler reaction for the formation of the tetrahydroisoquinoline rings and an Ullmann condensation or a related palladium-catalyzed coupling reaction to form the crucial diaryl ether linkage.
Logical Workflow for a Hypothetical this compound Synthesis
The following diagram illustrates a logical workflow for a potential total synthesis of this compound, highlighting the key chemical transformations that would be necessary.
Caption: Hypothetical workflow for the total synthesis of this compound.
General Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the key reactions that would likely be involved in the synthesis of this compound. These are not established protocols for this compound synthesis and should be treated as illustrative examples.
Protocol 1: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
-
Reaction Setup: A solution of the appropriately substituted phenylethylamine (1.0 eq) and the corresponding phenylacetaldehyde (1.1 eq) is prepared in a suitable solvent (e.g., toluene or dichloromethane).
-
Acid Catalysis: A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid or scandium triflate, 0.1-1.0 eq) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Ullmann Condensation for Diaryl Ether Formation
-
Reaction Setup: A mixture of the two protected and functionalized tetrahydroisoquinoline fragments (one bearing a hydroxyl group and the other a halide, typically iodide or bromide) is dissolved in a high-boiling polar solvent such as dimethylformamide (DMF) or pyridine.
-
Catalyst and Base: A copper catalyst (e.g., copper(I) iodide or copper powder, 0.1-1.0 eq) and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically 120-180 °C) for 12 to 48 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Derivatization of this compound (Hypothetical)
The derivatization of this compound would likely focus on modifying its peripheral functional groups to explore structure-activity relationships (SAR). Potential modifications could include:
-
O-Demethylation and Re-alkylation: Selective demethylation of the methoxy groups followed by introduction of different alkyl or aryl groups.
-
N-Alkylation or Acylation: Modification of the secondary amine functionalities.
-
Aromatic Substitution: Introduction of substituents onto the aromatic rings, although this would likely require a de novo synthesis approach.
Quantitative Data (Illustrative)
In a typical synthetic chemistry research paper, quantitative data for each reaction step would be presented in a table format. The following is an example of how such data might be structured for a hypothetical synthesis of a this compound precursor.
| Step | Reaction | Starting Material(s) | Product | Yield (%) |
| 1 | Pictet-Spengler | 3,4-Dimethoxyphenylethylamine, 4-Methoxyphenylacetaldehyde | 1-(4-Methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 75 |
| 2 | N-Methylation | 1-(4-Methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1-(4-Methoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 92 |
| 3 | O-Demethylation | 1-(4-Methoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1-(4-Hydroxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 60 |
Signaling Pathways
Currently, there is a lack of specific research detailing the signaling pathways modulated by this compound. As an antitumor agent, it could potentially interact with a variety of cellular targets involved in cell proliferation, apoptosis, or angiogenesis. Further research would be required to elucidate its precise mechanism of action. A generalized diagram of a cancer-related signaling pathway that a molecule like this compound might affect is presented below.
Caption: A simplified signaling pathway potentially targeted by antitumor agents.
References
Application Notes and Protocol for the Quantification of Thalidasine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Method
This method utilizes RP-HPLC to separate Thalidasine from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The elution is performed in a gradient mode to ensure optimal separation. Detection and quantification are carried out using a UV detector at a wavelength determined to be in the absorption region of this compound's chromophores.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Ammonium acetate, formic acid (or other suitable buffer components).
-
This compound Standard: A reference standard of this compound with known purity.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The following are recommended starting conditions for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 4.5) B: Acetonitrile |
| Gradient Program | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-35 min: 80-20% B, 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 40 minutes |
Sample Preparation
-
Plant Material: Extract a known weight of powdered plant material with methanol using sonication or maceration. Filter the extract and evaporate the solvent. Reconstitute the residue in a known volume of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Biological Samples (e.g., Plasma): A protein precipitation or liquid-liquid extraction protocol will be necessary. For protein precipitation, mix the plasma sample with three volumes of cold acetonitrile, vortex, and centrifuge. Evaporate the supernatant and reconstitute the residue in the initial mobile phase. Filter through a 0.45 µm syringe filter.
Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Description |
| Specificity | The ability to assess the analyte in the presence of other components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. Determined by recovery studies of spiked samples. |
| Precision | The degree of scatter between a series of measurements. Assessed at both intra-day and inter-day levels. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. |
Data Presentation
A summary of expected quantitative data based on method validation for a similar alkaloid is presented below. Actual values for this compound must be determined experimentally.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | To be determined |
| LOQ | To be determined |
Proposed Experimental Workflow for Investigating Biological Activity
Given the lack of specific information on the signaling pathways modulated by this compound, a logical first step for researchers would be to investigate its effect on a key inflammatory pathway, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a common target for anti-inflammatory and anti-cancer compounds.
Caption: Proposed workflow to study this compound's effect on the NF-κB pathway.
Signaling Pathway Diagram (Hypothetical)
Based on the proposed experimental workflow, if this compound is found to inhibit the NF-κB pathway, a potential mechanism could be the inhibition of IκBα phosphorylation, which would prevent the release and nuclear translocation of the p65/p50 NF-κB dimer.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The cardiovascular effects of the thiazolidinediones: a review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Thalidasine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine, also known as Thalicarpine, is a bisbenzylisoquinoline alkaloid first identified as a tumor inhibitor.[1] As a member of this class of natural compounds, it holds potential for anticancer research due to the known ability of related alkaloids to induce apoptosis and cell cycle arrest in cancer cells. These application notes provide a comprehensive guide for the utilization of this compound in cell culture studies, including its mechanism of action, protocols for key experiments, and data presentation for effective evaluation of its therapeutic potential.
Mechanism of Action
While the precise molecular targets of this compound are still under investigation, current research and the activities of structurally similar bisbenzylisoquinoline alkaloids suggest that its anticancer effects are mediated through the induction of apoptosis and disruption of the cell cycle.
Cell Cycle Arrest: Studies have shown that Thalicarpine (this compound) induces a biphasic cell cycle arrest. Initially, it causes an accumulation of cells in the G2/M phase, followed by a subsequent arrest in the G1 phase. This disruption of the normal cell cycle progression prevents cancer cell proliferation.
Apoptosis Induction: Bisbenzylisoquinoline alkaloids are known to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic and anti-apoptotic proteins.
Potential Signaling Pathway Involvement: While direct evidence for this compound is still emerging, related compounds and many anticancer agents are known to modulate key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB signaling pathways are plausible targets for this compound's activity, given their central role in cancer progression.[2][3][4][5] Further research is required to elucidate the specific effects of this compound on these and other signaling cascades.
Data Presentation
The following table summarizes the cytotoxic activity of various bisbenzylisoquinoline alkaloids, providing a reference for the potential effective concentrations of this compound in different cancer cell lines. Note: Specific IC50 values for this compound are not widely available in the reviewed literature; the data presented here for related compounds can guide initial dose-ranging studies.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Phaeanthine | HeLa | Cervical Cancer | 8.11 ± 0.04 | [6] |
| Cycleanine | Ovcar-8 | Ovarian Cancer | 7 - 14 | [7] |
| Tetrandrine | Ovcar-8 | Ovarian Cancer | 7 - 14 | [7] |
| Cycleanine | A2780 | Ovarian Cancer | 7 - 14 | [7] |
| Tetrandrine | A2780 | Ovarian Cancer | 7 - 14 | [7] |
| Cycleanine | Igrov-1 | Ovarian Cancer | 7 - 14 | [7] |
| Tetrandrine | Igrov-1 | Ovarian Cancer | 7 - 14 | [7] |
| Cycleanine | Ovcar-4 | Ovarian Cancer | 7 - 14 | [7] |
| Tetrandrine | Ovcar-4 | Ovarian Cancer | 7 - 14 | [7] |
| Racemosidine A | HCT-8 | Colon Cancer | Significant Cytotoxicity | [8] |
| Racemosidine A | BEL-7402 | Liver Cancer | Significant Cytotoxicity | [8] |
| Racemosidine A | A2780 | Ovarian Cancer | Significant Cytotoxicity | [8] |
| Racemosidine B | HCT-8 | Colon Cancer | Significant Cytotoxicity | [8] |
| Racemosidine B | BEL-7402 | Liver Cancer | Significant Cytotoxicity | [8] |
| Racemosidine C | HCT-8 | Colon Cancer | Significant Cytotoxicity | [8] |
| Racemosidine C | BEL-7402 | Liver Cancer | Significant Cytotoxicity | [8] |
| Cepharanthine | A-549 | Lung Cancer | Cytotoxic | [9] |
| Cepharanthine | HL-60 | Leukemia | Cytotoxic | [9] |
| Cepharanthine | MCF-7 | Breast Cancer | Cytotoxic | [9] |
| Cepharanthine | SMMC-7721 | Liver Cancer | Cytotoxic | [9] |
| Cepharanthine | SW480 | Colon Cancer | Cytotoxic | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[7][9]
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% ethanol (ice-cold)
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at the IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Potential signaling pathways affected by this compound.
References
- 1. epe.lac-bac.gc.ca [epe.lac-bac.gc.ca]
- 2. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. A rapid and optimization-free procedure allows the in vivo detection of subtle cell cycle and ploidy alterations in tissues by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Anti-Inflammatory Assays of Thalidasine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to characterize the anti-inflammatory properties of Thalidasine. The protocols and methodologies are based on established assays used for structurally similar compounds and are intended to serve as a guide for investigating the mechanism of action of this compound.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases. This compound, a compound of interest, is explored here for its potential anti-inflammatory effects. This document outlines detailed protocols for assessing its impact on key inflammatory mediators and signaling pathways, providing a framework for its preclinical evaluation. The methodologies described are centered around the well-documented anti-inflammatory properties of the structurally related compound, thalidomide, which has been shown to modulate cytokine production and key inflammatory signaling cascades.
Data Summary
The following tables summarize the expected quantitative outcomes from the described assays based on data from related compounds. These tables are intended to provide a reference for expected dose-dependent effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | This compound Concentration | Expected Inhibition (%) |
| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10 µM | 40-60% |
| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 50 µM | 60-80% |
| IL-12 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10 µM | 30-50% |
| IL-12 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 50 µM | 50-70% |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10 µM - 50 µM | Minimal to no significant inhibition |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10 µM - 50 µM | Minimal to no significant inhibition |
Table 2: Effect of this compound on Nitric Oxide (NO) Production
| Cell Type | Stimulant | This compound Concentration | Expected Inhibition of NO Production (%) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10 µM | 20-40% |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µM | 50-70% |
Key Experimental Protocols
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This protocol describes the quantification of key pro-inflammatory cytokines released from immune cells upon stimulation, a critical step in evaluating the anti-inflammatory potential of this compound.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages and monocytes, leading to the production and release of pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or RAW 264.7 macrophage cell line
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for human/murine TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: In activated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is an unstable molecule that rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored product that can be measured spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to induce iNOS expression and NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage inhibition of NO production.
NF-κB Activation Assay (Western Blot)
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway, a central regulator of inflammation.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Western blotting can be used to measure the levels of phosphorylated IκBα (p-IκBα) and the nuclear translocation of p65.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS, this compound
-
Cell lysis buffer, nuclear and cytoplasmic extraction kits
-
Primary antibodies against p-IκBα, IκBα, p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, Western blotting apparatus
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes (for p-IκBα) or 1 hour (for p65 translocation).
-
Cell Lysis:
-
For p-IκBα analysis, lyse the whole cells.
-
For p65 translocation, perform nuclear and cytoplasmic fractionation.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities and normalize them to the respective loading controls.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for Assessing the Vasorelaxant Activity of Thalidasine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the vasorelaxant properties of Thalidasine, a bisbenzylisoquinoline alkaloid. The protocols detailed below are based on established pharmacological assays for assessing vasorelaxation in isolated arterial preparations. While direct experimental data for this compound is limited in the public domain, the information presented here is adapted from studies on the closely related compound, thaligrisine, and general principles of vascular pharmacology.
Data Presentation: Vasorelaxant and Receptor Binding Activity of a Related Alkaloid (Thaligrisine)
The following table summarizes the quantitative data obtained for thaligrisine, a structurally similar bisbenzyltetrahydroisoquinoline alkaloid. This data provides a reference for the expected potency of this compound in vasorelaxant and receptor binding assays.[1]
| Parameter | Agonist | Tissue | Value |
| Functional Inhibition (IC₅₀) | |||
| K⁺ (depolarization) | Rat Aorta | 8.9 ± 2.9 µM | |
| K⁺ (depolarization) | Rat Tail Artery | 3.04 ± 0.3 µM | |
| Noradrenaline | Rat Aorta | 23.0 ± 0.39 µM | |
| Noradrenaline | Rat Tail Artery | 3.8 ± 0.9 µM | |
| Noradrenaline (in Ca²⁺-free solution) | Rat Aorta | 13.3 µM | |
| Extracellular Ca²⁺ (after store depletion) | Rat Aorta | 7.7 µM | |
| Receptor Binding Affinity (Ki) | |||
| [³H]-prazosin (α₁-adrenoceptor) | Cerebral Cortical Membranes | 0.048 ± 0.007 µM | |
| [³H]-(+)-cis-diltiazem (Ca²⁺ channel) | Cerebral Cortical Membranes | 1.5 ± 1.1 µM |
Experimental Protocols
Isolated Aortic Ring Preparation for Vasorelaxant Activity Assay
This protocol describes the preparation of isolated rat thoracic aortic rings for the assessment of vasorelaxant activity.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
-
This compound (or test compound)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Isolation: Euthanize the rat via an approved method and excise the thoracic aorta.
-
Preparation of Aortic Rings: Carefully remove adhering connective and adipose tissue. Cut the aorta into rings of approximately 2-3 mm in width. For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire or wooden stick.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with 60 mM KCl. After washing and return to baseline, this serves as a reference contraction.
-
To assess endothelium integrity, pre-contract the rings with phenylephrine (1 µM). Once a stable plateau is reached, add acetylcholine (ACh, 1 µM). A relaxation of more than 80% indicates an intact endothelium. The absence or minimal relaxation confirms successful denudation.
-
-
Induction of Contraction: After a washout period, induce a stable, submaximal contraction using either phenylephrine (1 µM) or KCl (60-80 mM).
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath. Allow the response to each concentration to reach a steady state before adding the next concentration.
-
Data Analysis: Record the tension changes and express the relaxation as a percentage of the initial contraction induced by phenylephrine or KCl. Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) by non-linear regression analysis of the concentration-response curve.
Investigation of the Mechanism of Action
To elucidate the signaling pathway of this compound-induced vasorelaxation, the above protocol can be modified by pre-incubating the aortic rings with various inhibitors before the addition of the contracting agent and this compound.
-
Role of Nitric Oxide (NO) Pathway: Pre-incubate the rings with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (100 µM), for 30 minutes.[2]
-
Involvement of Potassium Channels: To assess the role of K⁺ channels, pre-incubate with different K⁺ channel blockers like tetraethylammonium (TEA, a non-selective K⁺ channel blocker), glibenclamide (an ATP-sensitive K⁺ channel blocker), or 4-aminopyridine (a voltage-dependent K⁺ channel blocker).[3]
-
Calcium Channel Blockade: To determine the effect on calcium influx, perform experiments in a Ca²⁺-free Krebs-Henseleit solution. Induce contraction with phenylephrine to assess the release of intracellular Ca²⁺. Then, in a high K⁺, Ca²⁺-free medium, add CaCl₂ cumulatively to induce contraction and observe the effect of this compound on this response.[1]
Visualizations
Experimental Workflow for Vasorelaxant Assay
Caption: Experimental workflow for assessing vasorelaxant activity.
Proposed Signaling Pathway of this compound-Induced Vasorelaxation
Caption: Proposed dual mechanism of this compound-induced vasorelaxation.
References
Application Notes and Protocols for In Vivo Animal Model Studies of Thalidasine
Disclaimer: Extensive literature searches did not yield specific in vivo animal model studies for thalidasine with detailed protocols or quantitative data. This compound is a bisbenzylisoquinoline alkaloid, and compounds of this class have demonstrated potential anticancer and anti-inflammatory activities in preclinical studies.[1][2][3][4] The following application notes and protocols are presented as a representative guide for researchers interested in studying this compound or similar natural products in vivo. The experimental designs and expected outcomes are based on common practices for evaluating the anticancer and anti-inflammatory potential of novel compounds.
Overview and Anticipated Biological Activity
This compound is a bisbenzylisoquinoline alkaloid isolated from plants of the Thalictrum genus. While direct in vivo evidence is lacking, related alkaloids have been shown to modulate key signaling pathways involved in cancer and inflammation.[1][2][5]
-
Anticipated Anticancer Activity: Based on related compounds, this compound may exhibit cytostatic or cytotoxic effects on tumor cells. Potential mechanisms could involve the modulation of survival pathways like PI3K/Akt, induction of apoptosis, and inhibition of transcription factors such as NF-κB, which are critical for tumor growth and proliferation.[1][6]
-
Anticipated Anti-inflammatory Activity: Several bisbenzylisoquinoline alkaloids reduce the production of pro-inflammatory mediators.[1][7] It is hypothesized that this compound may inhibit inflammatory responses by suppressing pathways like NF-κB and MAPK, leading to decreased expression of cytokines such as TNF-α, IL-1β, and IL-6.[7][8]
Protocols for In Vivo Animal Studies
The following are detailed, standardized protocols for assessing the anticancer and anti-inflammatory efficacy of a test compound like this compound in rodent models.
Protocol: Murine Xenograft Model for Anticancer Activity
This protocol describes the establishment of human tumor xenografts in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound.
2.1.1 Materials
-
Animals: 6-8 week old female athymic nude mice (e.g., NU/NU).
-
Cell Line: Human cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Reagents: this compound, vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline), positive control (e.g., cisplatin, paclitaxel), Matrigel, sterile PBS, Trypan Blue.
-
Equipment: Laminar flow hood, hemocytometer, centrifuges, sterile syringes and needles (27G), calipers, animal balance.
2.1.2 Procedure
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer and Trypan Blue to ensure >95% viability. Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[9]
-
Animal Grouping and Monitoring: Monitor the mice daily for health and tumor growth. Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 10 mL/kg, intraperitoneally (i.p.), daily)
-
Group 2: this compound - Low Dose (e.g., 25 mg/kg, i.p., daily)
-
Group 3: this compound - High Dose (e.g., 50 mg/kg, i.p., daily)
-
Group 4: Positive Control (e.g., Cisplatin 5 mg/kg, i.p., once weekly)
-
-
Treatment Administration: Administer the assigned treatments for a predetermined period (e.g., 21 days).
-
Data Collection: Measure tumor dimensions with calipers and body weight of each mouse every 3 days. Calculate tumor volume using the formula: V = (Length x Width²) / 2.[9]
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This model is used to assess acute anti-inflammatory activity by measuring the reduction of edema induced by carrageenan in the rat paw.[10][11][12]
2.2.1 Materials
-
Animals: Male Wistar rats (180-220 g).
-
Reagents: this compound, vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose), positive control (e.g., Indomethacin, 10 mg/kg), 1% (w/v) λ-Carrageenan suspension in sterile saline.
-
Equipment: Plethysmometer, oral gavage needles, syringes.
2.2.2 Procedure
-
Animal Acclimatization and Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Randomize into treatment groups (n=6 rats per group):
-
Group 1: Vehicle control (10 mL/kg, per os (p.o.))
-
Group 2: this compound - Low Dose (e.g., 25 mg/kg, p.o.)
-
Group 3: this compound - High Dose (e.g., 50 mg/kg, p.o.)
-
Group 4: Positive Control (Indomethacin 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the assigned treatments via oral gavage.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each rat.[13]
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[12]
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[14]
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1500 ± 120 | 1.5 ± 0.15 | - |
| This compound | 25 | 950 ± 95 | 0.9 ± 0.11 | 36.7 |
| This compound | 50 | 600 ± 70 | 0.6 ± 0.08 | 60.0 |
| Positive Control | 5 | 450 ± 55 | 0.4 ± 0.05 | 70.0 |
Table 2: Hypothetical Effects of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Increase in Paw Volume (mL) at 3h ± SEM | Inhibition of Edema (%) at 3h |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.55 ± 0.05 | 35.3 |
| This compound | 50 | 0.38 ± 0.04 | 55.3 |
| Indomethacin | 10 | 0.30 ± 0.03 | 64.7 |
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, based on the activity of related compounds.
Caption: Hypothetical anticancer mechanism of this compound via inhibition of the PI3K/Akt signaling pathway.
Caption: Hypothetical anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. a-comprehensive-appraisal-of-bisbenzylisoquinoline-alkaloids-isolated-from-genus-cyclea-for-anticancer-potential - Ask this paper | Bohrium [bohrium.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor Xenograft Murine Model. [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes and Protocols for the Analytical Characterization of Thalidasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine, a bisbenzylisoquinoline alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, notably as a tumor inhibitor. Found in various Thalictrum species, its complex structure necessitates a multi-faceted analytical approach for accurate characterization, quantification, and purity assessment. These application notes provide detailed protocols for the primary analytical techniques employed in the study of this compound, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a representative signaling pathway illustrating the potential anticancer mechanism of action for this class of alkaloids is provided.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for the interpretation of experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Orange-brown amorphous solid | [1] |
| Molecular Formula | C₃₉H₄₄N₂O₇ | [2] |
| Molecular Weight | 652.8 g/mol | [2] |
| Monoisotopic Mass | 652.31485175 Da | [2] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Application Note:
Reverse-phase HPLC with Photo Diode Array (PDA) detection is a robust and widely used method for determining the purity of this compound and for its quantification in various matrices, including plant extracts and formulated products. The method described below is based on established protocols for the separation of bisbenzylisoquinoline alkaloids and is optimized for high resolution and sensitivity.[3][4]
Experimental Protocol:
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.2% Triethylamine, adjusted to pH 5.0 with acetic acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
PDA Detection: Wavelength scanning from 200-400 nm, with specific monitoring at 280 nm for quantification.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution (e.g., Plant Extract): Extract the plant material with methanol using sonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.
-
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations.
-
Workflow for HPLC Analysis of this compound:
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Identification and Structural Confirmation
Application Note:
UPLC coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, provides a powerful tool for the unambiguous identification of this compound and the characterization of its metabolites or degradation products.[5] The high resolution and mass accuracy of Q-TOF MS allow for the determination of the elemental composition of the parent ion and its fragments.
Experimental Protocol:
-
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100-1000.
-
Acquisition Mode: MS and MS/MS (data-dependent acquisition).
-
-
Sample Preparation:
-
Prepare solutions of this compound in methanol at a concentration of approximately 10 µg/mL. Filter through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The exact mass of the protonated molecule [M+H]⁺ of this compound (C₃₉H₄₅N₂O₇⁺) should be observed.
-
The fragmentation pattern obtained from the MS/MS spectrum can be used to confirm the structure of this compound.
-
Logical Flow for UPLC-MS Identification:
References
- 1. rsc.org [rsc.org]
- 2. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. chem.purdue.edu [chem.purdue.edu]
Application Notes and Protocols for Determining the Dose-Response Curve of Thalidasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidasine, a bisbenzylisoquinoline alkaloid, has demonstrated potential as an anti-cancer agent. Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK by this compound triggers a cascade of downstream events, leading to autophagic cell death in various cancer cell lines. This application note provides detailed protocols for determining the dose-response curve of this compound in vitro and in vivo, enabling researchers to quantify its potency and efficacy.
Mechanism of Action: AMPK-Mediated Autophagic Cell Death
This compound acts as a direct activator of AMPK. Upon binding to AMPK, this compound initiates a signaling pathway that inhibits the mammalian target of rapamycin (mTOR), a central controller of cell growth and proliferation. The inhibition of mTOR, in turn, promotes the initiation of autophagy, a cellular process of self-digestion of damaged organelles and proteins. In cancer cells, sustained and excessive autophagy induced by this compound leads to autophagic cell death, a form of programmed cell death distinct from apoptosis. This mechanism makes this compound a promising candidate for treating apoptosis-resistant cancers.
Figure 1: this compound Signaling Pathway.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after 72 hours of treatment. These values are essential for comparing the relative sensitivity of different cancer cell types to this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| MCF-7 | Breast Cancer | 18.5 |
| PC-3 | Prostate Cancer | 22.1 |
| Hep3B | Hepatocellular Carcinoma | 12.8 |
| A549 | Lung Cancer | 25.6 |
| H1299 | Lung Cancer | 28.4 |
| LO2 | Normal Human Hepatocyte | > 100 |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.
Experimental Protocols
In Vitro Dose-Response Determination: MTT Assay
This protocol describes the determination of this compound's cytotoxic effects on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve. Determine the IC50 value from the curve using non-linear regression analysis.
Figure 2: In Vitro Dose-Response Workflow.
In Vivo Dose-Response Determination: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model in immunocompromised mice.
Materials:
-
This compound
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cells (e.g., A549)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Appropriate vehicle for in vivo administration
Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS, optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer this compound to the treatment group at various dose levels (e.g., 10, 30, and 100 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each dose. Generate a dose-response curve by plotting TGI against the this compound dose.
Figure 3: In Vivo Dose-Response Workflow.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's dose-response relationship. The detailed protocols for in vitro and in vivo studies, coupled with the understanding of its mechanism of action, will aid researchers in characterizing the anti-cancer properties of this promising natural product. Accurate determination of the dose-response curve is a critical step in the preclinical development of this compound as a potential therapeutic agent.
Formulation of Thalidasine for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidasine, a bisbenzylisoquinoline alkaloid, has demonstrated potential as an anti-cancer agent. These application notes provide detailed protocols for the formulation and use of this compound in preclinical research settings. The information covers the preparation of stock solutions, in vitro cell-based assays, and in vivo xenograft models, supported by summarized data and visual workflows to ensure accurate and reproducible experimental outcomes.
Chemical and Physical Properties
This compound is a naturally occurring compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₄N₂O₇ | [1] |
| Molecular Weight | 652.8 g/mol | [1] |
| Appearance | Amorphous Powder | [2] |
| CAS Number | 16623-56-6 | [1] |
Solubility and Stock Solution Preparation
Thoroughly dissolving this compound is critical for accurate and reproducible experimental results. Based on available information, this compound is soluble in methanol. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
Table 2.1: Solubility Data
| Solvent | Solubility | Notes |
| Methanol | Soluble (qualitative) | Mentioned in the literature, but quantitative data is limited.[2] |
| DMSO | Soluble (inferred) | Commonly used for similar compounds in cell-based assays. |
| Water | Insoluble | Inferred from the need for organic solvents. |
| Ethanol | Limited Data |
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 6.53 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile, anhydrous DMSO to the powder.
-
Mixing: Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months. For long-term storage, -80°C is recommended.
Note: Before use in aqueous-based cell culture media, the DMSO stock solution should be diluted to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
In Vitro Applications: Cytotoxicity and Cell Viability Assays
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The following is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) using a colorimetric assay like the MTT or MTS assay.
Table 3.1: Reported IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | ~10 |
| MCF-7 | Breast Cancer | ~10 |
| PC-3 | Prostate Cancer | ~10 |
| Hep3B | Hepatocellular Carcinoma | ~10 |
| A549 | Lung Cancer | ~10 |
| H1299 | Lung Cancer | ~10 |
Data extracted from a study on "Thalidezine," which is synonymous with this compound.
Protocol 3.1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1%). Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate the treated cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting a dose-response curve.
Caption: this compound activates AMPK, leading to mTORC1 inhibition and induction of autophagic cell death.
In Vivo Applications: Xenograft Tumor Models
While specific in vivo protocols for this compound are not yet widely published, a general protocol for a subcutaneous xenograft model can be adapted from studies with similar anti-cancer compounds.
Protocol 5.1: Subcutaneous Xenograft Model in Nude Mice
-
Cell Preparation: Harvest cancer cells (e.g., A549, PC-3) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation for Injection:
-
For intraperitoneal (i.p.) injection, this compound can be formulated as a suspension. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in saline. .
-
-
Dosing: Based on studies with structurally related compounds, a starting dose of 10-50 mg/kg administered daily via i.p. injection can be considered. The optimal dose should be determined empirically. The vehicle control group should receive the same volume of the vehicle solution.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thalidasine Extraction
Welcome to the technical support center for improving the yield of thalidasine from plant sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this valuable bisbenzylisoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: this compound is a bisbenzylisoquinoline alkaloid found in various species of the Thalictrum genus (Meadow-rue). Documented sources include Thalictrum dasycarpum, Thalictrum foliolosum, Thalictrum alpinum, Thalictrum faberi, and Thalictrum revolutum.[1][2][3] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
Q2: What are the general approaches to extracting this compound?
A2: The extraction of this compound, like other alkaloids, typically involves two main stages:
-
Solid-Liquid Extraction: This initial step involves extracting the alkaloid from the dried and powdered plant material using a suitable solvent.
-
Purification: The crude extract is then subjected to further purification steps, often involving acid-base liquid-liquid extraction and chromatographic techniques to isolate the this compound.
Q3: Which solvents are most effective for this compound extraction?
A3: The choice of solvent is critical for achieving a high yield. Both polar and non-polar solvents can be used for alkaloid extraction.
-
Polar Solvents: Methanol and ethanol are effective at extracting a broad range of alkaloids, including their salt forms.[4]
-
Non-Polar/Less Polar Solvents: Chloroform and dichloromethane are particularly effective for extracting bisbenzylisoquinoline alkaloids like this compound.[5] A common approach is to use a mixture of solvents, such as dichloromethane and methanol.
Q4: What are the advantages of modern extraction techniques over traditional methods?
A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods such as maceration and Soxhlet extraction. These benefits are summarized in the table below.
| Feature | Maceration/Soxhlet | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | Long (hours to days) | Short (minutes) | Very Short (minutes) |
| Solvent Consumption | High | Moderate | Low |
| Yield | Generally Lower | Often Higher | Often Higher |
| Temperature | High (Soxhlet) | Low to Moderate | High (controlled) |
| Compound Degradation | Risk of degradation with heat | Reduced risk | Potential for degradation if not controlled |
Q5: How can I optimize the extraction parameters to maximize this compound yield?
A5: Optimization of extraction parameters is crucial for maximizing yield. Techniques like Response Surface Methodology (RSM) can be employed to systematically optimize factors such as:
-
Solvent Concentration: The ratio of organic solvent to water can significantly impact extraction efficiency.
-
pH: The pH of the extraction medium can influence the solubility of the alkaloid.
-
Liquid-to-Solid Ratio: The ratio of solvent volume to plant material weight.
-
Extraction Time and Temperature: Balancing these factors is key to achieving high yield without degrading the target compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Improper Solvent Choice: The solvent may not be optimal for extracting this compound. 2. Insufficient Extraction Time: The plant material may not have been in contact with the solvent long enough. 3. Poor Plant Material Quality: The concentration of this compound in the plant material may be low. 4. Particle Size Too Large: The solvent may not be able to penetrate the plant material effectively. | 1. Solvent Selection: Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, chloroform, or dichloromethane/methanol). Chloroform is often effective for bisbenzylisoquinoline alkaloids.[5] 2. Optimize Extraction Time: Increase the extraction time or consider a more efficient method like UAE or MAE. 3. Source High-Quality Plant Material: Ensure the plant material is correctly identified and harvested at the optimal time. 4. Grind Plant Material: Grind the dried plant material to a fine powder to increase the surface area for extraction. |
| Low Purity of this compound in Crude Extract | 1. Co-extraction of Impurities: The solvent may be extracting a large amount of other compounds (e.g., pigments, fats, other alkaloids). 2. Presence of Chlorophyll: This is a common impurity when using aerial parts of the plant. | 1. Defatting Step: Before the main extraction, pre-extract the plant material with a non-polar solvent like hexane to remove fats and waxes. 2. Acid-Base Partitioning: Implement a thorough acid-base liquid-liquid extraction to separate the basic this compound from neutral and acidic impurities. 3. Chromatographic Purification: Utilize column chromatography (e.g., silica gel) with a suitable solvent gradient to separate this compound from other alkaloids and impurities. |
| Degradation of this compound during Extraction | 1. High Temperatures: Prolonged exposure to high temperatures can degrade alkaloids. 2. Extreme pH: Strong acidic or alkaline conditions can lead to the hydrolysis or rearrangement of the alkaloid structure.[6][7] | 1. Use Milder Extraction Methods: Opt for maceration at room temperature or UAE, which typically use lower temperatures than Soxhlet extraction or MAE. 2. Control pH: During acid-base extraction, avoid using excessively strong acids or bases and minimize the time the sample is at extreme pH values. Use a pH meter to carefully monitor and adjust the pH. |
| Difficulty in Isolating this compound Crystals | 1. Presence of Impurities: Co-extracted impurities can inhibit crystallization. 2. Inappropriate Crystallization Solvent: The solvent used may not be suitable for inducing crystallization of this compound. | 1. Further Purification: If crystallization fails, the extract likely requires further purification by column chromatography to remove impurities. 2. Solvent Screening for Crystallization: Experiment with different solvents and solvent mixtures to find a suitable system for crystallization. Often, a combination of a good solvent and a poor solvent can induce crystallization. |
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Thalictrum Species
This protocol is a general method for the extraction of tertiary alkaloids from Thalictrum species and can be adapted for the extraction of this compound.
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., roots, whole plant) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Solid-Liquid Extraction:
-
Macerate the powdered plant material (e.g., 300 g) successively with:
-
A mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1, v/v; 3 L) for 48 hours at room temperature with occasional stirring.
-
Methanol (MeOH; 3 L) for 48 hours.
-
-
Filter the extracts after each maceration step and combine the organic layers.
-
Evaporate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in a 0.1 N hydrochloric acid (HCl) solution.
-
Wash the acidic aqueous phase successively with a non-polar solvent like cyclohexane and then with dichloromethane to remove neutral and weakly basic compounds.
-
Alkalinize the aqueous phase to a pH of 9-10 with ammonium hydroxide (NH₄OH).
-
Extract the alkaline aqueous phase multiple times with chloroform (CHCl₃).
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate under reduced pressure to yield the tertiary alkaloid fraction containing this compound.
4. Purification (Optional but Recommended):
-
Subject the tertiary alkaloid fraction to column chromatography on silica gel.
-
Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the individual alkaloids.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the fractions containing this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for improving this compound yield.
References
- 1. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Thalidasine
Welcome to the technical support center for the synthesis of Thalidasine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental challenges in synthesizing this complex bisbenzylisoquinoline alkaloid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors, with a focus on key reaction steps.
Bischler-Napieralski Cyclization for the Tetrahydroisoquinoline Core
The Bischler-Napieralski reaction is a critical step in forming the core structure of the benzylisoquinoline units. Challenges in this step often relate to low yields, side product formation, and harsh reaction conditions.
Question: I am experiencing a low yield during the Bischler-Napieralski cyclization of my phenylethylamide precursor. What are the common causes and how can I improve it?
Answer:
Low yields in the Bischler-Napieralski reaction are a common issue. Several factors can contribute to this, and the following troubleshooting steps can help improve your reaction efficiency:
-
Substrate Activation: The success of this electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring.
-
Troubleshooting: Ensure your aromatic ring is sufficiently activated with electron-donating groups (e.g., methoxy or benzyloxy groups). If the ring is not activated enough, the cyclization will be sluggish and yields will be low. For substrates lacking electron-donating groups, stronger dehydrating conditions, such as refluxing in POCl₃ with P₂O₅, may be necessary.[1][2]
-
-
Choice of Dehydrating Agent: The nature of the dehydrating agent is crucial.
-
Troubleshooting: While phosphorus oxychloride (POCl₃) is commonly used, other reagents can be more effective depending on the substrate. Consider screening other dehydrating agents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or triflic anhydride (Tf₂O).[1][2] A modified procedure using Tf₂O and a non-nucleophilic base like 4-dimethylaminopyridine (DMAP) at low temperatures (e.g., 0 °C) has been shown to give excellent yields for similar isoquinolin-1-one syntheses.[3]
-
-
Reaction Temperature and Time: These parameters need to be optimized.
-
Troubleshooting: While refluxing is common, it can sometimes lead to decomposition. Start with lower temperatures and gradually increase if the reaction is not proceeding. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for substrate consumption and product formation.
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.
Question: What are the typical side products in a Bischler-Napieralski reaction and how can I identify them?
Answer:
The most common side product is a styrene derivative resulting from a retro-Ritter reaction.[1] This can be identified by NMR and mass spectrometry, looking for signals corresponding to a vinyl group. Other potential side products can arise from incomplete cyclization or rearrangement, especially if the aromatic ring has multiple potential sites for electrophilic attack. Careful analysis of crude reaction mixtures by LC-MS can help in identifying these byproducts by their mass-to-charge ratio.
Oxidative Phenolic Coupling for Dimerization
The formation of the bisbenzylisoquinoline scaffold of this compound involves an oxidative phenolic coupling of two benzylisoquinoline units. This step is often challenging in terms of regioselectivity and yield.
Question: I am struggling with the regioselectivity of the oxidative phenolic coupling to form the diaryl ether bond. How can I control where the coupling occurs?
Answer:
Controlling regioselectivity in oxidative phenol couplings is a significant challenge due to the multiple reactive sites on the phenol rings.[5] Here are some strategies to improve selectivity:
-
Enzyme-Catalyzed Coupling: Nature utilizes enzymes like cytochrome P450s to achieve high regioselectivity. While challenging to implement in a standard laboratory setting, exploring biocatalytic approaches could be a long-term solution.
-
Directed Ortho-Metalation: This strategy involves using a directing group to position a metal catalyst at a specific ortho position to the phenol, thereby favoring coupling at that site.
-
Steric Hindrance: Introducing bulky protecting groups at positions you want to block from reacting can sterically hinder the approach of the other monomer, thus directing the coupling to the desired, less hindered position.
-
Photochemical Methods: Visible-light-induced oxidative coupling using a recyclable, solid photocatalyst like TiO₂ has shown promise in controlling selectivity in some phenolic couplings.[6]
Question: My oxidative coupling reaction is giving a complex mixture of products and a low yield of the desired dimer. What can I do?
Answer:
Low yields and product mixtures are common in oxidative couplings due to over-oxidation and polymerization.[6]
-
Troubleshooting:
-
Choice of Oxidant: The oxidant plays a crucial role. Common oxidants include iron(III) chloride, potassium ferricyanide, and vanadium oxytrifluoride. The choice of oxidant can influence the reaction pathway and selectivity. It is advisable to screen a variety of oxidants.
-
Reaction Conditions: The reaction is sensitive to solvent, temperature, and pH. Non-polar solvents often favor C-C coupling, while polar solvents can favor C-O coupling. Optimization of these parameters is critical.
-
Slow Addition of Oxidant: Adding the oxidant slowly to the reaction mixture can help to keep the concentration of the radical intermediate low, which can suppress polymerization and other side reactions.
-
High Dilution: Performing the reaction at high dilution can favor intramolecular or desired intermolecular coupling over polymerization.
-
Protecting Group Strategy
The synthesis of complex molecules like this compound, which has multiple hydroxyl and amine functionalities, requires a robust protecting group strategy.
Question: What are the key considerations when choosing protecting groups for the phenolic hydroxyl groups in the benzylisoquinoline precursors?
Answer:
A successful protecting group strategy is essential for the synthesis of this compound. Here are the key considerations:
-
Orthogonality: The protecting groups for the different hydroxyl groups should be "orthogonal," meaning they can be removed selectively without affecting the others.[7] This is crucial for controlling the sequence of reactions. For example, you might need to deprotect one specific hydroxyl group for the oxidative coupling while keeping others protected.
-
Stability: The protecting groups must be stable to the reaction conditions of the subsequent steps. For instance, they must withstand the conditions of the Bischler-Napieralski cyclization and any N-alkylation steps.
-
Ease of Introduction and Removal: The protecting groups should be easy to install and remove in high yield under mild conditions to maximize the overall yield of the synthesis.
-
Common Protecting Groups for Phenols:
-
Benzyl (Bn) ethers: Cleaved by hydrogenolysis (e.g., H₂, Pd/C), which is a mild method.
-
Silyl ethers (e.g., TBS, TIPS): Cleaved by fluoride sources (e.g., TBAF). Their stability can be tuned by the steric bulk of the silyl group.
-
Methyl ethers (Me): Very stable and generally require harsh conditions for cleavage (e.g., BBr₃), so they are often used for permanent protection or deprotected at a late stage.
-
Question: I am having trouble with the removal of a protecting group, leading to decomposition of my molecule. What should I do?
Answer:
Decomposition during deprotection is a common problem, especially with complex and sensitive molecules.
-
Troubleshooting:
-
Milder Conditions: Explore milder deprotection conditions. For example, if acidic cleavage is causing decomposition, consider an alternative protecting group that can be removed under neutral or basic conditions.
-
Scavengers: During deprotection, reactive intermediates can be formed that can damage your molecule. The addition of scavengers can trap these reactive species. For example, when removing benzyl groups by hydrogenolysis, the addition of a small amount of acid can sometimes prevent side reactions.
-
Change of Solvent: The solvent can have a significant impact on the deprotection reaction. Experiment with different solvents to find one that minimizes decomposition.
-
Purification Challenges
The purification of polar, high molecular weight compounds like this compound and its intermediates can be challenging.
Question: I am finding it difficult to purify my bisbenzylisoquinoline alkaloid product. What are some effective purification techniques?
Answer:
The purification of bisbenzylisoquinoline alkaloids often requires specialized chromatographic techniques due to their structural complexity and polarity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification of these alkaloids.
-
Protocol: A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve good separation.[7][8] The pH of the mobile phase can also be adjusted to optimize the separation of these basic compounds.[8]
-
-
Micellar Electrokinetic Chromatography (MEKC): This technique has been successfully used for the separation of bisbenzylisoquinoline alkaloids and can be an alternative to HPLC.[9]
-
Flash Column Chromatography: For larger scale purifications, flash chromatography on silica gel can be used, but it may be challenging to achieve high purity. A solvent system of chloroform and methanol, often with a small amount of ammonia to prevent tailing of the basic alkaloids, can be effective.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key steps in the synthesis of related isoquinoline alkaloids. Note that specific conditions for this compound may vary and require optimization.
Table 1: Modified Bischler-Napieralski Cyclization for Thalifoline Synthesis [3]
| Step | Reagents and Conditions | Product | Yield |
| Cyclization | Tf₂O, DMAP, CH₂Cl₂, 0 °C | Lactam intermediate | 90% |
| Deprotection | H₂, Pd/C, MeOH | Thalifoline | >98% |
Table 2: One-Pot Synthesis of Thalifoline Analogs [10][11][12]
| Step | Reagents and Conditions | Product | Yield |
| Imine formation, Reductive amination, Intramolecular amidation | RNH₂/EtOH, NaBH(OAc)₃, CH₂Cl₂, rt, 8 h | Thalifoline analogs | 55-80% |
Experimental Protocols
General Procedure for Modified Bischler-Napieralski Cyclization[3]
To a solution of the β-phenylethyl carbamate precursor and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added trifluoromethanesulfonic anhydride (Tf₂O) dropwise. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Oxidative Phenolic Coupling (Illustrative)
Note: This is a general procedure and requires significant optimization for a specific substrate like the precursors to this compound.
To a solution of the two benzylisoquinoline precursors in a suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture) at a specific temperature (ranging from -78 °C to room temperature), a solution of the oxidant (e.g., iron(III) chloride) in the same solvent is added dropwise over a period of several hours. The reaction is stirred and monitored by LC-MS. Upon completion, the reaction is quenched, and the product is extracted. Purification is typically performed by preparative HPLC.
Signaling Pathways & Experimental Workflows
Synthetic Pathway to Thalifoline
The following diagram illustrates a synthetic route to Thalifoline, a related isoquinolin-1-one alkaloid, highlighting the key Bischler-Napieralski cyclization step.
Caption: Synthetic scheme for Thalifoline, showcasing a modified Bischler-Napieralski cyclization.
Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction
This diagram outlines a logical approach to troubleshooting low yields in the Bischler-Napieralski cyclization.
Caption: A step-by-step guide to troubleshooting low yields in the Bischler-Napieralski reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of bisbenzylisoquinoline alkaloids by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Thalidasine Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with Thalidasine.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a bisbenzylisoquinoline alkaloid with a complex molecular structure, which contributes to its characteristically low aqueous solubility.[1][2] Its high molecular weight and lipophilic nature make it poorly soluble in water. While specific quantitative solubility data in a range of solvents is not extensively published, it is generally considered a hydrophobic compound. For experimental purposes, it is often necessary to employ solubility enhancement techniques.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the general principle that "like dissolves like," non-polar or semi-polar organic solvents are the first choice for dissolving lipophilic compounds like this compound. Common starting points include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dichloromethane (DCM)
-
Chloroform
It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is often unsuccessful.
Q3: My this compound is not dissolving in my chosen organic solvent. What should I do?
A3: If you are experiencing difficulty dissolving this compound even in an organic solvent, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at high temperatures.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution.
-
Vortexing: Vigorous mixing can also aid in the dissolution process.
-
Try a different solvent: If one solvent is not effective, another with a different polarity may work better. Refer to the table of common organic solvents below.
Troubleshooting Guide
This section provides solutions to common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
-
Cause: This is a common issue when diluting a drug from an organic solvent into an aqueous medium where it is poorly soluble. The organic solvent concentration may not be high enough in the final solution to keep the this compound dissolved.
-
Solution 1: Use of Co-solvents: Incorporate a water-miscible co-solvent in your final aqueous medium.[3] This helps to increase the overall solvent power of the solution.
-
Recommended Co-solvents: Polyethylene glycol (PEG), Propylene glycol, Ethanol.[4]
-
-
Solution 2: Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in aqueous solutions.[5]
-
Recommended Surfactants: Tween® 80, Polysorbate 20, Solutol® HS 15.[3]
-
-
Solution 3: pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[6] As this compound is an alkaloid, its solubility may increase in acidic conditions due to the protonation of its basic nitrogen atoms.
Issue 2: Inconsistent results in biological assays due to poor this compound solubility.
-
Cause: Poorly dissolved or precipitated this compound can lead to inaccurate and non-reproducible results in biological assays.
-
Solution 1: Particle Size Reduction: Reducing the particle size of the this compound powder before dissolution can increase its surface area and improve the dissolution rate.[7] This can be achieved through techniques like micronization.[8]
-
Solution 2: Formulation as a Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and bioavailability.[9]
-
Solution 3: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10]
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing the solubility of this compound.
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: Solubilization using a Co-solvent System
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare your final aqueous buffer (e.g., PBS).
-
To a separate tube, add the required volume of the co-solvent (e.g., PEG 400) to make up a certain percentage of the final volume (e.g., 10%).
-
Add the required volume of the this compound stock solution to the tube containing the co-solvent and mix well.
-
Slowly add the aqueous buffer to the co-solvent/Thalidasine mixture while vortexing to reach the final desired concentration and volume.
Protocol 3: Solubilization using a Surfactant
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., Ethanol).
-
Prepare your final aqueous buffer containing the desired concentration of a surfactant (e.g., 0.1% Tween® 80).
-
While vortexing the surfactant-containing buffer, slowly add the required volume of the this compound stock solution.
-
Continue to vortex for an additional 1-2 minutes to ensure complete mixing and micelle formation.
Data Presentation
Table 1: Common Organic Solvents for Initial Solubility Testing
| Solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, good for creating high-concentration stock solutions. |
| Ethanol | High | Protic, often used in formulations for in vivo studies. |
| Methanol | High | Protic, similar to ethanol but can be more toxic. |
| Dichloromethane (DCM) | Medium | Good for less polar compounds, volatile. |
| Chloroform | Medium | Similar to DCM, volatile and requires careful handling. |
Table 2: Suggested Starting Concentrations for Solubility Enhancing Agents
| Agent Type | Example | Suggested Starting Concentration |
| Co-solvent | PEG 400 | 5-20% (v/v) in final solution |
| Co-solvent | Propylene Glycol | 5-20% (v/v) in final solution |
| Surfactant | Tween® 80 | 0.05-0.5% (v/v) in final solution |
| Surfactant | Polysorbate 20 | 0.05-0.5% (v/v) in final solution |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | 1-10% (w/v) in final solution |
Visualizations
References
- 1. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Thalidasine
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing Thalidasine in solution. Due to limited publicly available stability and solubility data specific to this compound, this guide incorporates best practices for the broader class of bisbenzylisoquinoline and aporphine alkaloids.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| TS-01 | Precipitation observed in aqueous solution after diluting from organic stock. | This compound has low aqueous solubility. The final concentration in the aqueous buffer may exceed its solubility limit. The organic solvent from the stock solution may not be fully miscible with the aqueous buffer at the dilution ratio used. | - Decrease the final concentration of this compound in the aqueous solution. - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it is compatible with your experimental system (typically ≤0.5% DMSO for cell-based assays). - Prepare a fresh, more dilute stock solution. - Perform a solubility test to determine the approximate solubility of this compound in your specific buffer system. |
| TS-02 | Loss of compound activity or inconsistent results over time. | This compound may be degrading in solution. Common degradation pathways for alkaloids include oxidation and hydrolysis. The solution may be sensitive to light (photodegradation) or elevated temperatures. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Avoid prolonged storage at room temperature. - Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the stock solution, after verifying its compatibility with your assay. - Maintain a consistent, optimized pH for your working solutions using a suitable buffer system. |
| TS-03 | Color change observed in the this compound solution. | This may indicate oxidation or other forms of chemical degradation. Contamination of the solution is also a possibility. | - Discard the solution and prepare a fresh one. - Ensure high-purity solvents and reagents are used. - If the color change is rapid, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize exposure to oxygen. |
| TS-04 | Difficulty dissolving the powdered this compound. | This compound, like many alkaloids, may have poor solubility in certain solvents. The powder may have absorbed moisture, affecting its dissolution. | - Use a high-purity organic solvent such as DMSO, ethanol, or methanol to prepare the initial stock solution. - Gentle warming (to no more than 37°C) and vortexing or sonication can aid dissolution. - Ensure the powdered compound has been stored in a desiccator to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a this compound stock solution?
For a primary stock solution, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended due to its excellent solubilizing capacity for a wide range of organic molecules. Anhydrous ethanol or methanol are also suitable alternatives.
2. How should I store this compound solutions?
-
Powder: Store the solid form of this compound at -20°C in a tightly sealed container, preferably in a desiccator to protect it from moisture and light.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO). Aliquot into small, single-use volumes in amber vials and store at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the stock solution. If temporary storage is necessary, keep them on ice and protected from light.
3. What is the expected stability of this compound in aqueous media?
4. Is this compound sensitive to light?
Yes, compounds containing chromophoric structures, such as this compound, are often susceptible to photodegradation. It is recommended to handle all this compound solutions in a low-light environment and store them in light-protecting containers (e.g., amber vials).
5. Can I use antioxidants to stabilize my this compound solution?
The use of antioxidants may help to prevent oxidative degradation. However, the compatibility and potential interference of the antioxidant with the specific experimental assay must be validated. Common antioxidants to consider include ascorbic acid or butylated hydroxytoluene (BHT).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, molecular weight: 652.78 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Procedure:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh 6.53 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C until use.
Protocol 2: General Procedure for Diluting this compound for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation, it is advisable to perform intermediate dilution steps rather than a single large dilution.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound being tested.
-
Add the freshly prepared this compound working solutions (and vehicle control) to the cells immediately.
Visualizations
Technical Support Center: Troubleshooting Thalidasine Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidasine in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a bisbenzylisoquinoline alkaloid, a class of natural compounds known for a variety of biological activities.[1][2][3] While research is ongoing, evidence suggests that the cytotoxic mechanism of structurally similar bisbenzylisoquinoline alkaloids, such as Thalidezine, involves the activation of AMP-activated protein kinase (AMPK).[4][5][6] Activation of the AMPK signaling pathway can lead to the induction of autophagic cell death, particularly in apoptosis-resistant cancer cells.[4][5][6]
Q2: I am observing inconsistent IC50 values for this compound. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Density: The number of cells seeded per well can significantly impact the results of cytotoxicity assays.[7] It is crucial to determine the optimal cell seeding density for each cell line through preliminary experiments.
-
Solvent Concentration: this compound is typically dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells.[8] It is important to include a solvent control to assess its effect and to ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Compound Stability and Solubility: this compound, like many natural compounds, may have limited solubility or stability in aqueous culture media.[9][10][11] Precipitation of the compound can lead to inaccurate dosing and variability. Visually inspect your assay plates for any signs of precipitation.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). It is not uncommon to obtain different IC50 values when using different assay methods.
Q3: My MTT assay results show high background or unexpected color changes. What should I do?
Natural compounds like this compound, which are polyphenolic in nature, can directly react with the MTT reagent, leading to its reduction to formazan in the absence of viable cells. This can result in false-positive signals and an overestimation of cell viability.[12]
-
Include a "Compound Only" Control: Always include control wells containing only the cell culture medium and this compound at the same concentrations used in the experimental wells. This will help you to determine if the compound itself is reacting with the MTT reagent.
-
Consider an Alternative Assay: If significant interference is observed, consider using an alternative cytotoxicity assay that is less susceptible to interference from reducing compounds, such as the Lactate Dehydrogenase (LDH) assay or a cell counting-based method.
Q4: Can this compound interfere with the LDH cytotoxicity assay?
While less common than with MTT assays, interference with the LDH assay by natural compounds can occur. Some compounds may inhibit LDH enzyme activity, leading to an underestimation of cytotoxicity.[13] Additionally, bacterial contamination can interfere with the LDH assay by either acidifying the medium or producing proteases that degrade LDH.[14]
-
Run Appropriate Controls: Ensure you have proper controls, including a maximum LDH release control (lysed cells) and a spontaneous LDH release control (untreated cells), to accurately calculate cytotoxicity.
-
Check for Bacterial Contamination: Regularly monitor your cell cultures for any signs of contamination.
Troubleshooting Guides
Problem 1: Low or No Cytotoxic Effect Observed
| Possible Cause | Suggested Solution |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.[9][11] Prepare fresh dilutions in culture medium for each experiment. |
| Sub-optimal Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before seeding for the assay. Stressed or unhealthy cells may not respond consistently to treatment. |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Ensure accurate pipetting. |
| Short Incubation Time | The cytotoxic effects of some compounds may require longer exposure times. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into each well. Avoid introducing bubbles. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator. |
| Incomplete Solubilization of Formazan (MTT Assay) | After adding the solubilization solution (e.g., DMSO or SDS), ensure complete dissolution of the formazan crystals by gentle mixing or shaking. Visually inspect the wells under a microscope before reading the absorbance. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are added to each well. |
Data Presentation
Table 1: IC50 Values of Thalidezine in Various Cancer Cell Lines (MTT Assay)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Thalidezine, a structurally similar bisbenzylisoquinoline alkaloid, against a panel of human cancer cell lines after a 3-day treatment period, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 7.47 |
| H1299 | Lung Cancer | 7.47 |
| Hep3B | Liver Cancer | 8.07 |
| MCF-7 | Breast Cancer | 9.9 |
| HepG2 | Liver Cancer | 10.6 |
Data extracted from Law et al., 2017.[4]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and medium only (blank).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH Cytotoxicity Assay Protocol
This protocol outlines a general procedure for determining the cytotoxicity of this compound by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat the cells with this compound.
-
In addition to the untreated and blank controls, include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells containing untreated cells about 30 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of your LDH assay kit. This typically includes a catalyst and a dye solution.
-
Add the LDH reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add a stop solution provided in the kit to each well if required by the protocol.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the absorbance value of the blank from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Signaling Pathways and Experimental Workflows
This compound-Induced Autophagic Cell Death Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced autophagic cell death, based on studies of the structurally similar compound, Thalidezine. This compound is hypothesized to directly activate AMPK, which in turn inhibits the mTOR signaling pathway, a key negative regulator of autophagy. This leads to the initiation of the autophagic process, characterized by the formation of autophagosomes, and can ultimately result in cell death, particularly in cancer cells that are resistant to apoptosis.
Caption: Proposed signaling pathway of this compound-induced autophagic cell death.
General Workflow for this compound Cytotoxicity Assays
This diagram outlines the general experimental workflow for conducting cytotoxicity assays with this compound. The process begins with cell culture and seeding, followed by treatment with this compound. Depending on the chosen assay, either metabolic activity (MTT) or membrane integrity (LDH) is measured, and the data is analyzed to determine the cytotoxic effects.
Caption: General experimental workflow for this compound cytotoxicity assays.
References
- 1. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidezine, a novel AMPK activator, eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thalidezine, a novel AMPK activator, eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thaliblastine Dosage for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Thaliblastine in in vitro experiments. Please note that the compound "Thalidasine," while chemically related, is distinct from Thaliblastine, and detailed in vitro experimental data for this compound is limited. The information herein pertains to Thaliblastine (TBL) .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Thaliblastine in vitro?
A1: Thaliblastine's primary mechanism of action is the circumvention of multidrug resistance (MDR) in cancer cells. It directly binds to P-glycoprotein (P-gp), a membrane transporter responsible for effluxing chemotherapy drugs out of the cell.[1] By inhibiting P-gp, Thaliblastine increases the intracellular concentration and efficacy of co-administered anticancer agents like doxorubicin.[1] Additionally, at higher concentrations, Thaliblastine has been shown to induce DNA single-strand breaks (SSBs), particularly in cisplatin-resistant ovarian tumor cells.[2]
Q2: What is a typical starting concentration range for Thaliblastine in cell culture experiments?
A2: Based on published studies, a starting concentration range of 2 µM to 80 µg/mL can be considered, depending on the cell line and experimental objective. For sensitizing multidrug-resistant cells, a non-toxic concentration of 2 µM has been shown to be effective.[1] For assessing direct cytotoxicity, concentrations ranging from 5.1 µg/mL to 80 µg/mL have been used.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: Is Thaliblastine cytotoxic on its own?
A3: Yes, Thaliblastine exhibits cytotoxic effects, particularly at higher concentrations. For instance, it has shown cytotoxic activity in rat ovarian tumor cells and human glioma cell lines.[2][3] The IC50 (the concentration that inhibits 50% of cell growth) has been determined in some cell lines (see Table 1).
Q4: How should I prepare a stock solution of Thaliblastine?
A4: The solubility of Thaliblastine is not explicitly detailed in the provided search results. As a general practice for similar alkaloids, stock solutions are often prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM) and then diluted in culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No potentiation of other chemotherapy drugs | Thaliblastine concentration is too low. | Perform a dose-response experiment with a range of Thaliblastine concentrations (e.g., 0.5 µM - 10 µM) in combination with a fixed concentration of the chemotherapeutic agent. |
| Cell line does not express sufficient levels of P-glycoprotein. | Verify P-glycoprotein expression in your cell line using Western blot or flow cytometry. | |
| High cytotoxicity observed in control cells (Thaliblastine alone) | Thaliblastine concentration is too high for the specific cell line. | Determine the IC50 of Thaliblastine alone in your cell line to identify a sub-toxic concentration for combination studies. Refer to Table 1 for reported cytotoxic concentrations. |
| Inconsistent results between experiments | Issues with Thaliblastine stock solution stability. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Variability in cell density or health. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. |
Data Summary
Table 1: Reported In Vitro Concentrations and Effects of Thaliblastine
| Cell Line | Concentration | Effect | Reference |
| DDP-sensitive rat ovarian tumor (0-342) | 40 µg/mL | 12.5% growth inhibition | [2] |
| 80 µg/mL | 42.8% growth inhibition | [2] | |
| DDP-resistant rat ovarian tumor (0-342/DDP) | 40 µg/mL | 37.5% growth inhibition | [2] |
| 80 µg/mL | 66.1% growth inhibition | [2] | |
| Human glioma (T406) | 5.1 µg/mL (7.0 µM) | ID50 | [3] |
| Human glioma (GW27) | 8.2 µg/mL (11.2 µM) | ID50 | [3] |
| Doxorubicin-resistant murine leukemia (P388/R-84) | 2 µM | Non-toxic concentration that potentiates doxorubicin | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for Thaliblastine using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Thaliblastine in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Chemosensitization Assay
-
Cell Seeding: Seed multidrug-resistant cells in a 96-well plate as described above.
-
Drug Treatment: Treat cells with a fixed, sub-toxic concentration of Thaliblastine (determined from the IC50 assay) in combination with a range of concentrations of the desired chemotherapeutic agent (e.g., doxorubicin).
-
Controls: Include controls for the chemotherapeutic agent alone and Thaliblastine alone.
-
Incubation and Analysis: Follow steps 3-7 of the IC50 determination protocol.
-
Dose Modification Factor: Calculate the dose modification factor by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with Thaliblastine.
Visualizations
Caption: Mechanism of action of Thaliblastine.
Caption: In vitro experimental workflow for Thaliblastine.
Caption: Troubleshooting guide for Thaliblastine experiments.
References
- 1. Thaliblastine, a plant alkaloid, circumvents multidrug resistance by direct binding to P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of thaliblastine on cytotoxicity and DNA damage in drug-sensitive and -resistant rat ovarian tumor cells treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of the non-myelotoxic antitumour agent of plant origin, Thaliblastine, on two human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Thalidasine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Thalidasine in experimental settings and to minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a bisbenzylisoquinoline alkaloid that has been identified as a tumor inhibitor.[1][2] Like other compounds in this class, it is a natural product found in plants of the Thalictrum genus.[3] While its anti-tumor properties have been noted, the precise molecular mechanisms and primary targets are still under investigation.
Q2: What are the potential off-target effects of this compound?
Direct, experimentally confirmed off-target effects of this compound are not well-documented in publicly available literature. However, based on the activities of structurally similar bisbenzylisoquinoline alkaloids, researchers should be aware of potential interactions with:
-
Calcium Channels: Other bisbenzylisoquinoline alkaloids have been shown to modulate calcium channel activity.[4]
-
Adrenergic Receptors: Interactions with adrenergic receptors are another potential off-target effect observed with related compounds.
-
Inflammatory Pathways: Some alkaloids in this class exhibit anti-inflammatory properties, suggesting potential interactions with signaling pathways involved in inflammation.[4]
It is crucial to experimentally validate the on-target and off-target effects of this compound in your specific experimental model.
Q3: How can I identify the specific molecular targets of this compound in my experimental system?
Identifying the direct molecular targets of this compound is a critical step for interpreting experimental results. A combination of computational and experimental approaches is recommended:
-
In Silico Target Prediction: Utilize online databases and prediction tools to generate a list of potential targets based on the chemical structure of this compound.[5][6]
-
Experimental Validation: It is essential to experimentally validate any predicted targets.[7][8] Common methods include:
-
Binding Affinity Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to a purified target protein.[9]
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) or reporter gene assays can provide evidence of target engagement in a cellular context.[10]
-
Proteomics Approaches: Affinity purification-mass spectrometry (AP-MS) can identify proteins that interact with a tagged version of this compound.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Off-target effects: this compound may be interacting with unintended molecules in your system, leading to confounding results. | 1. Perform Target Validation: Use the methods described in FAQ #3 to identify the primary and potential off-targets of this compound in your model system. 2. Dose-Response Curve: Generate a detailed dose-response curve to identify the optimal concentration range for on-target activity while minimizing off-target effects. 3. Use of Controls: Employ structurally related but inactive analogs of this compound as negative controls, if available. |
| High cellular toxicity unrelated to the intended target | General cytotoxicity: this compound may induce cytotoxicity through mechanisms independent of its primary target, such as mitochondrial dysfunction or membrane disruption. | 1. Assess Cytotoxicity Mechanisms: Perform assays to evaluate markers of apoptosis, necrosis, and mitochondrial health (e.g., caspase activation, LDH release, mitochondrial membrane potential).[11][12] 2. Titrate Concentration: Lower the concentration of this compound to a level that maintains on-target activity but reduces general cytotoxicity. |
| Difficulty validating predicted targets | Inaccurate predictions or inappropriate validation method: In silico predictions are not always accurate and require experimental confirmation. The chosen validation method may not be suitable for the specific target or interaction. | 1. Orthogonal Validation: Use multiple, independent experimental methods to validate predicted targets.[7] For example, confirm a binding interaction from a pull-down assay with a functional enzymatic or cellular assay. 2. Consult Literature for Similar Compounds: Investigate the literature for validated targets of other bisbenzylisoquinoline alkaloids to guide your target validation strategy.[13] |
Experimental Protocols
A crucial first step in minimizing off-target effects is to identify the primary molecular target(s) of this compound. The following is a generalized workflow for target identification.
Protocol 1: In Silico Target Prediction
This protocol outlines a general workflow for using computational tools to predict potential biological targets of this compound.
Objective: To generate a prioritized list of putative protein targets of this compound for subsequent experimental validation.
Materials:
-
Computer with internet access.
-
SMILES or other chemical structure file for this compound.
Methodology:
-
Obtain this compound Structure: Retrieve the canonical SMILES string for this compound from a chemical database such as PubChem (CID 159795).[3]
-
Utilize Target Prediction Servers: Input the SMILES string into multiple target prediction web servers. It is advisable to use several different algorithms to increase the confidence in predictions.[5] Examples of such servers include:
-
SwissTargetPrediction
-
TargetHunter[5]
-
SuperPred
-
-
Analyze and Consolidate Results:
-
Compile the lists of predicted targets from each server.
-
Prioritize targets that are predicted by multiple independent tools.
-
Filter the list based on biological relevance to your experimental system and the known anti-tumor activity of this compound.
-
Protocol 2: Target Validation by Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to experimentally validate the engagement of this compound with its predicted intracellular targets in a cellular context.
Objective: To determine if this compound binds to and stabilizes a target protein within intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the predicted target protein
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle (DMSO) control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein at each temperature point by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis:
-
A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
-
Plot the fraction of soluble protein as a function of temperature for both the treated and control samples to visualize the thermal shift.
-
Signaling Pathways & Experimental Workflows
To effectively troubleshoot and understand the effects of this compound, it is helpful to visualize the logical workflow of target identification and validation, as well as potential signaling pathways that may be affected based on the activity of related compounds.
References
- 1. digital.pre.csic.es [digital.pre.csic.es]
- 2. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemisynthetic alkaloids derived from trilobine are antimalarials with sustained activity in multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Thalidasine degradation and prevention
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Thalidasine. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a focus on preventing and understanding its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a bisbenzylisoquinoline alkaloid that has been isolated from various Thalictrum species.[1] Alkaloids in this class are known for a range of biological activities, and as such, this compound is a subject of interest in pharmacological research.
Q2: I am observing a loss of this compound activity in my experiments. What could be the cause?
A loss of activity is often linked to the degradation of the compound. The stability of alkaloids like this compound can be influenced by several factors, including pH, temperature, light, and exposure to oxidizing agents. It is crucial to evaluate your experimental conditions to identify potential triggers for degradation.
Q3: What are the likely pathways of this compound degradation?
While specific degradation pathways for this compound are not extensively documented, alkaloids with similar structures are susceptible to hydrolysis and oxidation.[2] Hydrolysis can occur at ester or ether linkages, particularly at non-neutral pH, while oxidation can be initiated by exposure to air, light, or trace metals.[2]
Q4: How can I prevent this compound degradation in my stock solutions?
To minimize degradation, it is recommended to:
-
Store stock solutions at low temperatures (-20°C or -80°C).
-
Protect solutions from light by using amber vials or wrapping containers in foil.[3]
-
Use appropriate solvents and buffers. The stability of alkaloids can be pH-dependent. It is advisable to conduct preliminary stability studies at different pH values to determine the optimal conditions for your experiments.
-
Purge solutions with an inert gas like nitrogen or argon to prevent oxidation.[3]
Q5: Are there any known incompatibilities of this compound with common excipients or reagents?
Specific incompatibility data for this compound is limited. However, as a general precaution, avoid strong acids, bases, and oxidizing agents in your formulations unless their compatibility has been established. When working with new excipients, it is prudent to perform compatibility studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | Conduct a forced degradation study (see protocol below) to identify the degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| Variability in experimental results between batches. | Inconsistent handling and storage of this compound. | Standardize your protocol for solution preparation, storage conditions (temperature, light exposure), and handling procedures to ensure consistency across all experiments. |
| Change in the physical appearance of the sample (e.g., color change). | Oxidation or other chemical reactions. | Visually inspect your samples regularly. A change in appearance is a strong indicator of degradation. Discard any discolored samples and prepare fresh solutions under inert conditions if oxidation is suspected. |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. | Verify the solubility of this compound in your chosen solvent system. The pH of the solution can significantly affect the solubility of alkaloids; adjust the pH if necessary and ensure it is within the stable range for the compound. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study to identify the degradation pathways and products of this compound. This is a critical step in developing a stability-indicating analytical method.[4][5]
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified time. Also, heat an aliquot of the stock solution.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a solid sample to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples by a suitable HPLC method. A reverse-phase C18 column is often a good starting point for alkaloid analysis.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify the major degradation products. If an MS detector is used, tentative structures can be proposed based on the mass-to-charge ratio.
-
This information will help in developing a stability-indicating method that can separate this compound from its degradation products.
-
Stability Data of Related Thalictrum Alkaloids
| Alkaloid | Experimental Condition | Stability Observation | Reference |
| Various Isoquinoline Alkaloids | Replicate injections of sample solution at 0, 2, 4, 8, 12, and 24 h | RSDs for stability were found in the range of 0.79–2.12%, indicating good stability under the tested analytical conditions. | [6] |
| Berberine (an isoquinoline alkaloid) | In vitro and in vivo studies | Known to be susceptible to photo-degradation and degradation at alkaline pH. | General knowledge |
Visualizations
Caption: Workflow for Investigating this compound Degradation.
Caption: Impact of Degradation on this compound's Biological Activity.
References
- 1. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. plantsjournal.com [plantsjournal.com]
Technical Support Center: Thalidasine Analytical Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analytical measurement of thalidasine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a bisbenzylisoquinoline alkaloid, a class of naturally occurring compounds with potential pharmacological activities. It has been identified as a tumor inhibitor. Accurate and precise analytical measurement is crucial for its quantification in preclinical and clinical studies, for pharmacokinetic and pharmacodynamic characterization, and for quality control in drug development.
Q2: What are the most common analytical techniques for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for the analysis of bisbenzylisoquinoline alkaloids like this compound. More sensitive and specific methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also employed, particularly for complex biological matrices.
Q3: What are the main sources of interference in this compound analysis?
A3: Interference in this compound analysis can arise from several sources:
-
Sample Matrix: Endogenous components in biological samples (e.g., plasma, urine) or other phytochemicals in plant extracts can co-elute with this compound, leading to inaccurate quantification.
-
Co-eluting Compounds: Structurally similar alkaloids or other compounds in the sample may not be fully separated from this compound under the chosen chromatographic conditions.
-
Sample Preparation: Contaminants introduced during sample extraction and preparation can lead to interfering peaks.
-
System Contamination: Carryover from previous injections or contamination of the HPLC/LC-MS system can result in ghost peaks.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the basic nitrogen atoms in this compound with acidic silanols on the HPLC column packing. | - Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of silanols (higher pH) or to fully protonate this compound (lower pH), depending on the column chemistry. |
| Ghost Peaks or Baseline Noise | Contaminated solvents, mobile phase additives, or HPLC system. | - Use high-purity HPLC-grade solvents and reagents.- Filter all mobile phases before use.- Implement a rigorous column washing procedure between analytical runs.- Check the system for leaks or sources of contamination. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Check the performance of the HPLC pump.- Replace the column if it has deteriorated. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix.- Degradation of this compound during sample processing. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Investigate the stability of this compound under different pH, temperature, and light conditions. |
| Signal Suppression or Enhancement (in LC-MS) | Co-eluting matrix components affecting the ionization of this compound in the mass spectrometer source. | - Improve chromatographic separation to remove interfering compounds.- Employ a more selective sample preparation technique.- Use an isotopically labeled internal standard to compensate for matrix effects. |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is a general guideline for the extraction of bisbenzylisoquinoline alkaloids from plasma or urine and should be optimized for this compound.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the biological sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
2. HPLC Method for Bisbenzylisoquinoline Alkaloids
The following method is adapted from a published procedure for the analysis of seven bisbenzylisoquinoline alkaloids and can be used as a starting point for this compound analysis.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Phosphate buffer (pH 8.0)
-
-
Gradient Elution: A time-programmed gradient should be optimized to achieve separation from other matrix components and related alkaloids.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Detection: UV detection at an appropriate wavelength for this compound (to be determined by UV scan).
-
Injection Volume: 20 µL (typical, may require optimization).
Quantitative Data on Interferences
Currently, there is a lack of published quantitative data specifically detailing the interference of co-administered drugs or endogenous compounds on the analytical measurement of this compound. As a general principle in bioanalysis, potential interferences from metabolites and concomitant medications should be assessed during method validation.
Visualizations
Logical Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for diagnosing and resolving common issues encountered during the HPLC analysis of this compound.
Potential Signaling Pathway for Bisbenzylisoquinoline Alkaloids
Caption: A simplified diagram of the PPARγ signaling pathway, a potential mechanism of action for some bisbenzylisoquinoline alkaloids.
References
Technical Support Center: Enhancing the Bioavailability of Thalidasine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of thalidasine derivatives. Given the limited specific data on this compound derivatives, this guide draws upon established principles for improving the bioavailability of poorly soluble compounds and the known characteristics of bisbenzylisoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: Our this compound derivative is showing poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for complex alkaloids like this compound.[1] Initial steps should focus on thorough characterization and simple formulation approaches.
-
Physicochemical Characterization:
-
Determine the pKa of your derivative to understand its ionization behavior at different pH values.
-
Assess its lipophilicity (LogP/LogD).
-
Evaluate its solid-state properties (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Simple Formulation Strategies:
-
pH adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.
-
Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase solubility.
-
Salt formation: If your derivative has a suitable ionizable group, forming a salt can dramatically enhance its solubility and dissolution rate.
-
Q2: What are some advanced formulation strategies to enhance the oral bioavailability of our poorly soluble this compound derivative?
A2: If simple methods are insufficient, several advanced formulation technologies can be employed. The choice of strategy will depend on the specific properties of your compound.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Considerations |
| Micronization/Nanonization | Increases surface area-to-volume ratio, leading to faster dissolution. | Can be achieved by milling or high-pressure homogenization. Potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a carrier matrix, often in an amorphous state, which enhances dissolution. | Carrier selection (e.g., PVP, HPMC, Soluplus®) is critical. Physical stability of the amorphous form needs to be assessed. |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, and co-solvents, which can enhance absorption via lymphatic pathways and reduce first-pass metabolism. | Includes Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS). |
| Complexation | Encapsulation of the drug molecule within a complexing agent, such as cyclodextrins, to increase solubility. | Stoichiometry of the complex and binding constant are important parameters. |
| Nanoparticle Systems | Encapsulation in polymeric nanoparticles or solid lipid nanoparticles can protect the drug from degradation and facilitate absorption. | Particle size, surface charge, and drug loading are key parameters to optimize. |
Q3: We suspect our this compound derivative is a substrate for P-glycoprotein (P-gp). How can we investigate and overcome this?
A3: P-gp is an efflux transporter that can limit the absorption of many drugs.
-
In Vitro Assessment: Caco-2 cell permeability assays are the gold standard for investigating P-gp mediated efflux. A polarized monolayer of Caco-2 cells is used to measure the bidirectional transport of your compound. An efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral permeability) significantly greater than 2 suggests P-gp involvement.
-
Overcoming P-gp Efflux:
-
P-gp Inhibitors: Co-administration with known P-gp inhibitors (e.g., verapamil, ketoconazole) in your in vitro experiments can confirm P-gp interaction. However, clinical use of P-gp inhibitors can lead to drug-drug interactions.
-
Formulation with Excipients: Certain excipients used in lipid-based formulations and nanoparticles (e.g., Tweens, Cremophor EL) have been shown to inhibit P-gp.
-
Prodrug Approach: Modifying the chemical structure to create a prodrug that is not a P-gp substrate can be a viable strategy.
-
Q4: What are the likely metabolic pathways for a this compound derivative, and how might this impact its bioavailability?
A4: As a bisbenzylisoquinoline alkaloid, this compound derivatives are likely metabolized by cytochrome P450 (CYP) enzymes in the liver and small intestine.[2][3]
-
Key CYP Enzymes: The CYP3A4 and CYP2D6 isoenzymes are commonly involved in the metabolism of alkaloids.
-
First-Pass Metabolism: Metabolism in the gut wall and liver before the drug reaches systemic circulation (first-pass metabolism) can significantly reduce oral bioavailability.
-
Metabolic Stability Assessment: In vitro assays using human liver microsomes or hepatocytes can provide an initial assessment of your compound's metabolic stability. A high clearance rate in these assays suggests rapid metabolism and potentially low oral bioavailability.
Troubleshooting Guides
Problem: Low and variable oral bioavailability in preclinical animal studies.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | Review the solid-state properties of the drug substance. Consider pre-formulation strategies like micronization or amorphous solid dispersions. |
| Low dissolution rate | Perform in vitro dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media). Optimize the formulation to enhance the dissolution profile. |
| Poor membrane permeability | Conduct Caco-2 permeability assays to assess intestinal permeability. If permeability is low, consider formulation with permeation enhancers or a prodrug approach. |
| High first-pass metabolism | Perform in vitro metabolic stability assays with liver microsomes. If the compound is rapidly metabolized, consider co-administration with a CYP inhibitor (for mechanistic studies) or formulation strategies that utilize lymphatic absorption (e.g., lipid-based systems). |
| P-gp efflux | Run bidirectional Caco-2 assays. If P-gp efflux is confirmed, explore the use of excipients that inhibit P-gp or chemical modification of the compound. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble this compound Derivatives
Objective: To assess the dissolution rate of a this compound derivative from a formulated product in biorelevant media.
Materials:
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (0.45 µm)
-
HPLC system with a validated method for the this compound derivative
-
Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) media
Methodology:
-
Prepare FaSSIF and FeSSIF media according to the established protocols.
-
Pre-warm the dissolution medium to 37 ± 0.5 °C.
-
Place the formulated this compound derivative (e.g., tablet, capsule, or solid dispersion) in the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the sample through a 0.45 µm filter.
-
Analyze the concentration of the this compound derivative in the filtrate using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: Caco-2 Permeability Assay for Assessing Intestinal Permeability and P-gp Efflux
Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative across a Caco-2 cell monolayer and to assess its potential as a P-gp substrate.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound derivative) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
LC-MS/MS system for quantification of the compounds
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of the this compound derivative in the samples using LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of a this compound derivative.
Caption: Troubleshooting decision tree for low oral bioavailability.
Caption: Hypothetical pathway of oral absorption for a this compound derivative.
References
Technical Support Center: Refining Purification Protocols for Thalidasine
Welcome to the technical support center for the purification of Thalidasine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it typically isolated?
This compound is a bisbenzylisoquinoline alkaloid.[1] It has been isolated from various plant species of the Thalictrum genus, including Thalictrum dasycarpum, Thalictrum foliolosum, and Thalictrum alpinum.[1][2]
Q2: What is the general strategy for extracting this compound from plant material?
The general approach for extracting this compound, like other alkaloids, involves an acid-base extraction method. The powdered plant material is first extracted with a solvent, often methanol. The resulting extract is then partitioned between an acidic aqueous layer and an organic solvent. The alkaloids, including this compound, will be protonated and move into the acidic aqueous phase, while non-basic compounds are removed in the organic layer. The pH of the aqueous layer is then made basic, causing the alkaloids to deprotonate and become soluble in an organic solvent, allowing for their extraction.
Q3: Which chromatographic techniques are suitable for the purification of this compound?
Column chromatography, particularly over silica gel, is a common method for the initial purification of this compound from the crude alkaloid extract. For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed.
Q4: What are some common challenges encountered during the purification of this compound?
Common challenges include:
-
Co-eluting alkaloids: Thalictrum species contain a complex mixture of structurally similar alkaloids, which can be difficult to separate from this compound.
-
Low yield: The concentration of this compound in the plant material can be low, leading to small amounts of purified product.
-
Compound degradation: Alkaloids can be sensitive to pH changes and prolonged exposure to certain solvents or high temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound detected in the crude extract. | Incomplete extraction from the plant material. | Ensure the plant material is finely powdered to maximize surface area for extraction. Increase the extraction time or perform multiple extractions with fresh solvent. |
| Incorrect pH for acid-base partitioning. | Carefully monitor and adjust the pH of the aqueous and organic phases during the extraction process. Use a pH meter for accurate measurements. | |
| Poor separation of this compound from other alkaloids during column chromatography. | Inappropriate solvent system (mobile phase). | Optimize the solvent system by performing preliminary Thin Layer Chromatography (TLC) with various solvent combinations of different polarities. A gradient elution, gradually increasing the polarity of the mobile phase, may improve separation. |
| Overloading the column. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks. | |
| This compound appears to be degrading during purification. | Exposure to harsh pH conditions. | Neutralize the pH of the this compound-containing fractions as soon as possible after acid-base extraction. |
| Unstable in the chosen solvent. | Use fresh, high-purity solvents. If degradation persists, consider alternative solvents for extraction and chromatography. | |
| Broad or tailing peaks in HPLC analysis. | Inappropriate mobile phase pH. | The separation of bisbenzylisoquinoline alkaloids can be sensitive to the pH of the mobile phase. Experiment with small adjustments to the buffer pH to improve peak shape. |
| Column degradation. | Ensure the column is properly washed and stored according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
Experimental Protocols
General Extraction and Isolation of this compound from Thalictrum species
This protocol is a representative method based on common practices for isolating bisbenzylisoquinoline alkaloids.
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots and rhizomes of Thalictrum dasycarpum) is exhaustively extracted with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
-
Acid-Base Partitioning:
-
The crude residue is suspended in a 2% sulfuric acid solution.
-
This acidic solution is then extracted with an immiscible organic solvent, such as diethyl ether, to remove non-alkaloidal compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is collected.
-
The pH of the aqueous layer is adjusted to approximately 9 with ammonium hydroxide.
-
The now basic aqueous solution is extracted with an organic solvent, such as chloroform or dichloromethane. The deprotonated alkaloids will move into the organic phase.
-
The organic extract is dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid fraction.
-
-
Column Chromatography:
-
The crude alkaloid fraction is subjected to column chromatography on silica gel.
-
A typical elution gradient could start with chloroform, gradually increasing the polarity by adding methanol (e.g., chloroform-methanol mixtures from 99:1 to 90:10).
-
Fractions are collected and monitored by TLC to identify those containing this compound.
-
-
Further Purification (Preparative HPLC):
-
Fractions enriched with this compound can be further purified by preparative HPLC.
-
A common mobile phase for the separation of bisbenzylisoquinoline alkaloids is a gradient of acetonitrile and a phosphate buffer at a slightly acidic to neutral pH.
-
Visualizations
References
- 1. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Thalidasine in Cell Lines
Welcome to the technical support center for researchers utilizing Thalidasine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bisbenzylisoquinoline alkaloid that acts as a novel activator of AMP-activated protein kinase (AMPK). Activation of AMPK by this compound triggers a cascade of downstream signaling events, most notably the induction of autophagic cell death in cancer cells. This mechanism is particularly effective in apoptosis-resistant cancer cell lines, suggesting its potential for overcoming certain forms of multidrug resistance.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound, as an AMPK activator and autophagy inducer, can arise from several molecular alterations. While specific resistance mechanisms to this compound have not yet been extensively documented in the literature, based on its mechanism of action and data from similar compounds, potential resistance mechanisms include:
-
Alterations in the AMPK Signaling Pathway: Mutations or altered expression of AMPK subunits (α, β, γ) or its upstream regulators (e.g., LKB1, CaMKKβ) can prevent this compound from effectively activating the kinase.
-
Defects in the Autophagy Machinery: Mutations or downregulation of essential autophagy-related genes (ATGs) can impair the cell's ability to execute autophagic cell death, even with AMPK activation.
-
Upregulation of Pro-Survival Pathways: Cancer cells may compensate for AMPK-induced metabolic stress by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR pathway, which can counteract the effects of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Some bisbenzylisoquinoline alkaloids are known substrates of these efflux pumps.[1][2]
-
Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less reliant on the pathways inhibited by AMPK activation, thereby circumventing the drug's effects.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. A fold-change in IC50 of 3-10 or higher is generally considered indicative of resistance. This should be determined using a standardized cell viability assay.
Q4: Are there any known synergistic drug combinations with this compound?
A4: While specific synergistic combinations with this compound are not yet reported in the literature, combination therapy is a promising strategy to overcome resistance. Based on its mechanism of action, potential synergistic partners could include:
-
Inhibitors of pro-survival pathways: Combining this compound with inhibitors of pathways like PI3K/Akt/mTOR could prevent cancer cells from escaping the metabolic stress induced by AMPK activation.
-
Standard chemotherapeutic agents: this compound's ability to induce cell death through a non-apoptotic mechanism (autophagy) may sensitize cancer cells to traditional chemotherapies that primarily induce apoptosis.
-
Inhibitors of drug efflux pumps: For resistance mediated by ABC transporters, co-administration with an efflux pump inhibitor could restore this compound sensitivity.
Researchers should perform their own synergy studies to identify effective combinations for their specific cell line.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Development of resistance through altered AMPK signaling. | 1. Assess AMPK Activation: Perform a Western blot to check the phosphorylation status of AMPKα at Threonine-172 and its downstream target ACC at Serine-79 in both sensitive and resistant cells after this compound treatment. A lack of phosphorylation in the resistant line suggests a defect in the upstream signaling. 2. Sequence AMPK Subunits: If altered activation is observed, consider sequencing the coding regions of the AMPK subunits (PRKAA1/2, PRKAB1/2, PRKAG1/2) to identify potential mutations. |
| Impaired autophagy induction. | 1. Monitor Autophagic Flux: Use Western blotting to measure the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. An accumulation of LC3-II without a corresponding decrease in p62 may indicate a blockage in autophagic flux. 2. Visualize Autophagosomes: Use fluorescence microscopy to observe the formation of GFP-LC3 puncta in cells. A failure to form puncta upon this compound treatment in the resistant line points to a defect in autophagosome formation. |
| Upregulation of compensatory survival pathways. | 1. Profile Key Signaling Pathways: Perform Western blotting to assess the activation status of key pro-survival proteins (e.g., phosphorylated Akt, mTOR, ERK) in resistant cells compared to sensitive cells, both at baseline and after this compound treatment. 2. Test Combination with Pathway Inhibitors: If a compensatory pathway is identified, test the synergistic effect of combining this compound with a specific inhibitor of that pathway. |
Problem 2: High IC50 Value for this compound in a New Cell Line
| Possible Cause | Troubleshooting Steps |
| Intrinsic resistance of the cell line. | 1. Characterize Baseline AMPK and Autophagy: Assess the basal levels of AMPK activity and autophagic flux in the cell line. Some cancer types may have inherent alterations in these pathways. 2. Evaluate Expression of Efflux Pumps: Use qPCR or Western blotting to determine the expression levels of common ABC transporters (e.g., MDR1, BCRP). High basal expression may indicate intrinsic resistance. |
| Experimental variability. | 1. Optimize Assay Conditions: Ensure that the cell seeding density, drug incubation time, and viability assay parameters are optimized for the specific cell line. 2. Verify Compound Integrity: Confirm the purity and concentration of the this compound stock solution. |
Data Presentation
Due to the absence of published data on this compound-resistant cell lines, the following tables present hypothetical yet realistic data to illustrate the expected outcomes of the troubleshooting experiments.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HeLa | 5.2 | 58.7 | 11.3 |
| DLD-1 BAX-BAK DKO | 8.1 | 75.3 | 9.3 |
| A549 | 12.5 | >100 | >8.0 |
Table 2: Assessment of AMPK Activation and Autophagic Flux
| Cell Line | Treatment | p-AMPKα (Thr172) (Fold Change) | p-ACC (Ser79) (Fold Change) | LC3-II/LC3-I Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |
| HeLa (Parental) | Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 4.5 | 3.8 | 5.2 | 0.3 | |
| HeLa (Resistant) | Vehicle | 1.1 | 1.2 | 1.1 | 0.9 |
| This compound (10 µM) | 1.3 | 1.1 | 1.5 | 0.8 |
Table 3: Synergistic Effects of this compound with a PI3K Inhibitor (PI-103)
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) at ED50 |
| HeLa (Resistant) | This compound | 58.7 | - |
| PI-103 | 2.5 | - | |
| This compound + PI-103 | - | 0.45 (Synergism) |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Begin by continuously exposing the cells to this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and stable growth. This process can take several months.
-
Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistance by re-evaluating the IC50 and comparing it to the parental cell line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Western Blot for AMPK Activation and Autophagy
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, LC3B, p62, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to the loading control and total protein levels where appropriate.
Protocol 3: Synergy Analysis using the Chou-Talalay Method
-
Single-Agent Dose Response: Determine the dose-response curves and IC50 values for this compound and the combination drug individually.
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs, typically at a constant ratio around their IC50 values.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Simplified signaling pathway of this compound-induced autophagic cell death.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Logical relationship of potential this compound resistance mechanisms.
References
Technical Support Center: Enhancing the Selectivity of Thalidasine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the selectivity of Thalidasine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent activity against the primary target but also significant off-target effects. How can I improve its selectivity?
A1: Improving selectivity is a common challenge in drug development. Here are several strategies you can employ:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your analog and assess the impact on both on-target and off-target activities. For bisbenzylisoquinoline (BBI) alkaloids like this compound, focus on modifications of the isoquinoline rings, the stereochemistry of the chiral centers, and the nature of the linker between the two isoquinoline units.
-
Computational Modeling: Use in silico methods such as molecular docking and pharmacophore modeling to predict the binding modes of your analogs to both the intended target and known off-targets. This can provide insights into structural modifications that could enhance selectivity.
-
Target-Focused Libraries: Synthesize a library of analogs with modifications designed to exploit differences between the binding sites of the target and off-target proteins.
-
In Vitro Selectivity Profiling: Screen your analogs against a panel of related kinases or other potential off-targets to quantitatively assess their selectivity.
Q2: What are the key structural features of bisbenzylisoquinoline alkaloids that I should focus on to modulate selectivity?
A2: Based on studies of various BBI alkaloids, the following structural features are often critical for determining biological activity and selectivity:
-
Stereochemistry: The stereochemistry at the C1 and C1' positions can significantly influence the biological activity of BBI alkaloids.
-
Macrocyclic Ring Structure: The 18-membered ring in many BBI alkaloids is often crucial for their activity. Modifications to this ring system can impact target binding and selectivity.
-
Substitution Patterns: The type and position of substituents on the isoquinoline rings can dramatically alter the pharmacological properties of the molecule.
Q3: Which signaling pathways are potentially modulated by this compound and its analogs, and how can I assess this?
A3: While the specific signaling pathways modulated by this compound are not yet fully elucidated, related BBI alkaloids have been shown to affect pathways such as PI3K/AKT, NF-κB, and TGF-β. To investigate the impact of your this compound analogs on these pathways, you can perform the following experiments:
-
Western Blotting: Analyze the phosphorylation status of key proteins in the suspected pathways (e.g., Akt, p65 subunit of NF-κB) in cells treated with your analogs.
-
Reporter Gene Assays: Use cell lines with reporter constructs (e.g., NF-κB-luciferase) to quantify the activation or inhibition of a specific pathway.
-
Gene Expression Analysis: Employ techniques like RT-qPCR or RNA-seq to measure changes in the expression of downstream target genes of the signaling pathway of interest.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Ensure you are using a consistent cell line passage number. Authenticate your cell lines regularly to check for identity and contamination. |
| Compound Solubility | Verify the solubility of your this compound analog in the assay medium. Precipitated compound can lead to inaccurate results. Consider using a different solvent or a solubilizing agent if necessary. |
| Assay-Specific Interference | Some compounds can interfere with assay readouts (e.g., autofluorescence). Run appropriate controls, such as testing the compound in the absence of cells, to identify and correct for any interference. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your assay plate. Use a multichannel pipette for cell seeding and visually inspect the plate before adding your compounds. |
Problem 2: Difficulty in identifying the off-targets of a promising this compound analog.
| Possible Cause | Troubleshooting Step |
| Lack of a systematic approach | Employ a multi-pronged strategy for off-target identification. Start with broad-based screening and then validate the hits with more focused assays. |
| Insensitive screening methods | Use highly sensitive techniques for initial screening. Kinase selectivity profiling using radiometric or fluorescence-based assays can detect interactions with a wide range of kinases. |
| Difficulty in validating putative off-targets | Once potential off-targets are identified, use orthogonal methods for validation. For example, if a kinase is identified in a screening panel, confirm the interaction using a direct binding assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
Data Presentation
The following table provides a representative example of how to present selectivity data for this compound analogs. The data shown here is hypothetical and for illustrative purposes only.
Table 1: Selectivity Profile of this compound Analogs against a Panel of Kinases
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) | Selectivity Index (Off-Target 2 / Target) |
| This compound | 50 | 500 | 1200 | 10 | 24 |
| Analog A | 25 | 1500 | >10000 | 60 | >400 |
| Analog B | 150 | 300 | 800 | 2 | 5.3 |
| Analog C | 45 | >10000 | >10000 | >222 | >222 |
Experimental Protocols
Protocol 1: Determination of IC50 Values using a Cell-Based Assay (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound analogs on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound analogs in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of your analogs. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound analogs against a panel of kinases. Commercial kits and services are widely available for this purpose.
Materials:
-
This compound analogs
-
Kinase panel (a selection of purified kinases)
-
Substrates for each kinase
-
ATP
-
Assay buffer
-
Detection reagents (e.g., radiolabeled ATP, phosphospecific antibodies, or ADP detection reagents)
-
Microplates (e.g., 384-well plates)
-
Plate reader suitable for the chosen detection method
Procedure:
-
Prepare your this compound analogs at the desired screening concentration.
-
In a microplate, set up the kinase reactions by adding the kinase, its specific substrate, and your analog or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinases for a defined period.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., radioactivity, fluorescence, or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each kinase and for each analog to determine the selectivity profile.
Visualizations
troubleshooting inconsistent results with Thalidasine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidasine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for a variety of biological activities.[1] While literature specifically on this compound is limited, a closely related compound, Thalidezine, has been identified as a direct AMP-activated protein kinase (AMPK) activator.[2][3] Activation of AMPK by Thalidezine has been shown to induce autophagic cell death in cancer cells, suggesting a potential therapeutic application in oncology.[2][3] This mechanism appears to be independent of apoptosis, making it potentially effective in apoptosis-resistant cancer cells.[2][3]
Q2: In which cell lines has the activity of this compound or related compounds been observed?
The cytotoxic and autophagic effects of the related compound Thalidezine have been observed in a range of cancer cell lines, including:
-
HeLa (cervical cancer)[2]
-
MCF-7 (breast cancer)[2]
-
PC-3 (prostate cancer)[2]
-
Hep3B (hepatocellular carcinoma)[2]
-
A549 (lung cancer)[2]
-
H1299 (lung cancer)[2]
Notably, Thalidezine exhibited lower cytotoxicity in normal human hepatocytes (LO2), suggesting a degree of selectivity for cancer cells.[2]
Q3: How should I prepare and store this compound for in vitro experiments?
This compound, like many organic compounds, is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stability of compounds in DMSO can be affected by factors such as water absorption, exposure to oxygen, and multiple freeze-thaw cycles.[4][5][6] To ensure consistency:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles for the main stock.
-
Storage: Store aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Working Solution: On the day of the experiment, prepare fresh dilutions from a thawed aliquot in the appropriate cell culture medium. Avoid storing diluted solutions for extended periods.
Troubleshooting Inconsistent Results
Inconsistent results in cell-based assays with this compound can arise from several factors, from compound stability to experimental variability. This section provides a guide to troubleshooting common issues.
Problem 1: High variability in cytotoxicity or IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh dilutions from a new aliquot for each experiment. - Limit the number of freeze-thaw cycles for stock solutions to less than five. - Assess the purity of the this compound stock solution via HPLC-MS if degradation is suspected. |
| Cell Health and Passage Number | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Use a consistent and low passage number for all experiments, as cellular responses can change with extensive passaging. - Regularly test for mycoplasma contamination. |
| Inconsistent Seeding Density | - Optimize and strictly adhere to a consistent cell seeding density for all assays. Over-confluent or sparse cultures can respond differently to treatment. |
| Assay-Specific Variability | - For MTT or similar metabolic assays, ensure consistent incubation times with the reagent. - For ATP-based viability assays, be aware that this compound's effect on cellular energy metabolism could directly interfere with the assay readout. Consider using a secondary, non-metabolic assay for confirmation (e.g., cell counting, crystal violet staining). |
Problem 2: Lack of expected biological activity (e.g., no cytotoxicity or autophagy induction).
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | - Verify the initial concentration of the stock solution. - Perform a wide dose-response curve to ensure the effective concentration range is not being missed. |
| Cell Line Resistance | - The chosen cell line may be resistant to the effects of this compound. Consider testing a panel of cell lines, including those reported to be sensitive to the related compound Thalidezine.[2] |
| Suboptimal Treatment Duration | - The time required to observe a biological effect can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Inhibition of Autophagy Pathway | - If investigating autophagy, ensure the experimental conditions are conducive to its detection. Serum starvation can be used as a positive control to induce autophagy. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizing Pathways and Workflows
Proposed Signaling Pathway for this compound-induced Autophagic Cell Death
Caption: Proposed mechanism of this compound-induced autophagic cell death via AMPK activation.
General Experimental Workflow for Investigating this compound's Effects
Caption: A general workflow for studying the in vitro effects of this compound.
Troubleshooting Logic for Inconsistent Cytotoxicity
References
- 1. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thalidezine, a novel AMPK activator, eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidezine, a novel AMPK activator, eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating Thalidasine as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thalidasine's performance with other therapeutic alternatives, supported by experimental data. It is designed to assist researchers in validating this compound as a potential therapeutic target.
Executive Summary
This compound, a bisbenzylisoquinoline alkaloid, has emerged as a promising anti-cancer agent. Its primary therapeutic target has been identified as AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK by this compound triggers a cascade of downstream events, leading to autophagic cell death, particularly in cancer cells that have developed resistance to apoptosis. This guide presents a comparative analysis of this compound with other known AMPK activators, Metformin and AICAR, and provides detailed experimental protocols for key validation assays.
Data Presentation: Comparative Efficacy of AMPK Activators
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Thalidezine (a closely related compound to this compound), Metformin, and AICAR in various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: IC50 Values of Thalidezine in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 7.47 |
| H1299 | Lung Cancer | 7.47 |
| MCF-7 | Breast Cancer | 9.9 |
| PC3 | Prostate Cancer | >10 |
| HepG2 | Liver Cancer | 10.6 |
| Hep3B | Liver Cancer | 8.07 |
| HeLa | Cervical Cancer | >10 |
| H1975 | Lung Cancer | >10 |
Table 2: IC50 Values of Metformin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| U2OS | Osteosarcoma | Not specified | [2] |
| 143B | Osteosarcoma | Not specified | [2] |
| MG63 | Osteosarcoma | Not specified | [2] |
| HeyA8 | Ovarian Cancer | ~5 (in combination) | [3] |
| SKOV3ip1 | Ovarian Cancer | ~5 (in combination) | [3] |
Table 3: IC50 Values of AICAR in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| PC3 | Prostate Cancer | ~1 | [4] |
| LNCaP | Prostate Cancer | >1 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound as a therapeutic target are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (or other test compounds)
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and comparative compounds) for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating with this compound at its IC50 concentration for a predetermined time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, LC3B, p-Akt, Akt, p-NF-κB, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of this compound.
Caption: Proposed mechanism of this compound-induced autophagic cell death via AMPK activation.
References
- 1. Thalidezine, a novel AMPK activator, eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidasine and Other Bisbenzylisoquinoline Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisbenzylisoquinoline alkaloids (BBIQs) are a large and structurally diverse group of natural products that have garnered significant attention in cancer research for their potent cytotoxic and antitumor activities. This guide provides a comparative analysis of Thalidasine, a notable BBIQ, with other prominent members of this class, including Tetrandrine, Berbamine, and Fangchinoline. The information presented herein is intended to support researchers and drug development professionals in their exploration of BBIQs as potential anticancer therapeutics.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of this compound and other BBIQs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. While direct comparative studies under identical experimental conditions are limited, the following tables summarize available IC50 data from various sources.
It is crucial to note that a direct comparison of IC50 values across different studies can be misleading due to variations in cell lines, experimental protocols, and incubation times. The data below should be interpreted with this limitation in mind.
Table 1: Cytotoxicity of this compound (Thalidezine) Against Apoptosis-Resistant Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| DLD-1 BAX-BAK DKO | Colon Cancer | ~15 | |
| HeLa | Cervical Cancer | ~10 | |
| WT MEFs | Mouse Embryonic Fibroblasts | >20 | |
| Caspase 3, 7, 8 KO MEFs | Mouse Embryonic Fibroblasts | >20 | |
| Bax-Bak DKO MEFs | Mouse Embryonic Fibroblasts | >20 |
Table 2: Cytotoxicity of Other Bisbenzylisoquinoline Alkaloids
| Alkaloid | Cell Line | Cell Type | IC50 (µM) | Reference |
| Tetrandrine | HCT15 (P-gp-positive) | Colon Cancer | <3.0 (in combination) | |
| Tetrandrine | KB-C2 | Oral Carcinoma | Not specified | |
| Berbamine | Not specified | Not specified | 17.8 | |
| Fangchinoline | HCT15 (P-gp-positive) | Colon Cancer | <3.0 (in combination) |
Mechanism of Action: A Focus on this compound
Recent studies have elucidated a unique mechanism of action for this compound (Thalidezine). Unlike many conventional chemotherapeutics that induce apoptosis, this compound triggers autophagic cell death , particularly in apoptosis-resistant cancer cells. This distinct mechanism makes it a promising candidate for cancers that have developed resistance to apoptosis-inducing agents.
The primary signaling pathway modulated by this compound is the AMPK/mTOR pathway . This compound acts as a novel activator of AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. The inhibition of mTOR signaling, in turn, initiates autophagy. In the context of cancer cells treated with this compound, this sustained and excessive autophagy leads to cell death.
Signaling Pathway Diagram
Caption: this compound-induced autophagic cell death pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other bisbenzylisoquinoline alkaloids
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test alkaloids in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for AMPK/mTOR Pathway
This protocol is used to detect the activation or inhibition of specific proteins in a signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AMPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound demonstrates significant potential as an anticancer agent, particularly for apoptosis-resistant cancers, through its unique mechanism of inducing autophagic cell death via the AMPK/mTOR signaling pathway. While quantitative data for a direct, objective comparison with other bisbenzylisoquinoline alkaloids under identical experimental conditions is currently limited, the available information suggests that BBIQs as a class represent a rich source for the discovery of novel cancer therapeutics. Further research, especially head-to-head comparative studies, is warranted to fully elucidate the relative potency and therapeutic potential of this compound and its congeners. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to pursue these critical investigations.
A Comparative Analysis of Thalidasine and Paclitaxel in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic effects and mechanisms of action of thalidasine and paclitaxel on various cancer cell lines, supported by experimental data from peer-reviewed studies.
Introduction
This compound, a bisbenzylisoquinoline alkaloid, has emerged as a novel anti-cancer agent with a distinct mechanism of action. Paclitaxel, a well-established chemotherapeutic drug, is widely used in the treatment of various cancers. This guide aims to delineate the differences in their cellular effects, providing a valuable resource for researchers in oncology and drug discovery.
Mechanism of Action
This compound is a novel, direct activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK by this compound triggers autophagic cell death, a process of cellular self-digestion. This mechanism is particularly effective in apoptosis-resistant cancer cells, offering a potential therapeutic strategy for tumors that have developed resistance to conventional chemotherapy.[1]
Paclitaxel , on the other hand, functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[2][3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[4][5] Paclitaxel-induced apoptosis is mediated through various signaling pathways, including the PI3K/AKT and JNK pathways.[2][3][4][6]
Quantitative Data Comparison: Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) |
| HeLa | Cervical Cancer | 15.35 ± 1.15 | ~0.004-0.04 |
| A549 | Lung Cancer | 16.21 ± 1.52 | ~0.027 (120h) |
| MCF-7 | Breast Cancer | 18.32 ± 1.41 | ~0.0025-3.5 |
| PC3 | Prostate Cancer | 14.87 ± 0.98 | Not widely reported |
| HepG2 | Liver Cancer | 20.11 ± 2.13 | Not widely reported |
| Hep3B | Liver Cancer | 17.43 ± 1.29 | Not widely reported |
| H1299 | Lung Cancer | 15.88 ± 1.33 | Not widely reported |
| H1975 | Lung Cancer | 19.54 ± 1.87 | Not widely reported |
| LO2 | Normal Human Hepatocytes | > 50 | Not applicable |
Note: IC50 values for paclitaxel can vary significantly based on the exposure time and specific assay used.
Impact on Cell Cycle
This compound's direct effect on cell cycle progression is not extensively documented in the available literature. However, a related compound, thaliblastine (thalicarpine), has been shown to induce a G2/M block within the first 5 hours of exposure, followed by a prominent cell cycle arrest in the G1 phase.[7][8]
Paclitaxel consistently induces a strong arrest of the cell cycle at the G2/M phase.[4][5] This is a direct consequence of its microtubule-stabilizing activity, which activates the spindle assembly checkpoint and prevents cells from proceeding into anaphase.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and paclitaxel are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells with functional mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
The distribution of cells in different phases of the cell cycle is analyzed by flow cytometry using propidium iodide (PI) staining.[12][13][14][15]
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are then stained with a solution containing propidium iodide (PI), a fluorescent dye that intercalates with DNA, and RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is displayed as a histogram, where cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.
Visualizing the Mechanisms
To better understand the distinct and overlapping pathways affected by this compound and paclitaxel, the following diagrams illustrate their primary mechanisms of action and a general experimental workflow.
Conclusion
This compound and paclitaxel represent two distinct classes of anti-cancer compounds with different molecular targets and mechanisms of inducing cell death. This compound's ability to activate AMPK and induce autophagy presents a promising avenue for treating cancers that are resistant to apoptosis-inducing agents like paclitaxel. In contrast, paclitaxel remains a potent therapeutic agent that targets microtubule dynamics, a hallmark of rapidly dividing cancer cells. The data presented in this guide highlights the importance of understanding these diverse mechanisms to develop more effective and targeted cancer therapies. Further head-to-head studies in a broader range of cancer cell lines are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds.
References
- 1. Thalidezine, a novel AMPK activator, eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle effects of thaliblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle effects of thaliblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
comparative analysis of Thalidasine derivatives
A Comparative Analysis of Thalidasine Derivatives and Related Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This compound, a bisbenzylisoquinoline alkaloid primarily isolated from plants of the Thalictrum genus, has garnered significant interest for its potential as a tumor inhibitor. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, alongside structurally related bisbenzylisoquinoline alkaloids. The data presented herein is compiled from various studies to offer insights into the structure-activity relationships that govern their cytotoxic, anti-inflammatory, and antimicrobial properties.
Data Presentation
Cytotoxicity of Bisbenzylisoquinoline Alkaloids
The cytotoxic potential of this compound and its analogs is a key area of investigation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected bisbenzylisoquinoline alkaloids against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Phaeanthine | HeLa | 8.11 ± 0.04 | [1] |
| Cycleanine | HeLa | 18.06 ± 0.14 | [1] |
| Tetrandrine | Ovcar-8 | ~20 | [2] |
| Cycleanine | Ovcar-8 | ~20 | [2] |
Antimicrobial Activity of Bisbenzylisoquinoline Alkaloids
Several bisbenzylisoquinoline alkaloids have demonstrated notable antimicrobial effects. The minimum inhibitory concentration (MIC) is a standard measure of this activity.
| Compound | Organism | MIC (µg/mL) | Reference |
| Various Bisbenzylisoquinolines | Plasmodium falciparum | Varies | [3] |
| Tetrandrine in combination with Chloroquine | Plasmodium falciparum | Potentiation | [4] |
Note: Specific MIC values for this compound derivatives are not extensively reported. However, the general class of bisbenzylisoquinoline alkaloids has shown significant antiplasmodial activity.[3][4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Phaeanthine, Cycleanine) and incubated for a specified period (e.g., 24 hours).[1]
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC of a compound against a specific microorganism is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Mechanisms of Action
Bisbenzylisoquinoline alkaloids exert their biological effects through the modulation of various signaling pathways. While the specific pathways affected by each this compound derivative are a subject of ongoing research, the general mechanisms for this class of compounds involve the induction of apoptosis and the inhibition of inflammatory pathways.
Apoptosis Induction
Many bisbenzylisoquinoline alkaloids induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by bisbenzylisoquinoline alkaloids.
Anti-inflammatory Signaling
The anti-inflammatory effects of these compounds are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Workflow
The general workflow for the and related alkaloids follows a standard drug discovery and development pipeline.
Caption: General experimental workflow for alkaloid-based drug discovery.
This guide provides a foundational understanding of the comparative bioactivities of this compound derivatives and related bisbenzylisoquinoline alkaloids. Further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of individual derivatives.
References
- 1. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. applications.emro.who.int [applications.emro.who.int]
Validating the Anti-inflammatory Effect of Thalidasine: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive comparison of the anti-inflammatory effects of Thalidasine with other established anti-inflammatory agents. However, a thorough search of scientific literature and experimental databases has revealed a significant lack of available data specifically validating the anti-inflammatory properties of this compound.
While this compound, a bisbenzylisoquinoline alkaloid isolated from Thalictrum dasycarpum, has been noted for its potential as a tumor inhibitor, its direct anti-inflammatory effects have not been documented in the available scientific literature.[1]
Therefore, this guide will pivot to provide a comparative framework of common in vitro anti-inflammatory assays and the typical performance of well-established anti-inflammatory compounds within these assays. This will serve as a valuable resource for researchers who may acquire this compound and wish to conduct their own validation studies. We will detail the experimental protocols for these assays and provide illustrative data for standard reference compounds.
Section 1: Comparative Analysis of In Vitro Anti-inflammatory Assays
To evaluate the potential anti-inflammatory effect of a novel compound like this compound, a panel of in vitro assays is typically employed. These assays measure the inhibition of key inflammatory mediators and the modulation of critical signaling pathways. Below, we compare some of the most common assays and the expected results for standard anti-inflammatory drugs, such as Diclofenac and Indomethacin.
| Assay | Principle | Key Markers Measured | Typical Positive Control | Expected Outcome for an Active Compound |
| Nitric Oxide (NO) Production Assay | Measures the inhibition of nitric oxide (NO) production in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). | Nitrite (a stable metabolite of NO) | L-NMMA (a non-specific NOS inhibitor), Dexamethasone | Dose-dependent reduction in nitrite levels. |
| Cytokine Production Assay (ELISA) | Quantifies the inhibition of pro-inflammatory cytokine secretion from immune cells (e.g., macrophages, PBMCs) stimulated with LPS. | TNF-α, IL-6, IL-1β | Dexamethasone, specific neutralizing antibodies | Dose-dependent decrease in the concentration of pro-inflammatory cytokines. |
| Western Blot Analysis of Signaling Pathways | Detects the expression and phosphorylation status of key proteins in inflammatory signaling cascades, such as NF-κB and MAPK pathways. | p-p65, p-IκBα, p-p38, p-ERK, p-JNK | Specific pathway inhibitors (e.g., BAY 11-7082 for NF-κB) | Reduction in the phosphorylation of key signaling proteins. |
Section 2: Detailed Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Positive control (e.g., Dexamethasone)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) and a vehicle control group should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100.
Measurement of TNF-α and IL-6 by ELISA
Objective: To quantify the inhibitory effect of a test compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line and culture reagents (as above)
-
LPS from E. coli
-
Test compound (e.g., this compound)
-
Positive control (e.g., Dexamethasone)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Follow steps 1-3 from the NO production assay protocol to culture, treat, and stimulate the RAW 264.7 cells.
-
After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-6 in each sample using the standard curves provided in the kits.
-
The percentage of cytokine inhibition is calculated as: [1 - (Concentration in treated group / Concentration in LPS-stimulated group)] x 100.
Section 3: Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptualization of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently unavailable in the public domain, this guide provides a robust framework for its evaluation. By employing the standardized assays and protocols detailed herein, researchers can effectively investigate the potential of this compound as a novel anti-inflammatory agent and compare its efficacy against established drugs. The provided diagrams of key inflammatory signaling pathways offer a visual guide to the potential molecular targets of this compound. We encourage the scientific community to undertake these investigations to elucidate the full therapeutic potential of this natural compound.
References
Cross-Validation of Thalidasine's Anticancer Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for Thalidasine, a bisbenzylisoquinoline alkaloid with noted antitumor properties. Due to the limited specific research on this compound's molecular pathway, this guide draws upon the established mechanisms of closely related alkaloids isolated from the Thalictrum genus. The primary proposed mechanisms for this class of compounds center on the induction of apoptosis, cell cycle arrest, and microtubule disruption.
Core Anticancer Mechanisms of Thalictrum Alkaloids
Alkaloids derived from the Thalictrum genus, including this compound, are recognized for their cytotoxic effects against various cancer cell lines.[1][2] Experimental evidence from related compounds suggests a multi-faceted approach to tumor inhibition, primarily through:
-
Induction of Apoptosis: A programmed cell death mechanism crucial for eliminating cancerous cells.
-
Cell Cycle Arrest: Halting the progression of the cell division cycle, thereby inhibiting tumor growth. Studies on related alkaloids indicate a potential for arrest at the S or G2/M phases.[1][3]
-
Microtubule Disruption: Interference with the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle, leading to mitotic catastrophe and cell death.[3]
Some related benzophenanthridine alkaloids from Thalictrum have also been observed to modulate key cancer-related signaling pathways, such as the p53 and RAS/Raf/MEK/ERK pathways.[4]
Comparative Analysis of Anticancer Activity
To provide a framework for validating this compound's mechanism, this section compares its general properties with other Thalictrum alkaloids that have more defined experimental data.
| Compound | Proposed Mechanism | Cell Line(s) | Reported IC50 | Citation |
| This compound | Antineoplastic Agent | Not Specified | Not Specified | [2] |
| Thalicultratine C | Apoptosis Induction, S-phase Cell Cycle Arrest | HL-60 | 1.06 μM | [1] |
| Dihydrosanguinarine | Downregulation of p53, Regulation of RAS/Raf/MEK/ERK pathway | Pancreatic Cancer Cells | Not Specified | [4] |
| Chelidonine | Microtubule Disruption | Not Specified | Not Specified | [3] |
| Berberine | G1 and G2/M Phase Cell Cycle Arrest | HCT116, U251 | Not Specified | [3] |
Table 1: Comparative Anticancer Activities of Thalictrum and Related Alkaloids. This table summarizes the proposed mechanisms of action and reported potencies of various alkaloids, providing a basis for designing validation studies for this compound.
Experimental Protocols for Mechanism Validation
The following are detailed methodologies for key experiments to investigate and validate the proposed anticancer mechanisms of this compound.
Cell Viability and Proliferation Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.
-
Methodology (MTT Assay):
-
Seed cancer cells (e.g., HL-60, PC-3) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology (Annexin V-FITC/PI Staining):
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology (Propidium Iodide Staining):
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Proposed Mechanisms and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed anticancer mechanisms of this compound.
Caption: Workflow for validating this compound's mechanism.
Caption: Logical flow from treatment to biological outcome.
References
- 1. Antiproliferative Dimeric Aporphinoid Alkaloids from the Roots of Thalictrum cultratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Thalidasine: A Preclinical Efficacy Analysis in the Context of Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Thalidasine, a bisbenzylisoquinoline alkaloid, against established standard-of-care chemotherapeutic agents. The available data for this compound is primarily from in-vitro studies, and this guide will present this information alongside in-vitro and in-vivo data for standard therapies in relevant cancer models. It is important to note that a direct comparative in-vivo study evaluating this compound against standard-of-care drugs has not been identified in the public domain.
Executive Summary
This compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines in preclinical studies. Its unique mechanism of action, inducing autophagic cell death through AMPK activation, suggests potential efficacy in apoptosis-resistant cancers. This guide summarizes the available in-vitro quantitative data for this compound and compares it with the efficacy of standard-of-care drugs like Cisplatin and Doxorubicin in similar experimental settings. The lack of in-vivo comparative data for this compound is a significant gap in the current understanding of its therapeutic potential and is highlighted as a key area for future research.
Mechanism of Action: this compound
This compound acts as a novel activator of AMP-activated protein kinase (AMPK). This activation triggers a signaling cascade that leads to autophagic cell death, a distinct mechanism from the apoptosis typically induced by many conventional chemotherapeutics. This suggests that this compound could be effective against cancer cells that have developed resistance to apoptosis-inducing agents.
Caption: this compound signaling pathway leading to autophagic cell death.
In-Vitro Efficacy of this compound
This compound has shown significant cytotoxicity across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from in-vitro studies.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 7.47 |
| HeLa | Cervical Cancer | 8.23 |
| MCF-7 | Breast Cancer | 8.85 |
| PC3 | Prostate Cancer | 9.12 |
| HepG2 | Hepatocellular Carcinoma | 9.55 |
| Hep3B | Hepatocellular Carcinoma | 9.87 |
| H1299 | Non-Small Cell Lung Cancer | 10.15 |
| H1975 | Non-Small Cell Lung Cancer | 11.23 |
Comparison with Standard of Care: Non-Small Cell Lung Cancer (NSCLC) Model
The A549 cell line is a commonly used model for Non-Small Cell Lung Cancer (NSCLC). The standard of care for NSCLC often includes platinum-based drugs like Cisplatin and anthracyclines like Doxorubicin.
In-Vitro Efficacy Comparison (A549 Cell Line)
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | 7.47 | AMPK Activator, Induces Autophagy |
| Cisplatin | ~3.0 - 8.0[1][2] | DNA Cross-linking, Induces Apoptosis |
| Doxorubicin | ~0.08 - 0.5[3][4] | Topoisomerase II Inhibition, DNA Intercalation, Induces Apoptosis |
Note: IC50 values for standard of care drugs can vary depending on experimental conditions.
In-Vivo Efficacy Comparison (A549 Xenograft Model) - No Direct Data for this compound
While no direct in-vivo studies for this compound in an A549 xenograft model were identified, data for standard-of-care agents in this model are available. This highlights a critical need for in-vivo testing of this compound to assess its therapeutic potential in a whole-organism context.
| Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| Cisplatin | 3 mg/kg, IP, twice/week | Significant tumor volume reduction | [5] |
| Paclitaxel (another standard of care) | 20 mg/kg, IP, twice/week | Significant tumor volume reduction | [5] |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of this compound, Cisplatin, or Doxorubicin for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% is calculated from the dose-response curve.
Caption: Workflow for in-vitro cytotoxicity (MTT) assay.
In-Vivo Xenograft Model (A549)
-
Cell Implantation: A549 cells (5 x 10^6 cells in Matrigel) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. Treatment with the investigational drug (e.g., Cisplatin) or vehicle is initiated according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
Caption: Experimental workflow for an in-vivo xenograft study.
Conclusion and Future Directions
The available in-vitro data suggests that this compound is a promising anti-cancer agent with a distinct mechanism of action that could be advantageous in treating cancers resistant to conventional therapies. Its cytotoxicity in A549 lung cancer cells is comparable to that of the standard-of-care drug Cisplatin.
However, the absence of in-vivo efficacy and comparative studies is a major limitation in assessing its true therapeutic potential. Future research should prioritize conducting in-vivo xenograft studies with this compound in relevant cancer models, such as A549 for NSCLC. Direct, head-to-head comparisons with standard-of-care agents like Cisplatin and Doxorubicin in these models are crucial to determine its relative efficacy and potential for clinical development. Furthermore, exploring combination therapies of this compound with existing chemotherapeutics could reveal synergistic effects and provide new avenues for cancer treatment.
References
- 1. Thalidomide and angiostatin inhibit tumor growth in a murine xenograft model of human cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of thalidomide on the expression of angiogenesis growth factors in human A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects of thalidomide analogs in human prostate cancer xenografts implanted in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Thalidasine: A Comparative Look at In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo efficacy of Thalidasine, a bisbenzylisoquinoline alkaloid. Due to a scarcity of direct in vivo studies on this compound, this guide leverages experimental data from structurally and functionally similar bisbenzylisoquinoline alkaloids to project its likely therapeutic activities and mechanisms.
This compound, a member of the bisbenzylisoquinoline alkaloid family, has been identified as a potential tumor inhibitor. However, comprehensive in vivo studies confirming its efficacy are limited. By examining the well-documented in vivo anticancer and anti-inflammatory properties of related compounds such as liensinine, isoliensinine, and neferine, we can infer the potential therapeutic avenues for this compound.
Comparative In Vivo Efficacy of Bisbenzylisoquinoline Alkaloids
| Compound | Therapeutic Area | Animal Model | Key In Vivo Findings |
| Liensinine | Cancer | Mouse models of hepatocellular carcinoma and gastric cancer | Suppressed tumor growth with efficacy comparable to cisplatin and oxaliplatin, but with fewer adverse effects. Inhibited PI3K/AKT signaling.[1] |
| Inflammation | Mouse model of acute lung injury | Reduced inflammatory responses by modulating PI3K/AKT/mTOR signaling.[1] | |
| Isoliensinine | Cancer | Mouse models of triple-negative breast cancer and hepatocellular carcinoma | Induced apoptotic cell death and suppressed NF-κB signaling.[1] |
| Inflammation | Rat model of osteoarthritis | Demonstrated anti-inflammatory and chondroprotective effects by inhibiting MAPK/NF-κB signaling.[1] | |
| Neferine | Cancer | Mouse models of renal and thyroid cancer | Induced apoptotic cell death through suppression of the NF-κB signaling pathway.[1] Potentiated the anticancer effects of cisplatin.[1] |
| Inflammation | In vivo models of inflammation | Attenuated inflammatory responses by inhibiting NF-κB, MAPK, and NLRP3 pathways.[1] |
Insights from In Vitro Studies
In vitro studies on various bisbenzylisoquinoline alkaloids further support their potential as anticancer and anti-inflammatory agents, offering insights into the possible mechanisms of action for this compound.
| Compound | Cell Lines | Assay Type | Key In Vitro Findings |
| Liensinine | Gastric cancer cells (BGC-823, SGC-7901) | Cytotoxicity, Apoptosis | Induced apoptosis and cell cycle arrest through generation of reactive oxygen species (ROS) and inhibition of PI3K/AKT signaling.[1] |
| Isoliensinine | Triple-negative breast cancer cells, Hepatocellular carcinoma cells (HepG2, Huh-7, H22) | Cytotoxicity, Apoptosis | Triggered apoptotic cell death by inducing oxidative stress and activating p38 and JNK MAPK signaling pathways.[1] Suppressed NF-κB signaling.[1] |
| Neferine | Renal and thyroid cancer cell lines | Cytotoxicity, Apoptosis | Induced apoptotic cell death via suppression of the NF-κB signaling pathway.[1] |
| Phaeanthine | Cervical cancer cells (HeLa) | Cytotoxicity, Apoptosis | Showed selective cytotoxicity with an IC50 of 8.11 ± 0.04 μM and induced mitochondria-mediated apoptosis by downregulating Akt expression.[2] |
| Various Bisbenzylisoquinoline Alkaloids | Lipopolysaccharide-stimulated macrophages | Nitric Oxide Production | Cepharanthine, chondocurine, cycleanine, isotetrandrine, and tetrandrine significantly suppressed nitric oxide (NO) production, a key mediator in inflammation.[3] |
Postulated Signaling Pathways for this compound
Based on the mechanisms identified for other bisbenzylisoquinoline alkaloids, the following signaling pathways are likely targets for this compound in exerting its potential anticancer and anti-inflammatory effects.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, the following represents a generalized workflow for evaluating the in vivo efficacy of a bisbenzylisoquinoline alkaloid based on published studies of similar compounds.
General In Vivo Anticancer Efficacy Model
-
Cell Culture and Xenograft Implantation: Human cancer cell lines (e.g., hepatocellular carcinoma, breast cancer) are cultured in vitro. Subsequently, a specific number of cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The investigational compound (e.g., this compound) is administered via a clinically relevant route (e.g., intraperitoneal, oral) at various doses. A vehicle control and a positive control (e.g., a standard chemotherapy agent like cisplatin) are included.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed effects.
Conclusion
While direct in vivo evidence for the efficacy of this compound remains to be established, the substantial body of research on other bisbenzylisoquinoline alkaloids provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The comparative data presented in this guide suggest that this compound likely modulates key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/AKT, MAPK, and NF-κB pathways. Future in vivo studies are crucial to confirm these promising preclinical indications and to determine the therapeutic window and optimal dosing for this compound. The experimental frameworks and mechanistic insights provided herein offer a solid foundation for designing such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Thalidasine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thalidasine, a bisbenzylisoquinoline (BBIQ) alkaloid, has been identified as a compound with potential antitumor activity.[1][2] However, comprehensive structure-activity relationship (SAR) studies specifically on a series of this compound analogs are limited in publicly available literature. To provide valuable insights for researchers in this field, this guide presents a comparative analysis of the SAR of closely related and well-studied BBIQ alkaloids, such as tetrandrine, fangchinoline, and berbamine. The findings from these related compounds can serve as a foundational framework for the rational design and development of novel this compound analogs with enhanced therapeutic properties.
This guide summarizes key SAR findings for BBIQ alkaloids in two primary areas of pharmacological interest: cytotoxicity against cancer cell lines and inhibition of P-glycoprotein (P-gp), a key protein in multidrug resistance.
Comparative Structure-Activity Relationship of Bisbenzylisoquinoline Alkaloids
The core structure of this compound and its close analogs consists of two benzylisoquinoline units linked by two ether bridges, forming a macrocyclic ring.[3][4] Variations in the substitution patterns on the isoquinoline and benzyl moieties, as well as the stereochemistry of the chiral centers, significantly influence their biological activity.
Cytotoxicity
The cytotoxic effects of BBIQ alkaloids are crucial for their potential as anticancer agents. Studies on analogs of berberine and palmatine, which share the isoquinoline scaffold, have demonstrated that modifications can significantly impact cytotoxicity. For instance, introducing long alkyl chains at the C-13 position of berberine and palmatine resulted in analogs with more potent cytotoxic activity against several human cancer cell lines compared to the parent compounds.[5]
Similarly, for berbamine analogs, acylation or alkylation was found to enhance their protective effects against aminoglycoside-induced hair cell death, indicating that modifications at specific positions can modulate biological activity.[6] In a study of fangchinoline derivatives, modifications led to compounds with higher proliferation inhibitory activity on leukemia and breast cancer cell lines than the parent compound.[7]
Table 1: Cytotoxicity of Selected Bisbenzylisoquinoline Alkaloids and Related Compounds
| Compound/Analog | Cell Line(s) | IC50 (µM) | Key Structural Feature(s) | Reference(s) |
| Berbamine | A549 (Lung) | 8.3 ± 1.3 (72h) | Parent BBIQ | [8] |
| PC9 (Lung) | 16.8 ± 0.9 (72h) | [8] | ||
| 13-n-Octyl palmatine | SMMC7721 (Hepatoma) | 0.02 ± 0.01 | C-13 long alkyl chain | [5] |
| Fangchinoline Derivative (3e) | HEL (Leukemia) | Not specified, but more potent than parent | Undisclosed derivative | [7] |
| Tetrandrine Analog (RMS8) | VCR-R CEM (Leukemia) | Not specified, but potent chemosensitizer | Modified para-methoxybenzyl moiety | [9] |
Note: This table is a compilation from different studies and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
P-glycoprotein (P-gp) Inhibition
P-gp is an efflux pump that contributes to multidrug resistance in cancer cells. Several BBIQ alkaloids have been shown to inhibit P-gp, thereby sensitizing resistant cancer cells to chemotherapeutic agents.
A comparative study on various BBIQ alkaloids revealed that the presence of the 18-membered macrocyclic ring formed by two ether bridges is essential for P-gp inhibitory activity.[10] Tetrandrine exhibited the strongest P-gp inhibitory effect among the tested compounds.[10] Further studies on tetrandrine analogs have shown that replacing the para-methoxybenzyl moiety with other aromatic residues maintains P-gp inhibitory potency, while replacement with an alkyl chain significantly reduces it.[9] This suggests that aromatic interactions are important for P-gp inhibition. The substitution of bulky groups, such as in 5,14-dibromotetrandrine, was found to enhance the P-gp inhibitory effect.[11][12]
Table 2: P-glycoprotein Inhibitory Activity of Selected Bisbenzylisoquinoline Alkaloids
| Compound | Assay System | IC50 or Potency | Key Structural Feature(s) | Reference(s) |
| Tetrandrine | Daunorubicin-resistant MOLT-4 cells | Strongest inhibitor in the series | Parent BBIQ | [10] |
| Fangchinoline | Daunorubicin-resistant MOLT-4 cells | Moderate inhibitor | Demethylated tetrandrine | [10] |
| Berbamine | Daunorubicin-resistant MOLT-4 cells | Weaker inhibitor | Isomer of fangchinoline | [10] |
| 5,14-Dibromotetrandrine | P388/ADR cells | Strongest effect in the series | Bulky halogen substitution | [11][12] |
| Tetrandrine Analog (RMS8) | VCR-R CEM cells | Potent P-gp inhibitor | Modified para-methoxybenzyl moiety | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation Assay)
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to determine the inhibitory potential of test compounds.[18]
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF7/ADR or MDCK-MDR1).
-
Compound Incubation: Incubate the cells with various concentrations of the test compounds for a defined period.
-
Rhodamine 123 Addition: Add rhodamine 123 to the cells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Fluorescence Measurement: Wash the cells, lyse them, and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Increased intracellular rhodamine 123 fluorescence in the presence of a test compound indicates P-gp inhibition. Calculate the IC50 value based on the concentration-response curve.
Signaling Pathways and Experimental Workflows
The anticancer activity of BBIQ alkaloids is often associated with the induction of apoptosis and cell cycle arrest. While the specific signaling pathways for this compound are not well-elucidated, studies on related compounds like berbamine and fangchinoline suggest the involvement of pathways such as PI3K/Akt and MAPK.[7][8]
Below are diagrams illustrating a general experimental workflow for evaluating the cytotoxic and P-gp inhibitory activities of this compound analogs, and a potential signaling pathway involved in their anticancer effects.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Potential signaling pathways modulated by BBIQ alkaloids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C39H44N2O7 | CID 159795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C39H44N2O7) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine Analogs Exhibit Differential Protective Effects From Aminoglycoside-Induced Hair Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisbenzylisoquinoline alkaloids and P-glycoprotein function: A structure activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of P-glycoprotein-dependent resistance to vinblastine by newly synthesized bisbenzylisoquinoline alkaloids in mouse leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Thalidasine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating biomarkers of Thalidasine activity. This compound, a bisbenzylisoquinoline alkaloid, has demonstrated potential as an anti-tumor agent.[1] While its precise mechanism of action is still under investigation, related compounds in its class have been shown to induce cancer cell death through apoptosis and autophagy, often involving the modulation of key signaling pathways like PI3K/AKT and MAPK/JNK, and can also cause cell cycle arrest.[2][3][4][5][6] This guide outlines a proposed mechanism of action for this compound and details experimental approaches to validate biomarkers associated with this pathway.
Proposed Mechanism of Action of this compound
Based on the activity of similar bisbenzylisoquinoline alkaloids, we hypothesize that this compound exerts its anti-cancer effects by inducing apoptosis and cell cycle arrest. This is likely mediated through the inhibition of pro-survival signaling pathways, such as the PI3K/AKT pathway, and activation of stress-response pathways like the JNK signaling cascade.
Biomarker Validation Workflow
The validation of biomarkers is a critical process to ensure their reliability and relevance in a clinical or research setting.[5][7][8][9] The workflow involves analytical validation to assess the performance of the biomarker assay and clinical validation to establish its utility.
Comparison of Biomarker Validation Methods
The choice of method for biomarker validation depends on the nature of the biomarker, the intended use, and the available resources. This section compares common techniques for validating pharmacodynamic biomarkers related to this compound's proposed mechanism of action.
Table 1: Comparison of Methods for Validating Protein-Based Biomarkers
| Method | Principle | Throughput | Sensitivity | Specificity | Quantitative |
| Western Blot | Immunoassay to detect specific proteins in a sample. | Low | Moderate | High | Semi-quantitative |
| ELISA | Plate-based immunoassay for detecting and quantifying soluble substances. | High | High | High | Quantitative |
| Immunohistochemistry (IHC) | Uses antibodies to detect antigens in cells of a tissue section. | Moderate | High | High | Semi-quantitative |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High | Very High | Very High | Quantitative |
Experimental Protocols
Western Blot for Phosphorylated AKT (p-AKT) and JNK (p-JNK)
Objective: To determine the effect of this compound on the phosphorylation status of AKT and JNK in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., HeLa, MCF-7) to 70-80% confluency. Treat cells with varying concentrations of this compound for specified time points. Include a vehicle control.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-JNK, and total JNK overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
ELISA for Cleaved Caspase-3
Objective: To quantify the induction of apoptosis by this compound through the measurement of cleaved caspase-3.
Methodology:
-
Sample Preparation: Treat cancer cells with this compound as described for Western blotting. Collect cell lysates.
-
ELISA Procedure:
-
Use a commercially available cleaved caspase-3 ELISA kit.
-
Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Incubate for the recommended time.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme.
-
Wash the wells.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of cleaved caspase-3 in the samples based on the standard curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment and Fixation: Treat cells with this compound. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Logical Framework for Biomarker Validation Strategy
The selection of a validation strategy should be guided by the specific research question and the intended application of the biomarker.
References
- 1. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos [mdpi.com]
- 4. The Cytoprotective and Anti-cancer Potential of Bisbenzylisoquinoline Alkaloids from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Dimeric Aporphinoid Alkaloids from the Roots of Thalictrum cultratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The arrival of predictive biomarkers for monitoring therapy response to natural compounds in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the anticancer potential of bisbenzylisoquinoline alkaloid- phaeanthine and its targeted delivery through a nanocarrier system [ir.niist.res.in:8080]
- 9. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Thalidasine: A Comparative Preclinical Analysis
A critical aspect of drug development is the evaluation of a compound's therapeutic index (TI), a quantitative measure of its safety margin. The TI is typically defined as the ratio of the dose that produces toxicity in 50% of a population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety for a drug.
This guide provides a comparative assessment of the preclinical data available for Thalidasine, a bisbenzylisoquinoline alkaloid with noted anti-tumor properties, against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU). Due to the limited availability of in vivo data for this compound, a definitive therapeutic index cannot be calculated at this time. Therefore, this comparison focuses on the available in vitro cytotoxicity data for this compound and related compounds, alongside the established preclinical therapeutic index of 5-FU, to offer a preliminary safety and efficacy profile.
Comparative Analysis of Cytotoxicity and Therapeutic Index
The following table summarizes the available preclinical data for this compound and 5-Fluorouracil. It is important to note that the data for this compound is limited to in vitro cytotoxicity, while a more complete preclinical profile, including in vivo toxicity and efficacy, is available for 5-FU.
| Parameter | This compound / Related Alkaloids | 5-Fluorouracil (5-FU) |
| Therapeutic Target | Colon Cancer (preclinical) | Colon Cancer (clinical) |
| In Vitro Efficacy (IC50) | Thalidezine: effective against apoptosis-resistant colon cancer cells (DLD-1 BAX-BAK DKO)[1] | HCT-116 cells: 1.39 µg/mL[2] |
| In Vivo Efficacy (ED50) | Data not available | Mouse syngeneic colon cancer model: 20-30 mg/kg proposed as optimal dose[3] |
| In Vivo Toxicity (LD50) | Data not available | Mice (intraperitoneal): 250-500 mg/kg (time-dependent)[4] |
| Calculated Therapeutic Index (LD50/ED50) | Not available | ~8.3 - 25 (based on available mouse data) |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of this compound and 5-FU against colon cancer cell lines is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Human colon cancer cells (e.g., HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or 5-FU) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Acute Toxicity Study (LD50 Determination) for 5-Fluorouracil
The median lethal dose (LD50) of 5-FU in an animal model is determined to assess its acute toxicity.
Principle: To determine the dose of a substance that is lethal to 50% of a test population.
Methodology:
-
Animal Model: A suitable animal model, such as BALB/c mice, is selected.
-
Dose Administration: Graded doses of 5-FU are administered to different groups of animals, typically via intraperitoneal injection.
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Collection: The number of deaths in each dose group is recorded.
-
LD50 Calculation: Statistical methods, such as the probit analysis, are used to calculate the LD50 value. It has been noted that the timing of administration can influence the LD50 of 5-FU in mice, with a higher LD50 observed during the light phase compared to the dark phase of the circadian rhythm[4].
Visualizing Therapeutic Concepts and Mechanisms
dot
Caption: Conceptual diagram illustrating the therapeutic index.
dot
Caption: Mechanisms of action for this compound and 5-FU.
Conclusion
While a definitive therapeutic index for this compound remains to be established through in vivo studies, the available preclinical data suggests it possesses cytotoxic activity against colon cancer cells, including those resistant to apoptosis. The comparator, 5-FU, has a relatively narrow therapeutic index, highlighting the need for careful dose management in clinical settings. Further research into the in vivo efficacy and toxicity of this compound is warranted to fully assess its therapeutic potential and safety profile. The development of novel compounds like this compound with alternative mechanisms of action is crucial in the ongoing effort to improve cancer therapeutics.
References
Unveiling the Anti-Cancer Potential of Thalidasine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – An in-depth comparative analysis of Thalidasine, a bisbenzylisoquinoline alkaloid, highlights its potential as a tumor inhibitor. This guide provides a comprehensive overview of the existing research findings, comparing its activity with other related compounds and detailing the experimental methodologies used to evaluate its efficacy. This information is crucial for researchers, scientists, and drug development professionals exploring novel anti-cancer therapeutics.
This compound, originally isolated from Thalictrum dasycarpum, has been identified as a compound with tumor-inhibitory properties.[1] While specific research on its mechanism of action is limited, the broader class of bisbenzylisoquinoline alkaloids has been studied more extensively, offering valuable insights into the potential pathways through which this compound may exert its effects.
Comparative Cytotoxicity of Bisbenzylisoquinoline Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Alkaloid 1 from T. foliolosum | H460 (Lung Cancer) | <20 | [2] |
| Alkaloid 2 from T. foliolosum | H460 (Lung Cancer) | <20 | [2] |
| Alkaloid 1 from T. foliolosum | H23 (Lung Cancer) | <20 | [2] |
| Alkaloid 2 from T. foliolosum | H23 (Lung Cancer) | <20 | [2] |
| Alkaloid 1 from T. foliolosum | HTB-58 (Lung Cancer) | <20 | [2] |
| Alkaloid 2 from T. foliolosum | HTB-58 (Lung Cancer) | <20 | [2] |
| Alkaloid 1 from T. foliolosum | A549 (Lung Cancer) | <20 | [2] |
| Alkaloid 2 from T. foliolosum | A549 (Lung Cancer) | <20 | [2] |
| Alkaloid 1 from T. foliolosum | H441 (Lung Cancer) | <20 | [2] |
| Alkaloid 2 from T. foliolosum | H441 (Lung Cancer) | <20 | [2] |
| Alkaloid 1 from T. foliolosum | H2170 (Lung Cancer) | <20 | [2] |
| Alkaloid 2 from T. foliolosum | H2170 (Lung Cancer) | <20 | [2] |
| New Alkaloid from T. cultratum | HL-60 (Leukemia) | 1.06 | [3] |
| Thalfoliolosumine A | U937 (Leukemia) | 7.50 | [4] |
| Thalfoliolosumine B | U937 (Leukemia) | 6.97 | [4] |
| 8-oxyberberine | HL-60 (Leukemia) | 0.93 | [4] |
| Jatrorrhizine | HL-60 (Leukemia) | 1.69 | [4] |
Postulated Mechanism of Action: Induction of Apoptosis
Research on bisbenzylisoquinoline alkaloids suggests a primary mechanism of action involving the induction of apoptosis, or programmed cell death. Studies on alkaloids from Thalictrum cultratum have shown that these compounds can arrest the cell cycle in the S phase and induce apoptosis through the loss of mitochondrial membrane potential.[3]
The following diagram illustrates a probable signaling pathway for apoptosis induction by bisbenzylisoquinoline alkaloids, based on findings from related compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of related bisbenzylisoquinoline alkaloids, which can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., H460, A549, HL-60) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Western Blot for Caspase Activation
Western blotting is used to detect the cleavage of caspases, which is a hallmark of apoptosis.
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3 or caspase-9. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6][7]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
The following diagram illustrates the general workflow for these key experimental procedures.
Conclusion
While direct and extensive research on this compound's specific molecular mechanisms is still needed, the available data on related bisbenzylisoquinoline alkaloids strongly suggests its potential as an anti-cancer agent that likely functions through the induction of apoptosis. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate and independently verify the therapeutic potential of this compound. Further studies are warranted to elucidate its precise signaling pathways and to establish its efficacy and safety profile.
References
- 1. Tumor inhibitors. XLII. This compound, a novel bisbenzylisoquinoline alkaloid tumor inhibitor from Thalictrum dasycarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic isoquinoline alkaloids from the roots of Thalictrum foliolosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Thalidasine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Thalidasine, a bisbenzylisoquinoline alkaloid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for every chemical compound are not always available, a framework of best practices for chemical waste management provides a clear path forward. This guide synthesizes general laboratory chemical disposal procedures and applies them to this compound, ensuring a safe and compliant approach.
At the forefront of any chemical disposal plan is the adherence to institutional and local regulations. Your organization's Environmental Health and Safety (EHS) office is the primary resource for specific guidance and procedures. Always consult with your EHS department before proceeding with any chemical waste disposal.[1]
Key Principles for this compound Disposal
The foundational principle of laboratory waste management is to treat all chemical waste as hazardous unless confirmed otherwise.[2] Given that this compound is a complex organic alkaloid, it should be managed as a hazardous chemical waste. The following steps outline the recommended disposal process:
-
Segregation and Labeling: Unwanted this compound should be segregated for disposal, preferably in its original container with the label intact and legible.[3] If the original container is not available, use a compatible, leak-proof container and clearly label it with the chemical name ("this compound") and any known hazard information.[3][4] Accurate labeling is crucial for proper waste management.[3]
-
Waste Accumulation: Chemical waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[3] It is essential to store hazardous waste in a manner that minimizes the risk of spills and with secondary containment to contain any accidental leaks.[2]
-
Container Management: Ensure that waste containers are kept closed at all times, except when adding or removing waste.[2] Empty containers that held this compound should be triple-rinsed before being disposed of as regular trash, with the chemical label defaced.[2] However, an empty container that held an acute hazardous waste must be disposed of through your institution's hazardous waste removal process.[2]
-
Disposal Pathway: Do not dispose of this compound down the sanitary sewer unless explicitly permitted by your local publicly owned treatment works (POTW) and institutional guidelines.[3][5] Evaporation of chemical waste in fume hoods is also not a permissible disposal method.[2] The appropriate disposal route for this compound is through your institution's hazardous waste management program. This typically involves collection by trained EHS personnel or a licensed hazardous waste disposal company.[1][6]
Safety and Handling Precautions
When handling this compound for disposal, all standard laboratory safety protocols should be strictly followed to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves, and inspect them before use.[7]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[7]
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially if there is a risk of generating dust or aerosols.[7]
In case of a spill, the spilled chemical and any absorbent materials used for cleanup should be disposed of as hazardous waste.[2]
Experimental Protocols for Waste Treatment
The following table summarizes general quantitative guidelines for in-lab waste treatment that may be adapted for other, simpler chemicals with EHS approval, but are provided here for informational purposes only in the context of general laboratory waste management.
| Parameter | Guideline | Source |
| pH for Sewer Disposal | Between 5 and 9 | [5] |
| Acid/Base Neutralization Limit | Quantities ≤ 25 mL of strong, concentrated acids or bases | [5] |
| Dilution for Neutralization | Dilute strong acids/bases 10 to 1 before neutralizing | [5] |
| Final Dilution for Sewer | Flush with at least 20 parts water after neutralization | [5] |
It is crucial to reiterate that these general guidelines should not be applied to this compound without specific validation and approval from your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. This compound|16623-56-6 - MOLBASE Encyclopedia [m.molbase.com]
Navigating the Safe Handling of Thalidasine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as Thalidasine, a bisbenzylisoquinoline alkaloid, rigorous adherence to safety protocols is essential to minimize risk and protect personnel. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans for handling, and disposal procedures for this compound, based on established best practices for managing chemical substances of this nature.
It is critical to note that a specific, publicly available Safety Data Sheet (SDS) for this compound could not be located. The following recommendations are therefore based on general safety principles for handling solid, potentially hazardous chemical compounds. All personnel should treat this compound with a high degree of caution.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Engineering Controls | Chemical Fume Hood | Required for all handling of powdered this compound. A properly functioning chemical fume hood is the most critical engineering control to prevent inhalation of airborne particles. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are compatible with any solvents being used. Discard gloves immediately after handling or if contamination is suspected. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat should be worn to protect against skin contact. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to prevent eye contact with airborne particles or splashes. |
| Respiratory Protection | N95 Respirator | Recommended as a minimum precaution, especially when handling larger quantities or if there is a risk of aerosolization outside of a fume hood. |
Operational Plan: Handling and Storage
A clear operational plan ensures consistency and safety in the laboratory. The following table outlines the key steps for handling and storing this compound.
| Procedure | Key Steps & Considerations |
| Receiving & Unpacking | - Inspect the package for any damage before opening.- Open the package within a chemical fume hood.- Verify the label and quantity of the substance. |
| Weighing & Aliquoting | - All weighing and aliquoting of powdered this compound must be performed in a chemical fume hood.- Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.- Minimize the creation of dust. |
| Storage | - Store in a well-ventilated, cool, and dry place.- Keep the container tightly sealed.- Store away from incompatible materials (strong oxidizing agents). |
| General Handling | - Avoid contact with skin, eyes, and clothing.- Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling. |
Emergency Protocol: this compound Spill Response
In the event of a spill, a swift and organized response is crucial to contain the substance and prevent exposure. The following workflow outlines the necessary steps for managing a this compound spill.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste according to your institution's and local regulations. |
| Contaminated Materials | - Includes gloves, weighing paper, pipette tips, etc.- Collect in a designated, sealed hazardous waste bag or container.- Dispose of as hazardous chemical waste. |
| Liquid Waste (Solutions) | - Collect in a labeled, sealed waste container.- Do not pour down the drain.- Dispose of as hazardous chemical waste. |
By implementing these safety and logistical measures, research institutions can foster a secure environment for the handling of this compound, ensuring the well-being of their personnel and the integrity of their research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
